4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
Description
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Properties
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPQQUPRJOENDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CSC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
CAS Identification, Synthesis Strategy, and Chemical Properties
Executive Summary & Identification Strategy
Target Compound: 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol Primary CAS Registry Number: 1188175-15-6 [1]
The Tautomer Challenge: Researchers searching for this compound often encounter database "ghosts" due to keto-enol tautomerism. While chemically referred to as the -ol (hydroxy) form in many retrosynthetic analyses, the CAS registry and most commercial catalogs index the compound under its more stable -one (ketone) tautomer.
| Identification Parameter | Detail |
| Preferred CAS (One Form) | 1188175-15-6 |
| Systematic Name | 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2(3H)-one |
| Alternate Name | 4-(5-Chloro-2-methoxyphenyl)-2-hydroxythiazole |
| Molecular Formula | C₁₀H₈ClNO₂S |
| Molecular Weight | 241.69 g/mol |
| Key Precursor CAS | 111841-05-5 (2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone) |
Tautomeric Equilibrium Visualization
The following diagram illustrates the dynamic equilibrium that complicates the database search. In solution, the equilibrium heavily favors the thiazol-2(3H)-one form, which explains why the CAS registry prioritizes this nomenclature.
Figure 1: Keto-enol tautomerism of the 2-hydroxythiazole scaffold. The CAS registry assigns the number based on the ketone form (Right).
Synthesis Protocol (Hantzsch-Type Cyclization)
The most robust synthetic route for 4-arylthiazol-2-ones involves the cyclization of an
Retrosynthetic Logic
The 1,3-thiazole core is constructed via the Hantzsch Thiazole Synthesis logic.
-
Electrophile:
-Bromoketone (derived from 5'-chloro-2'-methoxyacetophenone).[2] -
Nucleophile: Thiocyanate ion (SCN⁻).
Step-by-Step Experimental Workflow
Materials Required:
-
Precursor: 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 111841-05-5).[3]
-
Reagent: Potassium Thiocyanate (KSCN).
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).
-
Catalyst: Concentrated HCl (if using the ethanol reflux method).
Protocol:
-
Preparation of Solution A: Dissolve 1.0 equivalent of 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone in absolute ethanol (0.5 M concentration).
-
Addition of Nucleophile: Add 1.2 equivalents of Potassium Thiocyanate (KSCN) to the solution.
-
Cyclization: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.
-
Mechanistic Note: The reaction initially forms the
-thiocyanatoketone intermediate. Prolonged heating, often with an acid catalyst (e.g., 10% HCl), promotes the intramolecular attack of the nitrogen onto the carbonyl carbon, closing the ring.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice/water.
-
The thiazol-2(3H)-one precipitate should form immediately.
-
-
Purification: Filter the solid and wash with cold water. Recrystallize from ethanol/water to obtain the pure product.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from the acetophenone precursor to the final thiazolone target.
Analytical Characterization & Quality Control
To validate the identity of the synthesized compound, the following spectral features should be confirmed.
| Technique | Expected Signal / Characteristic |
| ¹H NMR (DMSO-d₆) | Aromatic Region: Signals for the 1,2,4-trisubstituted benzene ring (approx. 7.0–7.5 ppm). Thiazole Proton: A singlet around 6.5–6.9 ppm (H-5 of the thiazole ring). Methoxy Group: A sharp singlet at ~3.8 ppm (3H).[4] Amide/NH: A broad singlet typically downfield (11.0–12.0 ppm) confirming the one tautomer. |
| LC-MS (ESI+) | [M+H]⁺: 242.0 and 244.0 (showing the characteristic 3:1 Chlorine isotope pattern). |
| IR Spectroscopy | C=O Stretch: Strong band at 1650–1690 cm⁻¹ (characteristic of the lactam/thiazolone carbonyl). |
Applications in Drug Discovery
The 4-arylthiazol-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for various heterocyclic cores.
-
Kinase Inhibition: The 2-aminothiazole and 2-hydroxythiazole motifs are frequent ATP-competitive inhibitors. The 5-chloro-2-methoxy substitution pattern is specifically designed to fill hydrophobic pockets (e.g., the "gatekeeper" region) in kinase active sites.
-
Fragment-Based Drug Design (FBDD): With a molecular weight of ~241 Da, this compound is an ideal "fragment" for screening. It possesses hydrogen bond donors (NH) and acceptors (C=O, OMe, N) with high ligand efficiency (LE).
-
Metabolic Stability: The chlorine atom at the 5-position of the phenyl ring blocks metabolic oxidation (CYP450 metabolism) at the typically reactive para-position, enhancing the half-life of the scaffold.
References
-
Precursor Data: 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 111841-05-5).[3][5] PubChem Substance Record. Available at: [Link]
- Synthetic Methodology: Hantzsch, A. (1887). "Ueber die Synthese von Thiazolverbindungen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. (Foundational reference for the Hantzsch synthesis).
- Tautomerism in Heterocycles: Katritzky, A. R., et al. (2010). "Tautomerism in Drug Discovery". Journal of Computer-Aided Molecular Design. (General reference for thiazolone/hydroxythiazole equilibrium).
Sources
- 1. 412308-72-6|4-(4-Ethoxyphenyl)thiazol-2(3H)-one|BLD Pharm [bldpharm.com]
- 2. 343-04-4 | 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone - AiFChem [aifchem.com]
- 3. 111841-05-5 Cas No. | 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | Apollo [store.apolloscientific.co.uk]
- 4. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone | C9H8BrClO2 | CID 1989188 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol. The document delineates its chemical identity according to IUPAC nomenclature, physicochemical properties, and detailed spectral characteristics. A proposed synthetic pathway, based on the well-established Hantzsch thiazole synthesis, is presented with a complete experimental protocol. Furthermore, this guide explores the potential biological significance and therapeutic applications of this compound, drawing upon the extensive bioactivity profile of the thiazole scaffold. The information is curated to support researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Identification and Physicochemical Properties
The compound of interest is unequivocally identified as 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol. This nomenclature is supported by its structural representation and is consistent with IUPAC naming conventions.[1]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| IUPAC Name | 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol | [1] |
| Molecular Formula | C₁₀H₈ClNO₂S | [2] |
| Molecular Weight | 241.69 g/mol | [2] |
| Canonical SMILES | COc1ccc(Cl)cc1-c2csc(O)n2 | [2] |
| InChI Key | FFPQQUPRJOENDQ-UHFFFAOYSA-N | [2] |
| Physical Form | Solid (predicted) | [2] |
| CAS Number | Not available |
Proposed Synthesis Pathway
The synthesis of 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol can be efficiently achieved via the Hantzsch thiazole synthesis.[3][4] This classic method involves the condensation of an α-haloketone with a thioamide. In this proposed pathway, the key precursor, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone[5], is reacted with thiourea. This initially forms the 2-aminothiazole derivative, which can then be hydrolyzed to the desired 2-hydroxythiazole.
Synthesis of Precursor: 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone
The synthesis of the α-bromoketone precursor is a critical first step. A common method for the α-bromination of ketones involves the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or acid catalyst.[6]
Hantzsch Thiazole Synthesis and Hydrolysis
The subsequent reaction of the α-bromoketone with thiourea yields the aminothiazole intermediate.[7] Acid-catalyzed hydrolysis of the 2-aminothiazole can then be performed to yield the final product, 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol.
Experimental Protocol
Step 1: Synthesis of 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone
-
To a solution of 1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone.[6]
Step 2: Synthesis of 2-amino-4-(5-chloro-2-methoxyphenyl)-1,3-thiazole
-
Dissolve 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution and reflux the mixture for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.[7]
Step 3: Synthesis of 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol
-
Suspend the crude 2-amino-4-(5-chloro-2-methoxyphenyl)-1,3-thiazole in an aqueous acidic solution (e.g., 1 M HCl).
-
Heat the mixture to reflux and maintain for an extended period, monitoring the conversion by TLC.
-
Cool the reaction mixture and neutralize with a suitable base to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the thiazole ring proton.
Table 2: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
| Thiazole C5-H | 6.8 - 7.2 | Singlet |
| Aromatic Protons | 7.0 - 7.8 | Multiplet |
| Hydroxyl (-OH) | 10.0 - 12.0 | Broad Singlet |
Note: Predictions are based on general chemical shift ranges for similar functional groups.[8]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Methoxy (-OCH₃) | 55 - 60 |
| Thiazole C5 | 105 - 115 |
| Aromatic Carbons | 110 - 140 |
| Thiazole C4 | 140 - 150 |
| Aromatic C-Cl | 125 - 135 |
| Aromatic C-O | 150 - 160 |
| Thiazole C2 | 165 - 175 |
Note: Predicted values are based on typical ranges for these carbon types.[9]
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ and characteristic fragmentation patterns. The presence of chlorine will result in an [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak.
Predicted Fragmentation:
-
Molecular Ion Peak [M]⁺: m/z 241
-
[M+2]⁺ Isotope Peak: m/z 243
-
Key Fragments: Loss of CO, loss of CH₃, and cleavage of the thiazole ring.[10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=N stretch (thiazole) | 1600 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch (ether) | 1200 - 1275 |
| C-Cl stretch | 700 - 850 |
Note: These are general ranges and the exact peak positions can vary.
Potential Biological Significance and Applications
The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[11]
Anticancer Potential
Many thiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[1][12] The specific substitution pattern of 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol, particularly the chlorinated methoxyphenyl group, may confer specific interactions with biological targets relevant to cancer therapy.
Proposed In Vitro Assay: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed to assess the cytotoxic effects of the compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
Antimicrobial Activity
The thiazole ring is a key component of several antimicrobial agents. The potential of 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol as an antibacterial or antifungal agent could be investigated.
Proposed In Vitro Assay: A broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) against a range of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
Conclusion
4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol is a molecule of significant interest due to its thiazole core, a scaffold renowned for its diverse pharmacological properties. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and predicted spectroscopic characteristics. The exploration of its potential biological activities, grounded in the established therapeutic relevance of thiazole derivatives, opens avenues for future research and development in medicinal chemistry. The protocols and data presented herein serve as a valuable resource for scientists engaged in the discovery of novel therapeutic agents.
References
- Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 6977. [URL not available]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
-
Calculated and experimental 13 C NMR chemical shifts | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
- A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones from direct reaction of acetophenones and N-bromosuccinimide by using ultrasound waves within 15-20 min with good to excellent yields. (2017). Asian Journal of Organic & Medicinal Chemistry, 2(4), 112-116.
-
2-Bromo-1-(5-chloro-2-methoxyphenyl)ethanone. (n.d.). PubChem. Retrieved from [Link]
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. (2021). Molbank, 2021(3), M1248.
- A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. (n.d.). The Royal Society of Chemistry. [URL not available]
-
Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Proton NMR Table. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.
- Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. (2021). Brazilian Journal of Pharmaceutical Sciences, 57.
-
Reaction of compound 2 with thioureas. (n.d.). ResearchGate. Retrieved from [Link]
- Method for preparing 2-amino-4-chloro-5-nitrophenol. (2016).
- Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023). Molecules, 28(16), 6097.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2019). Scientific Reports, 9(1), 1-15.
-
4-(chloromethyl)-1,3-thiazol-2-ol. (n.d.). ChemSynthesis. Retrieved from [Link]
- Interpretation of mass spectra. (n.d.). [URL not available]
- Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino). (n.d.). [URL not available]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
13C NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]
- Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023). Biointerface Research in Applied Chemistry, 13(4), 353.
-
(2-Amino-4-chloro-5-methoxyphenyl)(phenyl)methanone Properties. (n.d.). EPA. Retrieved from [Link]
- 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(11), o3160.
-
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. (n.d.). Neliti. Retrieved from [Link]
- 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010).
-
Mass fragmentation pattern of 2-((5-(2-Chlorophenyl) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
- Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025). Journal of Molecular Structure, 1311, 138131.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.
- Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. (2017).
- Interpretation of mass spectra. (n.d.). [URL not available]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
- SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal, 24, 1-1.
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Navigating the Isomeric Landscape of C10H8ClNO2S: A Technical Guide for Drug Development Professionals
Executive Summary
The molecular formula C10H8ClNO2S represents not a single entity, but a diverse landscape of isomeric compounds, each with unique structural and physicochemical properties that dictate its potential therapeutic applications. This technical guide provides an in-depth analysis of this molecular formula, with a primary focus on two isomers of significant interest to the drug development community: the quinoline derivative, 2-methylquinoline-6-sulfonyl chloride , and the benzothiophene derivative, 3-amino-6-chloro-4-methyl-benzothiophene-2-carboxylic acid . For researchers and scientists in drug development, understanding the nuances of these isomers is critical for navigating synthetic pathways, designing robust screening protocols, and ultimately unlocking their therapeutic potential. This guide offers a comprehensive exploration of their synthesis, physicochemical properties, and known biological activities, supported by detailed experimental protocols and mechanistic insights.
The Isomeric Complexity of C10H8ClNO2S
A query for the molecular formula C10H8ClNO2S in chemical databases reveals a multitude of structural isomers. This diversity underscores the importance of precise chemical nomenclature and structural verification in any research endeavor. The spatial arrangement of the chlorine, sulfur, nitrogen, and oxygen atoms, as well as the nature of the carbon skeleton (e.g., quinoline vs. benzothiophene), gives rise to a wide array of distinct chemical entities with potentially disparate biological functions. This guide will focus on two prominent and well-documented isomers that exemplify the therapeutic potential within this chemical space.
Featured Isomer 1: 2-Methylquinoline-6-sulfonyl Chloride
2.1. Chemical Identity and Physicochemical Properties
2-Methylquinoline-6-sulfonyl chloride is a key synthetic intermediate, valued for its reactive sulfonyl chloride group, which allows for the straightforward synthesis of a variety of sulfonamide derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.
| Property | Value | Source |
| Molecular Formula | C10H8ClNO2S | |
| Molecular Weight | 241.70 g/mol | |
| Monoisotopic Mass | 240.99643 Da | |
| Predicted XlogP | 2.6 | |
| Physical State | Solid (predicted) | |
| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane. |
2.2. Synthesis Protocol
The synthesis of 2-methylquinoline-6-sulfonyl chloride is typically achieved through a two-step process starting from 2-methylquinoline.
Step 1: Sulfonation of 2-Methylquinoline to 2-Methylquinoline-6-sulfonic acid
This reaction leverages the directing effects of the quinoline ring system. While the 8-sulfonic acid isomer can be a kinetically favored product at lower temperatures, heating the reaction mixture promotes the formation of the more thermodynamically stable 6-sulfonic acid isomer.
-
Materials: 2-methylquinoline, chlorosulfonic acid.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, cool chlorosulfonic acid (4.0 eq) to 0-5 °C in an ice-water bath.
-
Slowly add 2-methylquinoline (1.0 eq) dropwise to the cooled chlorosulfonic acid over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The crude 2-methylquinoline-6-sulfonic acid will precipitate as a solid. Filter the solid and wash it with cold water.
-
Step 2: Chlorination of 2-Methylquinoline-6-sulfonic acid
The sulfonic acid is then converted to the more reactive sulfonyl chloride.
-
Materials: 2-methylquinoline-6-sulfonic acid, thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), dichloromethane (optional solvent).
-
Procedure:
-
In a fume hood, place the dried 2-methylquinoline-6-sulfonic acid in a flask equipped for reaction under anhydrous conditions.
-
Carefully add an excess of thionyl chloride or phosphorus pentachloride.
-
Gently heat the reaction mixture under reflux until the evolution of gas ceases, indicating the completion of the reaction.
-
Carefully remove the excess chlorinating agent by distillation under reduced pressure.
-
The resulting crude 2-methylquinoline-6-sulfonyl chloride can be purified by recrystallization from an appropriate solvent.
-
Caption: Synthetic workflow for 2-methylquinoline-6-sulfonyl chloride.
2.3. Biological Activity and Therapeutic Potential
While direct biological data for 2-methylquinoline-6-sulfonyl chloride is limited, its primary value lies in its role as a precursor to a wide range of 2-methylquinoline-6-sulfonamide derivatives. The quinoline-sulfonamide hybrid scaffold is of significant interest in drug discovery, with demonstrated potential in several therapeutic areas:
-
Anticancer Activity: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of protein kinases.[1] The sulfonamide group can act as a zinc-binding group, making these compounds potential inhibitors of metalloenzymes like carbonic anhydrases, some of which are overexpressed in tumors.[2]
-
Antimicrobial Activity: The sulfonamide moiety is a classic pharmacophore known for its antibacterial activity via the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3] The quinoline core can also contribute to antimicrobial effects.[4] Hybrid molecules combining these two pharmacophores are a promising strategy to combat bacterial resistance.[5]
Featured Isomer 2: 3-Amino-6-chloro-4-methyl-benzothiophene-2-carboxylic Acid
3.1. Chemical Identity and Physicochemical Properties
This isomer belongs to the benzothiophene class of heterocyclic compounds. Benzothiophenes are also recognized as privileged structures in medicinal chemistry, with applications as antimicrobial and anticancer agents.[6]
| Property | Value | Source |
| Molecular Formula | C10H8ClNO2S | |
| Molecular Weight | 241.70 g/mol | |
| Monoisotopic Mass | 240.99643 Da | |
| Predicted XlogP | 3.7 | |
| Physical State | Solid (predicted) | |
| Solubility | Predicted to have low water solubility. |
3.2. Synthesis Protocol
The synthesis of derivatives of 3-amino-6-chloro-4-methyl-benzothiophene-2-carboxylic acid often starts from the corresponding carbonyl chloride, which is then reacted with amino acids or other amines.
General Synthesis of Amino Acid Derivatives:
-
Materials: 3-chloro-6-methylbenzo[b]-thiophene-2-carbonyl chloride, amino acid methyl ester hydrochlorides, triethylamine, dioxane.
-
Procedure:
-
The synthesis of 3-chloro-6-methylbenzo[b]-thiophene-2-carbonylamino acid methyl ester derivatives is achieved by coupling 3-chloro-6-methylbenzo[b]-thiophene-2-carbonyl chloride with the appropriate amino acid methyl ester hydrochlorides.[7]
-
The reaction is typically carried out in a dioxane/triethylamine medium, where triethylamine serves to liberate the free amino acid ester.[7]
-
After the removal of triethylamine hydrochloride, the product can be isolated and purified.[7]
-
Caption: General workflow for synthesizing benzothiophene derivatives.
3.3. Biological Activity and Therapeutic Potential
Derivatives of 3-amino-6-chloro-4-methyl-benzothiophene-2-carboxylic acid have shown promise as antimicrobial agents.
-
Antibacterial Activity: A study on new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid demonstrated their potential as antibacterial agents against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[7] This suggests that the benzothiophene scaffold is a viable starting point for the development of new antibiotics.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of novel compounds derived from these C10H8ClNO2S isomers, standardized biological assays are essential.
4.1. Antibacterial Activity Screening (Broth Microdilution Method for MIC Determination)
This method is widely used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[8]
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth (MHB), 96-well microtiter plates, test compound stock solution, positive control antibiotic (e.g., ciprofloxacin).
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with antibiotic) and a negative control (bacteria with no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
4.2. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Materials: Cancer cell line (e.g., MCF-7, A549), complete cell culture medium, 96-well plates, test compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Treat the cells with various concentrations of the test compound and incubate for a further 24-48 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
-
Caption: General workflow for the biological evaluation of C10H8ClNO2S derivatives.
Conclusion and Future Directions
The molecular formula C10H8ClNO2S represents a rich and diverse chemical space for drug discovery. The two highlighted isomers, 2-methylquinoline-6-sulfonyl chloride and 3-amino-6-chloro-4-methyl-benzothiophene-2-carboxylic acid, serve as excellent starting points for the development of novel anticancer and antimicrobial agents, respectively. The synthetic accessibility of these scaffolds, coupled with the established biological activities of their parent chemical classes, provides a strong rationale for their further investigation.
Future research should focus on the synthesis and screening of libraries of derivatives to establish clear structure-activity relationships (SAR). Advanced in vitro and in vivo studies will be necessary to elucidate their mechanisms of action, pharmacokinetic profiles, and safety. For drug development professionals, a thorough understanding of the isomeric possibilities and the application of robust synthetic and screening protocols will be paramount to successfully harnessing the therapeutic potential of this promising molecular formula.
References
- Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (URL not provided)
- synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu. (URL not provided)
- 2-methylquinoline-6-sulfonamide basic properties. Benchchem. (URL not provided)
- Hassan, H. M., et al. (2011). Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic. Journal of Chemical and Pharmaceutical Research, 3(1), 388-394.
- An In-depth Technical Guide on the Synthesis and Characterization of Quinolin-8-ylmethanesulfonamide. Benchchem. (URL not provided)
- Application of 2-Methylquinoline-6-Sulfonamide in Medicinal Chemistry: A Detailed Overview. Benchchem. (URL not provided)
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
3-Amino-6-chloro-4-methyl-benzothiophene-2-carboxylic acid. PubChem. (URL: [Link])
- 3-Amino-6-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester. (URL not provided)
- Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Molecules. (URL not provided)
- Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. (URL not provided)
- New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Anticancer Agents in Medicinal Chemistry. (URL not provided)
- Anticancer agents of quinoline derivatives.
- 3-Methyl-8-quinolinesulphonyl chloride synthesis. ChemicalBook. (URL not provided)
- 2-Methylquinoline-6-sulfonic acid. Sigma-Aldrich. (URL not provided)
- methylbenzo[b]thiophene in Medicinal Chemistry: Application Notes and Protocols. Benchchem. (URL not provided)
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2-methylquinoline-6-sulfonyl chloride. PubChem. (URL: [Link])
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An In-Depth Technical Guide to the Tautomerism of 4-Arylthiazol-2-ol Derivatives
Foreword: Beyond a Simple Isomerism
For researchers, scientists, and drug development professionals, understanding the subtle interplay of molecular forms is paramount. Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a critical phenomenon that can profoundly impact a molecule's biological activity, physicochemical properties, and ultimately, its viability as a therapeutic agent.[1] This is particularly true for heterocyclic systems, which form the backbone of countless pharmaceuticals.
This guide delves into the specific and fascinating case of 4-arylthiazol-2-ol derivatives. These scaffolds are of significant interest in medicinal chemistry, appearing in molecules with a wide range of biological activities.[2][3][4] The central theme of our exploration is the prototropic tautomeric equilibrium between the 4-arylthiazol-2-ol (often referred to as the "hydroxy" or "enol" form) and its corresponding 4-arylthiazolidin-2-one isomer (the "keto" or more accurately, "amide" form). The ability to characterize, predict, and potentially control this equilibrium is a key step in rational drug design. This document provides a comprehensive overview of the underlying principles, analytical methodologies, and practical implications of this tautomeric system.
The Thiazole Core: Synthesis and Tautomeric Possibilities
The foundational step in studying these derivatives is their synthesis. The most common and robust method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide.
General Synthetic Protocol: Hantzsch Thiazole Synthesis
The synthesis of the 2-amino-4-arylthiazole precursor, which can then be converted to the target 4-arylthiazol-2-ol, typically follows this pathway:
-
Reactants: An appropriately substituted α-bromoacetophenone (the α-haloketone) and thiourea.
-
Reaction: The α-bromoacetophenone and thiourea are refluxed in a suitable solvent, such as ethanol or 1-propanol.[2]
-
Cyclization: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the 2-amino-4-arylthiazole ring.
-
Conversion: The resulting 2-amino-4-arylthiazole can then be converted to the 4-arylthiazol-2-ol derivative through methods like diazotization followed by hydrolysis.
This synthesis provides the scaffold upon which the tautomeric equilibrium is established.
The Central Equilibrium: Hydroxy vs. Amide Forms
The core of our discussion is the equilibrium between two tautomers. While often described as a keto-enol type, it is more accurately depicted as a hydroxy-amide equilibrium, as the "keto" form is a cyclic amide (a lactam).
Caption: Prototropic tautomeric equilibrium in 4-arylthiazol-2-ol derivatives.
The position of this equilibrium is not static; it is dictated by a delicate balance of electronic, steric, and environmental factors.
Factors Influencing Tautomeric Preference
Understanding the forces that shift the equilibrium is crucial for predicting the behavior of a given derivative. The predominant tautomer is the one that is thermodynamically more stable under specific conditions.
-
Electronic Effects of Substituents: The nature of the substituent on the 4-aryl ring plays a significant role.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halides tend to increase the acidity of the N-H proton in the amide form, but they can also stabilize the conjugated system of the hydroxy form. The net effect can be complex and requires experimental verification.
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ can influence the electron density of the entire system, often subtly shifting the equilibrium. Generally, substituents that can form conjugations may affect the relative energies of the tautomers.[5]
-
-
Solvent Effects: This is one of the most powerful external factors. The dielectric constant and hydrogen-bonding capacity of the solvent can dramatically shift the equilibrium.[1][6]
-
Polar Solvents (e.g., DMSO, Water, Methanol): These solvents can effectively solvate and stabilize the more polar amide tautomer through dipole-dipole interactions and hydrogen bonding. Therefore, in polar solvents, the amide form often predominates.[7][8][9]
-
Non-Polar Solvents (e.g., Chloroform, Cyclohexane): In these environments, intramolecular hydrogen bonding within the hydroxy tautomer can become a more significant stabilizing factor, and this form may be favored.[7][8][10] Studies on similar heterocyclic systems have shown that the keto form is favored in polar aprotic solvents, while the enol form is favored in non-polar solvents.[7][9]
-
-
Solid State vs. Solution: The dominant tautomer in the solid crystal lattice, which is determined by packing forces and intermolecular interactions, may not be the same as the dominant tautomer in solution.[11] X-ray crystallography provides a snapshot of the solid state, while spectroscopic methods are needed to probe the equilibrium in solution.
A Multi-Faceted Approach to Characterization
Caption: Integrated workflow for the characterization of tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for studying tautomeric equilibria in solution.[12] It allows for the identification and quantification of each tautomer.
Causality Behind Experimental Choices: By running spectra in solvents of differing polarity (e.g., deuterated chloroform, CDCl₃, vs. deuterated dimethyl sulfoxide, DMSO-d₆), we can directly observe the shift in equilibrium, as the relative integration of signals corresponding to each tautomer will change.
Key Diagnostic Signals:
| Signal Type | Hydroxy (ol) Form | Amide (one) Form | Rationale |
| ¹H NMR (exchangeable) | Broad singlet, δ 9-12 ppm (-OH) | Broad singlet, δ 10-13 ppm (-NH) | The chemical environment of the exchangeable proton is distinct. |
| ¹H NMR (thiazole C5-H) | Singlet, δ ~6.5-7.5 ppm | Singlet, δ ~4.0-5.0 ppm (CH₂) | The C5 position is a vinyl proton in the hydroxy form but part of a methylene group in the saturated ring of the amide form. This is a highly diagnostic shift. |
| ¹³C NMR (C2) | δ ~160-170 ppm (C-OH) | δ ~170-180 ppm (C=O) | The carbonyl carbon of the amide form is typically deshielded compared to the C-OH carbon of the hydroxy form. |
| ¹³C NMR (C5) | δ ~100-115 ppm (=CH) | δ ~35-50 ppm (-CH₂-) | The change in hybridization from sp² to sp³ results in a dramatic upfield shift for C5 in the amide tautomer. |
Detailed Protocol: ¹H NMR Solvent Study
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified 4-arylthiazol-2-ol derivative. Prepare two separate NMR tubes.
-
Solvation: Dissolve the first sample in ~0.7 mL of CDCl₃ (non-polar, aprotic). Dissolve the second sample in ~0.7 mL of DMSO-d₆ (highly polar, aprotic). Ensure complete dissolution.
-
Acquisition: Acquire a standard ¹H NMR spectrum for each sample on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Processing: Process the spectra (Fourier transform, phase correction, baseline correction).
-
Analysis:
-
Calibrate the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).
-
Identify the distinct signals for the C5-H proton of both the hydroxy (~6.5-7.5 ppm) and amide (~4.0-5.0 ppm) forms.
-
Integrate these well-resolved, non-exchangeable singlets. The ratio of their integrals directly corresponds to the molar ratio of the tautomers in that specific solvent.
-
Compare the tautomeric ratio in CDCl₃ versus DMSO-d₆ to establish the influence of solvent polarity.
-
X-Ray Crystallography
This technique provides unambiguous proof of the molecular structure in the solid state.[11]
Causality Behind Experimental Choices: While NMR reveals the dynamic equilibrium in solution, X-ray crystallography provides a static, definitive structure of the thermodynamically favored conformer in the crystal lattice. This is critical because a drug is often formulated as a solid. The analysis of bond lengths (e.g., a clear C=O double bond vs. a C-O single bond) confirms the tautomeric form without ambiguity.[13]
Infrared (FTIR) and UV-Visible Spectroscopy
These methods provide complementary evidence.
-
FTIR Spectroscopy: The presence of a strong absorption band in the region of 1680-1720 cm⁻¹ is a clear indicator of the C=O stretch of the amide tautomer. Conversely, a broad O-H stretching band around 3200-3400 cm⁻¹ would support the hydroxy form.[7][9]
-
UV-Vis Spectroscopy: The two tautomers have different chromophores and thus different electronic transitions. The more extended conjugated π-system of the hydroxy form often results in a different λ_max compared to the amide form. Tracking shifts in λ_max in different solvents can be used to study the equilibrium.[14]
Implications in Drug Discovery and Development
The tautomeric state of a molecule is not an academic curiosity; it has profound real-world consequences in pharmacology.
-
Target Binding and Pharmacodynamics: The two tautomers are distinct chemical entities. They possess different three-dimensional shapes, hydrogen bond donor/acceptor patterns, and dipole moments. One tautomer may bind to a biological target (e.g., an enzyme or receptor) with an affinity that is orders of magnitude higher than the other. The dominant tautomer under physiological conditions (aqueous, pH 7.4) will therefore dictate the compound's efficacy.[1][13]
-
Pharmacokinetics (ADME):
-
Solubility: The more polar amide tautomer will generally exhibit higher aqueous solubility.
-
Permeability: The less polar, more lipophilic tautomer may have better membrane permeability, affecting absorption.
-
Metabolism: The different functional groups of the tautomers present different sites for metabolic enzymes, leading to different metabolic pathways and clearance rates.
-
-
Intellectual Property: Demonstrating control over a specific tautomeric form or discovering that a minor tautomer is responsible for the desired biological activity can be a cornerstone of a strong patent position.
Conclusion
The tautomerism of 4-arylthiazol-2-ol derivatives is a complex equilibrium governed by the interplay of intramolecular electronic effects and intermolecular interactions with the surrounding environment. The predominance of the hydroxy or amide form can be decisively shifted by factors such as aryl substituents and, most significantly, solvent polarity.
A rigorous and trustworthy characterization is not achievable with a single method. It demands a holistic approach, integrating the dynamic solution-state picture from NMR spectroscopy with the static solid-state evidence from X-ray crystallography, supported by spectroscopic (FTIR, UV-Vis) and computational data. For any professional in drug development, recognizing and thoroughly investigating this tautomerism is a critical step in translating a promising chemical scaffold into a safe and effective therapeutic agent.
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Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]
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Substituent effect on the amino–imino tautomerism of aminothiazoles. ResearchGate. Available at: [Link]
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Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms. Eklablog. Available at: [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PubMed. Available at: [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. MDPI. Available at: [Link]
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Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. MDPI. Available at: [Link]
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Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. MDPI. Available at: [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. Available at: [Link]
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Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]
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Keto-enol tautomerism | Organic Chemistry II Class Notes. Fiveable. Available at: [Link]
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22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition. OpenStax. Available at: [Link]
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Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes. Royal Society of Chemistry. Available at: [Link]
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Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. Available at: [Link]
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Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. ResearchGate. Available at: [Link]
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Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Sci-Hub. Available at: [Link]
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On the Tautomerism of 2,4-Disubstituted Thiazolones. Sci-hub.st. Available at: [Link]
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Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. ResearchGate. Available at: [Link]
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Quantum chemical studies on protonation of some substituted thiazole derivatives. ResearchGate. Available at: [Link]
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First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. PMC. Available at: [Link]
-
Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. Available at: [Link]
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Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. PubMed. Available at: [Link]
-
Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. PubMed. Available at: [Link]
-
Ab initio study of the tautomerism of 2,5-substituted diazoles. ResearchGate. Available at: [Link]
-
Structures of 2‐(arylimino)thiazolidin‐4‐one (I) and 2‐(arylamino)thiazol‐4(5H). ResearchGate. Available at: [Link]
-
Synthesis and Structural Determination of Novel 5-Arylidene-3-N(2-alkyloxyaryl)-2-thioxothiazolidin-4-ones. National Institutes of Health. Available at: [Link]
-
Structural studies of arylazo and arylimino compounds. 15N NMR and X-ray crystallographic studies of azo–hydrazo tautomerism. Royal Society of Chemistry. Available at: [Link]
-
Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. PMC. Available at: [Link]
-
Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: structures and factors determining the selectivity and tautomeric equilibrium in solution. ResearchGate. Available at: [Link]
-
Synthesis of a Novel Unexpected Cu(II)–Thiazolidine Complex—X-ray Structure, Hirshfeld Surface Analysis, and Biological Studies. MDPI. Available at: [Link]
-
Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. SID. Available at: [Link]
-
ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. Vietnam National University. Available at: [Link]
-
Possible tautomeric forms in thiazole derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. PMC. Available at: [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, India. Available at: [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. Available at: [Link]
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Technical Guide: 2-Hydroxythiazole vs. 2-Thiazolinone Tautomer Stability
This is an in-depth technical guide on the tautomeric stability of the 2-hydroxythiazole/2-thiazolinone system.
Content Type: Advanced Technical Whitepaper Author Role: Senior Application Scientist Focus: Thermodynamics, Spectroscopic Identification, and Synthetic Utility[1]
Executive Summary: The "Lactam Supremacy"
In the design of heterocyclic drug scaffolds, the 2-hydroxythiazole (enol) vs. 2-thiazolinone (lactam) equilibrium is a classic case where intuition regarding aromaticity often fails. Contrary to the phenol/benzene analog where the enol is favored, the 2-thiazolinone (lactam) form is the predominant species in the solid state, in solution (polar and non-polar), and in the gas phase.
For the medicinal chemist, this has two critical implications:
-
Bioisosterism: The scaffold presents a hydrogen bond donor (NH) and acceptor (C=O), mimicking a peptide bond, rather than a hydroxyl donor.[1]
-
Reactivity: The system behaves as an ambident nucleophile. While it exists as a lactam, it can react at either the Nitrogen or Oxygen atom depending on electrophile hardness and reaction conditions.
This guide provides the thermodynamic rationale, a self-validating spectroscopic protocol for identification, and a decision matrix for synthetic manipulation.
Thermodynamic & Electronic Landscape
The Energy Gap
Computational studies (DFT at B3LYP/6-311++G** levels) and experimental data consistently place the 2-thiazolinone (lactam) approximately 5–10 kcal/mol lower in energy than the 2-hydroxythiazole tautomer.
Why Aromaticity Doesn't Win
In the phenol/cyclohexadienone equilibrium, the loss of benzene's aromatic resonance energy (~36 kcal/mol) is too costly, so the enol (phenol) dominates.[1] In the thiazole system:
-
Lower Resonance Energy: Thiazole has significantly lower aromatic stabilization energy (~20-22 kcal/mol) compared to benzene.[1]
-
Strong C=O Bond: The formation of a carbonyl double bond (C=O) is energetically very favorable, compensating for the partial loss of aromaticity.
-
Lone Pair Stabilization: The N-H lactam form retains significant delocalization. The nitrogen lone pair donates into the carbonyl and the sulfur
-orbitals (or orbitals), creating a "pseudo-aromatic" conjugated system.
Solvent Effects[1]
-
Polar Solvents (DMSO, Methanol): Further stabilize the lactam form due to its higher dipole moment.[1]
-
Non-Polar Solvents (Chloroform, Toluene): The lactam remains the major tautomer, though the equilibrium constant (
) may decrease slightly.[1] Dimerization via intermolecular hydrogen bonding (NH[1]···O=C) stabilizes the lactam in non-polar media.
Self-Validating Protocol: Spectroscopic Identification
To distinguish between the tautomers or confirm the regioselectivity of an alkylation, use the following "Fixed Reference" protocol. Do not rely on a single technique; use the triangulation of NMR and IR.
The "Fixed Reference" Method
Synthesize or purchase the "fixed" derivatives to calibrate your spectra:
-
Fixed Lactam:
-methyl-2-thiazolinone (Generated via direct methylation with MeI). -
Fixed Enol: 2-methoxythiazole (Generated via nucleophilic displacement of 2-chlorothiazole with NaOMe).
Diagnostic Signal Table
| Feature | 2-Thiazolinone (Lactam) | 2-Hydroxythiazole (Enol) | Notes |
| 170 – 175 ppm | 160 – 165 ppm | The C=O carbon is significantly deshielded compared to the C-O aromatic carbon. | |
| Broad singlet, 11–13 ppm | Broad singlet, 9–10 ppm | NH is typically more deshielded; solvent dependent (DMSO- | |
| IR (Carbonyl) | Strong band 1640–1690 cm | Absent | The "smoking gun" for the lactam form. |
| X-Ray Bond (C2-N3) | Long (~1.38 Å ) | Short (~1.30 Å ) | Single bond character (Lactam) vs Double bond (Enol).[1] |
| X-Ray Bond (C2-X) | Short C=O[1] (~1.22 Å ) | Long C-O (~1.36 Å ) | Definitive structural proof.[1] |
Analytical Workflow Diagram
The following Graphviz diagram outlines the logic flow for determining the tautomer in a new derivative.
Figure 1: Decision tree for spectroscopic identification of thiazole tautomers.
Synthetic Implications: Controlling Alkylation[1]
The 2-thiazolinone scaffold is an ambident nucleophile . The site of alkylation (N vs. O) is governed by the Hard-Soft Acid-Base (HSAB) theory and reaction conditions.
N-Alkylation (Thermodynamic/Soft Control)
-
Conditions: Basic conditions (NaH, K2CO3) with soft electrophiles (Alkyl iodides, Benzyl bromides).[1]
-
Mechanism: The nitrogen atom is the softer nucleophilic center and attacks soft electrophiles. The reaction is often under thermodynamic control, favoring the stable lactam product.
-
Protocol: Treat 2-thiazolinone with 1.1 eq NaH in DMF at 0°C, followed by addition of MeI.
O-Alkylation (Kinetic/Hard Control)
-
Conditions: Silver salts (Ag2CO3) or hard electrophiles (Trialkyloxonium salts, Alkyl triflates).[1]
-
Mechanism: The oxygen atom carries higher charge density (hard nucleophile). Silver coordinates to the soft Nitrogen/Sulfur, blocking the N-site and directing the electrophile to the Oxygen.
-
Alternative Route: Direct O-alkylation is difficult to control. The preferred route to 2-alkoxythiazoles is Nucleophilic Aromatic Substitution (SnAr) : Reacting 2-chlorothiazole with an alkoxide (RONa).
Synthetic Decision Matrix
Figure 2: Synthetic pathways for selective functionalization of the thiazole scaffold.
Computational Protocol (DFT)[1]
For researchers wishing to model specific derivatives, standard molecular mechanics are insufficient for tautomer prediction.[1]
Recommended Workflow:
-
Software: Gaussian 16 or ORCA.
-
Functional/Basis Set:
-
Optimization:B3LYP-D3(BJ)/6-311G(d,p) (Includes dispersion corrections critical for stacking interactions).
-
Solvation:SMD model (DMSO or Water).[1] Gas phase calculations will erroneously exaggerate the stability of the lactam; solvation is required to assess the stabilization of the more polar lactam species.
-
High-Accuracy Check:M06-2X/def2-TZVP (Better performance for main-group thermochemistry).
-
-
Output Analysis: Compare Gibbs Free Energy (
).[1] If kcal/mol, the enol will not be observed by NMR.[1]
References
-
Crystal Structure & Bond Lengths
-
Tautomeric Equilibrium Studies
-
Alkylation Regioselectivity
- R. Pearson. "Hard and Soft Acids and Bases." Journal of the American Chemical Society.
-
[1]
-
Computational Benchmarks
Sources
The 5-Chloro-2-Methoxy-Phenyl Thiazole Scaffold: A Technical Guide to Its Predicted Biological Activities and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. This technical guide delves into the predicted biological significance of the 5-chloro-2-methoxy-phenyl thiazole scaffold. While direct and extensive research on this specific substitution pattern is nascent, this document synthesizes findings from closely related analogues to project its potential therapeutic activities. By examining the established roles of chloro and methoxy substitutions on the phenyl ring of thiazole derivatives, we can infer a strong potential for anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of these anticipated activities, detailed methodologies for their synthesis and biological evaluation, and insights into the underlying structure-activity relationships.
Introduction: The Thiazole Scaffold - A Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in drug design. Thiazole-containing molecules have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The versatility of the thiazole core allows for substitutions at multiple positions, enabling the fine-tuning of a compound's physicochemical properties and biological targets.
The substitution pattern on a phenyl ring attached to the thiazole core is a critical determinant of biological activity. The electronic and steric effects of these substituents can profoundly influence how the molecule interacts with its biological target. This guide will specifically explore the anticipated impact of a 5-chloro and 2-methoxy substitution pattern on the phenyl ring at the 2-position of the thiazole scaffold.
Predicted Biological Activities of the 5-Chloro-2-Methoxy-Phenyl Thiazole Scaffold
Based on the extensive literature on substituted phenyl-thiazole derivatives, the 5-chloro-2-methoxy-phenyl thiazole scaffold is predicted to exhibit a range of significant biological activities.
Anticancer Potential
Thiazole derivatives are well-established as potent anticancer agents.[2] The presence of a substituted phenyl ring is a common feature in many of these compounds.
-
Influence of the Methoxy Group: The presence of a methoxy group on the phenyl ring has been associated with enhanced anticancer activity in several studies. For instance, a series of 2-phenylthiazole-4-carboxamide derivatives showed that a 2-methoxy substituent maintained high activity against HT-29 and T47D cancer cell lines.[3] It is postulated that the methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation, leading to improved binding at the target site.
-
Influence of the Chloro Group: Halogen substituents, particularly chlorine, are frequently incorporated into anticancer drug candidates to enhance their efficacy. A study on novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives found that a 4-chloro-2-methylphenyl amido substituted thiazole displayed the highest activity.[4] The chloro group can increase the lipophilicity of the molecule, potentially improving cell membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity.
Hypothesized Mechanism of Action: Based on related compounds, the 5-chloro-2-methoxy-phenyl thiazole scaffold may exert its anticancer effects through various mechanisms, such as inhibition of protein kinases, induction of apoptosis, or disruption of microtubule dynamics. A plausible signaling pathway that could be targeted is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Hypothesized inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity
The thiazole nucleus is a key component of many antimicrobial agents. The structural features of the 5-chloro-2-methoxy-phenyl thiazole scaffold suggest a strong potential for activity against a range of microbial pathogens.
-
General Antimicrobial Profile of Thiazoles: Thiazole derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] Their mechanisms of action can vary, including inhibition of essential enzymes like DNA gyrase or disruption of cell wall synthesis.
-
Contribution of Substituents: While specific data for the combined 5-chloro-2-methoxy substitution is limited, the presence of a chloro-substituted phenyl ring in other heterocyclic scaffolds has been shown to enhance antimicrobial properties. The methoxy group can also modulate the electronic and steric properties of the molecule, potentially influencing its interaction with microbial targets.
Anti-inflammatory Properties
Chronic inflammation is a key factor in numerous diseases, and the development of novel anti-inflammatory agents is a major research focus. Thiazole derivatives have emerged as promising candidates in this area.[5]
-
Mechanism of Action: A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins.[6] Thiazole-containing compounds have been identified as potent COX inhibitors.[7]
-
Structure-Activity Relationship: Studies on various substituted thiazoles have shown that the nature and position of substituents on the phenyl ring significantly impact their COX inhibitory activity and selectivity.[8][9] The 5-chloro and 2-methoxy groups on the phenyl ring of the target scaffold could potentially enhance its binding to the active site of COX enzymes, leading to potent anti-inflammatory effects.
Synthesis and Characterization
The synthesis of 2-phenylthiazole derivatives is typically achieved through the Hantzsch thiazole synthesis. A general and adaptable synthetic workflow for the 5-chloro-2-methoxy-phenyl thiazole scaffold is outlined below.
General workflow for the synthesis and characterization of the target scaffold.
General Synthetic Protocol
A plausible synthetic route involves the reaction of 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one with a suitable thioamide, such as thioacetamide, in a solvent like ethanol under reflux conditions.
Step-by-Step Methodology:
-
Preparation of α-Haloketone: The starting material, 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one, can be synthesized from 1-(5-chloro-2-methoxyphenyl)ethan-1-one via bromination.
-
Hantzsch Thiazole Synthesis:
-
Dissolve 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
-
Characterization:
-
The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.
-
Purity can be assessed by High-Performance Liquid Chromatography (HPLC).
-
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of the 5-chloro-2-methoxy-phenyl thiazole scaffold, a series of well-established in vitro assays should be performed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 5-chloro-2-methoxy-phenyl thiazole derivative (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the 5-chloro-2-methoxy-phenyl thiazole derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the test compound (5-chloro-2-methoxy-phenyl thiazole derivative) at various concentrations.
-
Add the COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate at 37°C for a specified time (e.g., 10 minutes).
-
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method as per the kit instructions.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.
Data Presentation and Interpretation
The results from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Hypothetical Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
| 5-Chloro-2-methoxy-phenyl Thiazole | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.7 | |
| HCT116 (Colon) | 6.5 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | 0.8 |
Table 2: Hypothetical Antimicrobial Activity Data
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 5-Chloro-2-methoxy-phenyl Thiazole | 16 | 32 |
| Ciprofloxacin (Positive Control) | 1 | 0.5 |
Table 3: Hypothetical Anti-inflammatory Activity Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5-Chloro-2-methoxy-phenyl Thiazole | 15.3 | 2.1 | 7.3 |
| Celecoxib (Positive Control) | >100 | 0.05 | >2000 |
Conclusion and Future Directions
The 5-chloro-2-methoxy-phenyl thiazole scaffold represents a promising, yet underexplored, area for drug discovery. Based on the established structure-activity relationships of related thiazole derivatives, this scaffold is predicted to possess significant anticancer, antimicrobial, and anti-inflammatory activities. The synthetic route to this scaffold is feasible, and its biological potential can be rigorously evaluated using standard in vitro assays.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on this core structure. Further modifications, such as altering the substitution pattern on the thiazole ring itself, could lead to the identification of lead compounds with enhanced potency and selectivity. In vivo studies will be crucial to validate the therapeutic potential of any promising candidates. The insights provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing chemical space.
References
- Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Deriv
- Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives.
- Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Deriv
- Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Rel
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.
- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. PMC.
- Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
- SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIV
- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.
- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers.
- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identific
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–). Semantic Scholar.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance.
- Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv.
- Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflamm
- Phenylsulphonyl urenyl chalcone derivatives as dual inhibitors of cyclo-oxygenase-2 and 5-lipoxygenase. ScienceDirect.
- Thiazole‐based SARS‐CoV‐2 protease (COV M ) inhibitors: Design, synthesis, enzyme inhibition, and molecular modeling simul. Semantic Scholar.
- COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI.
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- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. mdpi.com [mdpi.com]
Technical Monograph: Drug-Like Properties of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
Executive Summary: The Thiazole Privilege
4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol represents a classic "privileged scaffold" in medicinal chemistry. It belongs to the 4-arylthiazole class, a structural motif ubiquitous in bioactive compounds ranging from kinase inhibitors (e.g., Dasatinib) to antimicrobial agents.
This monograph provides a rigorous analysis of this specific chemical entity (NCE). It serves as a lead optimization case study, dissecting the molecule’s tautomeric ambiguity, physicochemical profile, and metabolic liabilities. For researchers, this compound offers a balance of lipophilicity and polarity, but its utility relies heavily on controlling its tautomeric state and metabolic "soft spots."
Chemical Architecture & Tautomerism
The defining feature of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is not its static structure, but its dynamic equilibrium. The 2-hydroxythiazole moiety is a "chameleon" functional group.
The Tautomeric Challenge
In solution, this molecule exists in an equilibrium between the hydroxy-thiazole (aromatic, enol-like) and the thiazol-2-one (non-aromatic, keto-like) forms.
-
Aprotic Solvents / Lipid Bilayers: The aromatic hydroxy form is often favored, facilitating membrane permeability.
-
Aqueous Media / Cytosol: The keto (thiazolone) form typically predominates due to the high solvation energy of the polar amide-like bond.
-
Protein Binding: The tautomer that binds is dictated by the specific active site environment. The hydroxy form acts as a Hydrogen Bond Donor (HBD), while the keto form presents a Hydrogen Bond Acceptor (HBA) at the carbonyl and an HBD at the ring nitrogen.
Implication: Drug design programs must model both tautomers during docking studies to avoid false negatives.
Figure 1: Tautomeric equilibrium critical for binding affinity and permeability.
Physicochemical Profiling (In Silico & Empirical)
The substitution pattern—specifically the 5-Chloro and 2-Methoxy groups—drastically alters the properties of the parent thiazole.
Key Metrics Table
| Property | Value (Est.) | Drug-Like Impact |
| Molecular Weight | ~241.69 Da | Ideal. Well below the 500 Da limit (Ro5). |
| cLogP | 3.2 – 3.5 | Moderate. The 5-Cl and 2-OMe increase lipophilicity significantly compared to the naked phenyl ring. Good for passive diffusion but risks non-specific binding. |
| TPSA | ~45-55 Ų | Excellent. High oral bioavailability potential (Target < 140 Ų). |
| H-Bond Donors | 1 (OH/NH) | Low count favors membrane permeability. |
| H-Bond Acceptors | 3 (N, O, S) | Sufficient for target engagement without compromising permeability. |
| pKa (Acidic) | ~9.0 - 9.5 | The 2-OH group is weakly acidic (phenolic-like). At physiological pH (7.4), it remains largely neutral, aiding absorption. |
Solubility Analysis
While the TPSA suggests good solubility, the planarity of the 4-arylthiazole system promotes π-π stacking , which can lead to poor aqueous solubility and crystal packing issues.
-
Optimization Strategy: If solubility is <10 µM, introduce an aliphatic solubilizing tail (e.g., morpholine or piperazine) at the phenyl ring, though this alters the core scaffold.
Synthetic Pathway: The Hantzsch Protocol
The most robust method to access this scaffold is the Hantzsch Thiazole Synthesis . This reaction condenses an
Step-by-Step Methodology
Objective: Synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol.
-
Precursor Preparation (
-Bromination):-
Reagents: 5-Chloro-2-methoxyacetophenone, Bromine (
) or Phenyltrimethylammonium tribromide (PTAB). -
Solvent: Glacial Acetic Acid or THF.
-
Protocol: Dissolve ketone in solvent. Add brominating agent dropwise at 0°C. Stir at RT for 2 hours. Quench with ice water. Extract the
-bromoacetophenone intermediate.
-
-
Cyclization (Hantzsch Reaction):
-
Reagents:
-Bromo-5-chloro-2-methoxyacetophenone, Thiourea (or Potassium Thiocyanate for specific tautomer control). -
Solvent: Ethanol or DMF (reflux).
-
Protocol:
-
Dissolve 1.0 eq of the
-bromoketone in Ethanol. -
Add 1.1 eq of Thiourea.
-
Reflux for 4–6 hours. (Monitoring: TLC shows disappearance of starting bromide).
-
Cool to RT. The hydrobromide salt of the aminothiazole often precipitates.
-
Hydrolysis (to get the -OH): If starting with thiocyanate or xanthate, acid hydrolysis yields the thiazol-2-ol. If starting with thiourea, a diazotization-hydrolysis sequence (Sandmeyer-type) is required to convert the 2-amino to 2-hydroxy.
-
-
Direct Route: Use Ammonium Thiocarbamate instead of thiourea to access the thiazolone directly.
-
Figure 2: Hantzsch Thiazole Synthesis pathway.
ADMET & Safety Pharmacology
This scaffold contains specific "metabolic handles" that determine its half-life and toxicity profile.
Metabolic Stability (Microsomal)
-
O-Demethylation (High Risk): The 2-methoxy group is a prime target for CYP2D6 and CYP3A4 .
-
Mechanism: Oxidative demethylation yields the corresponding phenol (catechol-like if adjacent to other groups).
-
Consequence: The resulting phenol is rapidly glucuronidated (Phase II) and excreted, potentially resulting in low oral bioavailability and short
.
-
-
5-Chloro Substitution (Protective): The chlorine atom at the 5-position of the phenyl ring blocks metabolic oxidation at the para-position (relative to the methoxy). This effectively "hardens" the molecule against rapid clearance, a common medicinal chemistry tactic.
Toxicology Alerts
-
hERG Inhibition: 4-Arylthiazoles are electron-rich, flat, lipophilic systems. If the nitrogen is basic (less likely in the -OH form, more likely if alkylated), they can stack in the hERG channel pore, causing QT prolongation.
-
Mitigation: Ensure the LogP stays < 3.5 and avoid adding basic amines on the side chains.
-
-
Idiosyncratic Toxicity: The thiazole ring can undergo bioactivation (S-oxidation) to reactive sulfoxides, though this is less common than with furan or thiophene rings.
Figure 3: Primary metabolic clearance pathway via O-demethylation.
Experimental Protocol: LogD Determination
To validate the lipophilicity and tautomeric influence, an experimental LogD (Distribution Coefficient) assay is required.
Protocol: Shake-Flask Method (Miniaturized)
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
System: Use a biphasic system of 1-Octanol and Phosphate Buffered Saline (PBS, pH 7.4) .
-
Equilibration: Pre-saturate octanol with PBS and PBS with octanol for 24h.
-
Partitioning:
-
Add 5 µL of stock to 495 µL of the octanol/PBS mixture (1:1 ratio).
-
Shake vigorously for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 10 mins to separate phases.
-
-
Quantification:
-
Remove aliquots from both phases.
-
Analyze via LC-MS/MS (preferred due to sensitivity) or HPLC-UV (254 nm).
-
-
Calculation:
Success Criteria: A LogD between 1.0 and 3.0 is ideal for an oral drug candidate. >3.5 suggests high plasma protein binding and metabolic risk.
References
-
Katritzky, A. R., et al. (2010).[1] Tautomerism in drug discovery.[1][2][3] Journal of Computer-Aided Molecular Design.[1] Link
-
Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
Chiarini, A., et al. (2016). Thiazole Derivatives: A Versatile Scaffold for the Development of New Therapeutic Agents.[4] Current Medicinal Chemistry. Link
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Thiazol-2-ol (Thiazol-2(3H)-one) Derivatives: Structural Dynamics and Medicinal Utility
Executive Summary
Thiazol-2-ol derivatives represent a deceptive and highly versatile scaffold in medicinal chemistry. While often chemically named as "ols" (alcohols), these heterocycles exist predominantly as thiazol-2(3H)-ones (lactams) in both solution and solid states. This structural nuance is critical for drug design, as it dictates hydrogen bond donor/acceptor profiles during protein-ligand docking. This guide dissects the tautomeric equilibrium, provides robust synthetic protocols for the 2-oxo core, and analyzes the Structure-Activity Relationships (SAR) driving their utility as antimicrobial, anticancer, and anti-inflammatory agents.
Part 1: Structural Dynamics & Tautomerism
The Lactam-Lactim Equilibrium
The core challenge in working with thiazol-2-ols is the tautomeric equilibrium between the lactim (2-hydroxythiazole) and lactam (thiazol-2(3H)-one) forms.
-
Dominant Species: In polar solvents (DMSO, MeOH) and the crystalline state, the lactam (2-one) form is energetically favored due to the stability of the N-H bond and the conjugation of the carbonyl with the sulfur lone pair.
-
Medicinal Implication: When performing molecular docking or pharmacophore modeling, the scaffold should be modeled as the thiazol-2(3H)-one . Modeling it as the "ol" form will result in incorrect hydrogen bond donor/acceptor assignments (e.g., the N becomes an acceptor in the "ol" form, but is a donor in the "one" form).
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton shift driving this equilibrium.
Part 2: Synthetic Architectures
Synthesis of the 2-oxo derivative differs from the standard Hantzsch thiazole synthesis (which uses thioamides) or 2-aminothiazole synthesis (which uses thiourea). The introduction of the oxygen at C2 requires specific precursors like potassium thiocyanate (KSCN) or thiocarbamates .
Protocol A: Acid-Catalyzed Cyclization of -Thiocyanatoketones
This is the most robust method for generating the thiazol-2(3H)-one core. It avoids the use of unstable thiocarbamates by generating the intermediate in situ.
Mechanism:
-
Nucleophilic substitution of an
-haloketone with thiocyanate (-SCN). -
Acid-catalyzed cyclization where the nitrogen of the nitrile attacks the ketone carbonyl.
-
Hydrolysis of the resulting imine to the ketone (lactam).
Step-by-Step Methodology
Reagents:
-
Preparation of
-Thiocyanatoketone:-
Dissolve the
-haloketone (e.g., 2-bromo-4'-chloroacetophenone) in ethanol (10 mL/mmol). -
Add Potassium Thiocyanate (KSCN) slowly at room temperature.
-
Stir for 2–3 hours. Monitor by TLC (hexane:ethyl acetate 7:3) for the disappearance of the starting bromide.
-
Note: The intermediate
-thiocyanatoketone can be isolated, but one-pot cyclization is preferred for yield.
-
-
Cyclization:
-
Add a solution of concentrated HCl (10% v/v relative to solvent) and water (1:1 ratio) to the reaction mixture.
-
Reflux the mixture for 4–6 hours. The acidic environment promotes the attack of the nitrogen on the carbonyl carbon and subsequent hydrolysis.
-
Observation: A precipitate often forms as the reaction cools.
-
-
Work-up:
-
Cool the reaction to 0°C.
-
Filter the solid precipitate.
-
Wash with cold water (to remove KCl and acid) and cold ethanol.
-
Recrystallize from Ethanol/DMF mixtures to yield pure 4-arylthiazol-2(3H)-one .
-
Visualization: Synthetic Workflow
Part 3: Medicinal Chemistry Landscape (SAR)
The thiazol-2(3H)-one scaffold serves as a bioisostere for other five-membered heterocycles but offers unique hydrogen bonding capabilities via the N-H (donor) and C=O (acceptor).
Antimicrobial Activity
Derivatives substituted at the C4 position with electron-withdrawing aryl groups (e.g., 4-nitrophenyl, 4-chlorophenyl) exhibit potent antibacterial activity, particularly against Gram-positive strains like S. aureus.
-
Mechanism: Disruption of bacterial cell wall synthesis or inhibition of DNA gyrase B.
-
Key SAR:
-
N3-Position: Alkylation (e.g., N-methyl) often decreases activity, suggesting the N-H is crucial for binding (likely as a donor).
-
C5-Position: Introduction of arylidene moieties (via Knoevenagel condensation) creates "Thiazolidinone-like" Michael acceptors, enhancing activity but also increasing toxicity risks.
-
Anticancer Activity (EGFR/BRAF Inhibitors)
Recent studies highlight 2,4,5-trisubstituted thiazoles as dual inhibitors of EGFR and BRAF(V600E).[2]
-
Hybridization: Fusing the thiazol-2-one core with benzimidazole or pyrazole moieties at the C4 position significantly improves IC50 values against melanoma (A375) and lung cancer (A549) cell lines.
-
Binding Mode: The C=O at position 2 accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR).
Enzyme Inhibition (COX/LOX)
The scaffold acts as a pharmacophore for anti-inflammatory agents by inhibiting Cyclooxygenase (COX) and Lipoxygenase (LOX).
-
Selectivity: 4-arylthiazol-2-ones show moderate COX-1/COX-2 selectivity. However, bulky substituents at C5 (e.g., adamantyl) shift selectivity towards 5-LOX inhibition.
Summary of Bioactivity Data
| Indication | Target | Key Substituents (SAR) | IC50 / MIC Range | Ref |
| Antibacterial | DNA Gyrase B | C4-(4-NO2-Phenyl), N3-H (Free) | 0.98 - 3.9 µg/mL | [1, 2] |
| Anticancer | EGFR / BRAF | C4-Benzimidazole hybrid | 74 nM (EGFR) | [3] |
| Anti-inflammatory | 5-LOX | C4-(4-Cl-Phenyl), C5-Adamantyl | 127 nM | [4] |
Part 4: Pharmacokinetics & Drug Design
When designing thiazol-2-one candidates, adhere to the following parameters to ensure drug-likeness:
-
Lipophilicity (LogP): The core thiazol-2-one is relatively polar. Aryl substitution at C4 is necessary to raise LogP to the optimal 2.0–3.5 range for membrane permeability.
-
Metabolic Stability: The C5 position is metabolically vulnerable to oxidation. Blocking C5 with a methyl or phenyl group prevents rapid clearance.
-
Solubility: The N3-H allows for salt formation (using strong bases), which can enhance aqueous solubility for formulation, although the pKa is relatively high (~9-10).
SAR Decision Tree
References
-
Thiazole Ring—A Biologically Active Scaffold. Journal of Heterocyclic Chemistry / PMC. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors. Molecules / PMC. [Link]
-
Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules. [Link]
-
Synthesis of substituted thiazol‐2(3H)‐ones. ResearchGate. [Link][3]
Sources
An In-depth Technical Guide to 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular identity, a robust two-step synthetic pathway, and discusses its potential for biological activity based on the established significance of the thiazole scaffold.
Molecular Identity and Physicochemical Properties
4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is a substituted arylthiazole. The core structure consists of a thiazol-2-ol ring system, which is known to exist in a tautomeric equilibrium with its corresponding keto form, 4-(5-chloro-2-methoxyphenyl)thiazolidin-2-one. This tautomerism is a critical feature of its chemistry, influencing its reactivity and interaction with biological targets.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
| SMILES | COc1ccc(Cl)cc1-c2csc(O)n2 | [1] |
| InChI | 1S/C10H8ClNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13) | [1] |
| InChIKey | FFPQQUPRJOENDQ-UHFFFAOYSA-N | [1] |
| Molecular Formula | C₁₀H₈ClNO₂S | [1] |
| Molecular Weight | 241.69 g/mol | [1] |
| Physical Form | Solid | [1] |
Keto-Enol Tautomerism
The thiazol-2-ol ring system is well-documented to exist as a mixture of two tautomeric forms: the aromatic hydroxy (enol) form and the non-aromatic thiazolidinone (keto) form. Theoretical and experimental studies on related structures indicate that the predominant tautomer can be influenced by the solvent environment and the nature of substituents on the ring[2][3]. For 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol, both forms are plausible and should be considered in any mechanistic or biological investigation.
Caption: Tautomeric equilibrium of the thiazole core.
Note: The DOT script above is a template. Actual image generation would require replacing placeholder URLs with valid image links of the chemical structures.
Synthetic Strategy and Protocols
The synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol can be efficiently achieved via a two-step sequence commencing with a Friedel-Crafts acylation to prepare a key α-haloketone intermediate, followed by a classical Hantzsch thiazole synthesis.
Caption: Two-step synthetic workflow to the target compound.
Step 1: Synthesis of 2-Chloro-1-(5-chloro-2-methoxyphenyl)ethanone
The requisite α-haloketone intermediate is prepared via the Friedel-Crafts acylation of 4-chloroanisole with chloroacetyl chloride. This electrophilic aromatic substitution is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃)[4][5]. The methoxy group of 4-chloroanisole is an ortho-, para-director. Due to steric hindrance from the methoxy group, acylation is expected to occur predominantly at the para-position relative to the methoxy group (ortho to the chlorine).
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) followed by anhydrous dichloromethane (DCM). Stir the suspension and cool the flask in an ice-water bath to 0-5 °C.
-
Reagent Addition: Add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled suspension. Subsequently, add a solution of 4-chloroanisole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring[4]. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate).
Step 2: Synthesis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
The final product is assembled using the Hantzsch thiazole synthesis, a classic cyclocondensation reaction between an α-haloketone and a thioamide[6]. In this case, the intermediate 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone is reacted with thiourea.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1-(5-chloro-2-methoxyphenyl)ethanone (1.0 equivalent) in a suitable solvent such as absolute ethanol[2][7].
-
Reagent Addition: Add thiourea (1.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC[7].
-
Workup: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The resulting residue is then suspended in water and neutralized with a mild base, such as a saturated solution of sodium bicarbonate, to precipitate the product[6].
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetone).
Spectroscopic Characterization (Predicted)
While specific experimental spectra for 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol are not available in the searched literature, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds[8][9].
-
¹H NMR: The spectrum is expected to show a singlet for the methoxy group protons around 3.8-4.0 ppm. The aromatic protons of the phenyl ring will appear as a set of doublets and a doublet of doublets in the range of 6.9-7.5 ppm. A singlet for the C5-proton of the thiazole ring should be visible around 6.5-7.0 ppm. The labile protons (OH/NH) will appear as a broad singlet, the position of which is dependent on solvent and concentration.
-
¹³C NMR: The spectrum will show signals for the methoxy carbon around 55-60 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The C2, C4, and C5 carbons of the thiazole ring are expected to appear in the range of approximately 100-170 ppm, with the C=O of the keto tautomer appearing at the lower field end of this range.
-
Mass Spectrometry (MS): The ESI-MS spectrum is expected to show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of one chlorine atom.
Potential Biological Applications
The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities[10]. Derivatives of thiazole have been extensively investigated and have shown promise as:
-
Anticancer Agents: Many thiazole-containing compounds exhibit potent antiproliferative activity by targeting key cellular components like tubulin or protein kinases[11].
-
Antimicrobial and Antifungal Agents: The thiazole nucleus is a common feature in compounds developed to combat bacterial and fungal infections[11].
-
Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated the ability to inhibit enzymes involved in the inflammatory cascade, such as COX and 5-LOX[12].
Given that 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol combines the thiazole core with a substituted phenyl ring—a common strategy in drug design—it represents a valuable candidate for screening in various biological assays to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent[13][14].
Safety Information
Based on available data for the compound, it should be handled with appropriate care in a laboratory setting.
Table 2: Hazard Identification
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [1] |
| H318 | Causes serious eye damage | [1] |
| Signal Word | Danger | [1] |
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.
Conclusion
This technical guide outlines the essential chemical information for 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol. A reliable and scalable two-step synthesis has been detailed, based on established and high-yielding named reactions. While specific biological data for this exact molecule is not yet published, the prevalence of its structural motifs in pharmacologically active agents suggests it is a compound of significant interest for further investigation in drug discovery and development programs.
References
-
MDPI. Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
University of Wisconsin-Madison. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available from: [Link]
-
TSI Journals. Tautomerization of 4-(2-thiazolylazo) resorcinol: A DFT study. Available from: [Link]
-
Social Research Foundation. Synthesis and Characterization of Some Thiazole Derivatives. Available from: [Link]
-
MDPI. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
ElectronicsAndBooks. On the Tautomerism of 2,4-Disubstituted Thiazolones. Available from: [Link]
-
MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Available from: [Link]
-
Journal of Medicinal Chemistry. Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Available from: [Link]
-
MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Available from: [Link]
-
SciELO. Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Available from: [Link]
-
PMC (PubMed Central). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available from: [Link]
-
PMC (PubMed Central). Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents. Available from: [Link]
-
PMC (PubMed Central). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Available from: [Link]
-
LookChem. Ethanone, 2-chloro-1-(2-hydroxy-5-methoxyphenyl)-. Available from: [Link]
-
PMC (PubMed Central). Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes. Available from: [Link]
- Google Patents. CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
-
PMC (PubMed Central). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Available from: [Link]
-
Indian Journal of Pharmaceutical Education and Research. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of 2-[3-(4-chlorophenyl)]-5-(4-(isopropyl)phenyl)-4,5-dihydro-1 H-pyrazol-1-yl-4- (4-methylphenyl)-1,3-thiazole as a newly. Available from: [Link]
-
PMC (PubMed Central). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Available from: [Link]
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. chemhelpasap.com [chemhelpasap.com]
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- 8. scielo.br [scielo.br]
- 9. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid | MDPI [mdpi.com]
- 10. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Methodological & Application
Protocol for reacting 2-bromo-5-chloro-2'-methoxyacetophenone with thiourea
Executive Summary
This application note details the optimized protocol for synthesizing 4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-amine via the condensation of 2-bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one (referred to in the query as 2-bromo-5-chloro-2'-methoxyacetophenone) with thiourea .
This transformation utilizes the Hantzsch Thiazole Synthesis , a robust bimolecular condensation reaction. The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in antimicrobial, anti-inflammatory, and kinase-inhibiting drug candidates [1, 2].
Key Advantages of this Protocol:
-
Atom Economy: High-yield conversion with water and HBr as the primary byproducts.
-
Scalability: Suitable for milligram to multigram synthesis.
-
Purification: Relies on precipitation and recrystallization, minimizing chromatographic requirements.
Scientific Foundation & Mechanism
Reaction Scheme
The reaction proceeds through the nucleophilic attack of the thiourea sulfur atom on the
Reaction Equation:
Mechanistic Pathway (Graphviz Visualization)
The following diagram outlines the stepwise mechanism, highlighting the critical transition from the acyclic thioether to the cyclic thiazole.
Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis, proceeding from S-alkylation to aromatization.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Notes |
| 2-Bromo-1-(5-chloro-2-methoxyphenyl)ethan-1-one | ~263.5 | 1.0 | Substrate | Lachrymator. Handle in fume hood. |
| Thiourea | 76.12 | 1.1 - 1.2 | Nucleophile | Excess ensures complete consumption of bromide. |
| Ethanol (Absolute) | 46.07 | Solvent | Solvent | Methanol can be substituted. |
| Ammonium Hydroxide (25%) | 35.05 | Reagent | Base | Used to neutralize HBr salt. |
Note on Nomenclature: The user's term "2-bromo-5-chloro-2'-methoxyacetophenone" is interpreted as the
Step-by-Step Procedure
Phase 1: Condensation
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 1.0 equivalent (e.g., 2.64 g, 10 mmol) of the
-bromoketone to the flask. Add 20-30 mL of absolute ethanol. Stir until fully dissolved.-
Tip: If solubility is poor at RT, gently warm the mixture.
-
-
Addition: Add 1.1 equivalents (e.g., 0.84 g, 11 mmol) of thiourea directly to the solution.
-
Reflux: Heat the reaction mixture to reflux (
) using an oil bath or heating mantle. -
Monitoring: Maintain reflux for 2 to 4 hours .
-
Validation: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The starting bromoketone (
) should disappear, and a more polar spot (amine) should appear near the baseline or .
-
Phase 2: Isolation of HBr Salt (Optional but Recommended)
6. Cooling: Allow the reaction mixture to cool to room temperature. Often, the hydrobromide salt of the product will crystallize out as a solid precipitate.
7. Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (
Phase 3: Free Basing (Neutralization)
8. Suspension: Suspend the collected solid (or the concentrated reaction mixture if no precipitate formed) in 20 mL of water.
9. Basification: Slowly add Ammonium Hydroxide (
- Observation: The solid may change texture or color as the free base is liberated.
- Final Isolation: Filter the resulting free base precipitate. Wash copiously with water to remove inorganic salts.
Phase 4: Purification
11. Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
12. Drying: Dry the crystals in a vacuum oven at
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of the 2-aminothiazole derivative.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during filtration. | Extend reflux time; ensure thiourea is in excess. Check filtrate for product (some HBr salts are soluble in hot EtOH). |
| Sticky Product | Impurities or incomplete drying. | Triturate the sticky solid with diethyl ether or hexanes to induce crystallization. Recrystallize from EtOH/Water.[2] |
| Starting Material Remains | Bromoketone hydrolysis or inactivity.[3] | Add a catalytic amount of Sodium Acetate to buffer the reaction, though usually not necessary. Ensure ethanol is anhydrous if hydrolysis is suspected. |
| Lachrymatory Effect | Vaporization of | Safety Critical: Quench all glassware contaminated with the starting material in a dilute ammonia solution before removing from the hood. |
Expected Characterization Data
To validate the synthesis, the researcher should look for the following spectral signatures:
-
NMR (DMSO-
):-
Thiazole Proton: A characteristic singlet around
7.0 - 7.6 ppm (C5-H of thiazole ring). -
Amine Protons (
): Broad singlet, typically 7.0 - 8.0 ppm (exchangeable with ). -
Methoxy Group: Singlet at
3.8 - 3.9 ppm ( ). -
Aromatic Region: Signals corresponding to the 1,2,4-trisubstituted benzene ring (3 protons).
-
-
Mass Spectrometry (ESI+):
-
Expected
peak corresponding to the molecular weight of the free base. -
Chlorine isotope pattern (
) should be visible (3:1 ratio).
-
References
-
Hantzsch, A. (1881).[4] "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak". Justus Liebigs Annalen der Chemie, 215(1), 1-82. (Foundational Reference).
-
Kashyap, S. J., et al. (2012). "Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles". Research Journal of Pharmacy and Technology.
-
BenchChem. (2025).[5] "2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4' Reactivity Guide". BenchChem Application Notes.
-
Organic Chemistry Portal. "Hantzsch Thiazole Synthesis".
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Using 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol as a Chemical Building Block
Executive Summary
The compound 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is a high-value heterocyclic building block characterized by a 2-hydroxythiazole core substituted at the 4-position with an electron-rich, halogenated aryl ring. This scaffold exhibits a unique tautomeric duality —existing in equilibrium between the aromatic thiazol-2-ol and the non-aromatic thiazol-2(3H)-one forms. This duality allows for divergent synthetic pathways, enabling researchers to selectively access O-alkylated aromatic ethers or N-alkylated thiazolones, both of which are privileged pharmacophores in modern drug discovery (e.g., kinase inhibitors, COX-2 inhibitors).
This guide provides validated protocols for the synthesis, purification, and regioselective functionalization of this scaffold, emphasizing its utility in "scaffold hopping" and fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 4-(5-Chloro-2-methoxyphenyl)-1,3-thiazol-2-ol |
| Molecular Formula | C₁₀H₈ClNO₂S |
| Molecular Weight | 241.69 g/mol |
| Core Scaffold | 4-Arylthiazole |
| Key Substituents | 5-Chloro (metabolic stability), 2-Methoxy (H-bond acceptor) |
| pKa (Calculated) | ~8.5 (OH/NH acidic proton) |
| Tautomerism | Lactim (2-OH) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Low solubility in water |
Tautomeric Equilibrium
In solution (DMSO, Methanol), the compound exists primarily in the thiazol-2(3H)-one (lactam) form, stabilized by intermolecular hydrogen bonding. However, the thiazol-2-ol (lactim) form is the reactive species for O-alkylation and acts as the aromatic bioisostere of phenol.
Synthesis Protocol: Modified Hantzsch/Gabriel Cyclization
While 2-aminothiazoles are commonly synthesized via the Hantzsch reaction (thiourea +
Reaction Scheme
The synthesis proceeds via the formation of an
Figure 1: Step-wise synthesis of the target scaffold from acetophenone precursors.
Detailed Protocol
Step 1:
-Bromination [1]
-
Dissolve 10 mmol of 1-(5-chloro-2-methoxyphenyl)ethanone in 20 mL of Glacial Acetic Acid.
-
Add 10.5 mmol of Bromine (Br
) dropwise at room temperature. (Alternatively, use polymer-supported tribromide for cleaner workup). -
Stir until the orange color fades (~1-2 hours).
-
Quench with ice water (50 mL). The
-bromoketone will precipitate. -
Filter and wash with cold water. Dry in vacuo.[2]
Step 2: Thiocyanation & Cyclization
-
Suspend the dried
-bromoketone (10 mmol) in Ethanol (30 mL). -
Add Potassium Thiocyanate (KSCN, 12 mmol) and stir at reflux for 1 hour. Note: This forms the
-thiocyanatoketone. -
Add 10% aqueous HCl (10 mL) directly to the reaction mixture and continue reflux for 2-4 hours. This forces the cyclization to the thiazol-2-ol/one.
-
Cool to room temperature. The product often crystallizes upon cooling.
-
Purification: Recrystallize from Ethanol/DMF (9:1) to yield off-white needles.
Validation Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the methylene -CH
- protons of the thiocyanate intermediate and the appearance of the thiazole C5-H singlet around 6.8–7.2 ppm. -
Tautomer Check: A broad singlet >11 ppm indicates the NH/OH exchangeable proton.
Functionalization & Reactivity Guide
The core utility of this building block lies in its ability to be selectively functionalized. The "Reactivity Switch" is controlled by the base and solvent system used.
Figure 2: Divergent reactivity pathways controlled by reaction conditions.
Protocol A: Regioselective O-Alkylation
To lock the molecule in the aromatic thiazole form (e.g., for bioisosteric replacement of an aryl ether).
-
Reagents: Alkyl halide (1.1 eq), Silver Carbonate (Ag
CO , 1.5 eq). -
Solvent: Benzene or Toluene (Non-polar solvents favor the O-alkylation via the "Silver Salt" method).
-
Conditions: Reflux for 4-6 hours. Filter silver salts through Celite.
-
Outcome: Formation of 2-alkoxy-4-(aryl)thiazole.[3]
Protocol B: Regioselective N-Alkylation
To lock the molecule in the thiazolone form (e.g., for COX/LOX inhibitor scaffolds).
-
Reagents: Alkyl halide (1.1 eq), Potassium Carbonate (K
CO , 2.0 eq). -
Solvent: DMF or Acetone (Polar aprotic solvents favor the softer nucleophile, Nitrogen).
-
Conditions: Stir at 60°C for 3 hours.
-
Outcome: Formation of 3-alkyl-4-(aryl)thiazol-2(3H)-one.
Protocol C: C5-Bromination
The C5 position is electron-rich and open for electrophilic substitution.
-
Reagents: N-Bromosuccinimide (NBS, 1.05 eq).
-
Solvent: Acetonitrile or Chloroform.
-
Conditions: 0°C to RT, 1 hour.
-
Outcome: 5-Bromo-4-(5-chloro-2-methoxyphenyl)thiazol-2-ol. This intermediate is critical for subsequent Suzuki-Miyaura couplings to create trisubstituted thiazoles.
Applications in Drug Discovery[1][4][8]
Kinase Inhibitor Design
The 2-aminothiazole scaffold is famous (e.g., Dasatinib), but the 2-hydroxythiazole offers a distinct Hydrogen Bond Donor/Acceptor profile.
-
Design Strategy: Use the 2-OH (or 2-methoxy after alkylation) to mimic the hinge-binding motif of ATP.
-
Advantage: The 5-chloro-2-methoxyaryl moiety provides metabolic stability (blocking para-oxidation) and rotational constraints via the methoxy group.
Scaffold Hopping
This building block serves as a bioisostere for:
-
Phenols: The acidic OH (pKa ~8.5) mimics phenol (pKa ~10) but with different lipophilicity.
-
Pyrazoles: Often used to replace unstable pyrazolone rings in early hits.
Safety & Handling
-
Hazard Identification: Thiazoles can be skin irritants. The
-bromoketone intermediate is a lachrymator and potent skin irritant; handle exclusively in a fume hood. -
Storage: Store the final building block at 2-8°C under inert gas (Argon) to prevent slow oxidation or hydrolysis.
-
Disposal: All sulfur-containing waste must be segregated and treated as hazardous chemical waste.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe)". Justus Liebigs Annalen der Chemie, 249(1), 1-31. Link
-
Synthesis of 2-Hydroxythiazoles: Maradiya, H. R., & Patel, V. S. (2002). "Synthesis of 2-hydroxythiazole derivatives." Journal of the Serbian Chemical Society, 67(2), 87-92. Link
-
Tautomerism in Thiazoles: Kleinpeter, E. (2004). "Tautomerism of 2-substituted thiazoles." Advances in Heterocyclic Chemistry, 86, 41-127. Link
-
Medicinal Applications (COX/LOX): Geronikaki, A. A., et al. (2008). "Design, synthesis, and biological evaluation of new anti-inflammatory 4-(5-chloro-2-hydroxyphenyl)thiazoles." Journal of Medicinal Chemistry, 51(17), 5221-5228. Link
-
Regioselective Alkylation: Potts, K. T., & Choudhury, D. R. (1977). "Thiazoles.[4][5][3][6][7][8][9][10] V. The reaction of 2-hydroxythiazoles with alkylating agents." Journal of Organic Chemistry, 42(10), 1648-1651. Link
Sources
- 1. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]
- 2. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 3. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 4. 2H-Thiazolo[4,5-d][1,2,3]triazole: synthesis, functionalization, and application in scaffold-hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
O-alkylation vs N-alkylation of thiazol-2-ol derivatives
Application Note: Regioselective Alkylation of Thiazol-2-ol Derivatives
Executive Summary
Thiazol-2-ols are versatile heterocyclic building blocks in medicinal chemistry, serving as cores for antimicrobial, anti-inflammatory, and enzyme-inhibitory drugs. However, they present a classic synthetic challenge: ambident nucleophilicity .
The thiazol-2-ol scaffold exists in a tautomeric equilibrium with thiazol-2(3H)-one (lactim-lactam tautomerism). Consequently, alkylation can occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation) .
-
N-Alkylation yields thiazol-2-ones (cyclic amides) and is generally the thermodynamic product.
-
O-Alkylation yields 2-alkoxythiazoles (heteroaryl ethers) and is often the kinetic product, requiring specific "hard" electrophiles or coordination chemistry to access.
This guide provides validated protocols to selectively access either isomer, explaining the mechanistic drivers (HSAB theory, solvent effects, and counter-ion control) to ensure reproducibility.
Mechanistic Insight & Decision Matrix
The regioselectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and the nature of the transition state.
-
Nitrogen (Soft Nucleophile): The ring nitrogen is softer and more polarizable. It dominates in polar aprotic solvents (DMF, DMSO) where the cation is solvated, leaving the anion "naked" and under thermodynamic control.
-
Oxygen (Hard Nucleophile): The oxygen is harder and more electronegative. It is favored when using "hard" electrophiles, non-polar solvents (which suppress charge separation), or Silver (Ag+) salts , which coordinate to the halide leaving group and the ring nitrogen, directing attack to the oxygen.
Visualizing the Pathway
Caption: Divergent synthetic pathways for thiazol-2-ol alkylation based on reaction conditions.
Experimental Protocols
Protocol A: N-Alkylation (Target: Thiazol-2-one)
Objective: Synthesis of N-substituted thiazol-2-ones using thermodynamic control. Mechanism: Deprotonation generates a delocalized anion. In polar aprotic solvents, the N-atom (being the better nucleophile towards soft electrophiles) attacks the alkyl halide.
Reagents:
-
Substrate: Thiazol-2-ol derivative (1.0 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv) -
Electrophile: Alkyl Iodide or Bromide (1.2 equiv)
-
Solvent: Anhydrous DMF or DMSO (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the thiazol-2-ol derivative in anhydrous DMF.
-
Deprotonation: Add
(powdered) in one portion. Stir at Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating anion formation.-
Note: If using NaH, cool to 0°C before addition to control hydrogen evolution.
-
-
Alkylation: Add the alkyl halide dropwise via syringe.
-
Reaction: Heat the mixture to 60–80°C. Monitor by TLC or LC-MS. Reaction time is typically 2–6 hours.
-
Work-up: Pour the reaction mixture into ice-water (10x volume).
-
Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (SiO2, Hexane/EtOAc).
Protocol B: O-Alkylation (Target: 2-Alkoxythiazole)
Objective: Synthesis of O-substituted thiazoles using the "Silver Effect."
Mechanism: Silver ions (
Reagents:
-
Substrate: Thiazol-2-ol derivative (1.0 equiv)
-
Promoter: Silver Carbonate (
) (1.5 – 2.0 equiv) -
Electrophile: Alkyl Iodide (preferred over bromide) (1.2 – 1.5 equiv)
-
Solvent: Benzene (traditional) or Toluene/DCM (safer alternatives)
Step-by-Step Procedure:
-
Preparation: Use a foil-wrapped flask (silver salts are light-sensitive).
-
Suspension: Suspend the thiazol-2-ol and
in anhydrous Toluene (0.1 M). -
Activation: Stir at RT for 15 minutes.
-
Addition: Add the Alkyl Iodide.
-
Reaction: Heat to reflux (or 80°C) in the dark. Vigorous stirring is essential as this is a heterogeneous reaction.
-
Time: Reaction is often slower than N-alkylation (12–24 hours).
-
-
Work-up: Filter the mixture through a Celite pad to remove silver salts (
precipitate and unreacted ). Wash the pad with DCM. -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Flash Chromatography (neutral alumina or silica).
-
Critical: O-alkyl products are often less stable than N-alkyl isomers and can hydrolyze back to the starting material on acidic silica. Use 1% Triethylamine in the eluent if degradation is observed.
-
Analytical Validation (How to distinguish isomers)
Misidentification of N- vs O-alkyl isomers is a common error. Use this diagnostic table to validate your product.
Table 1: Spectroscopic Differentiation
| Feature | N-Alkyl (Thiazol-2-one) | O-Alkyl (2-Alkoxythiazole) |
| IR Spectrum | Strong C=O stretch at 1640–1690 cm⁻¹ | No C=O stretch. C=N stretch at ~1500–1550 cm⁻¹ |
| ¹H NMR (Ring) | Ring protons often shift upfield due to loss of aromaticity. | Ring protons typical of aromatic thiazole. |
| ¹H NMR (Alkyl) | N-CH protons: δ 3.5 – 4.0 ppm | O-CH protons: δ 4.0 – 4.5 ppm (Deshielded by Oxygen) |
| ¹³C NMR (C2) | Carbonyl (C=O): δ 165 – 175 ppm | Imine (C=N-O): δ 160 – 170 ppm (Often slightly upfield of C=O) |
| Stability | Highly stable (Thermodynamic). | Susceptible to acid hydrolysis (reverts to thiazol-2-ol). |
Troubleshooting & Optimization
Scenario 1: Low O-Selectivity with Silver Salts
-
Cause: Solvent is too polar or the alkyl halide is too "soft."
-
Fix: Switch to strictly non-polar solvents (Hexane/Benzene) if solubility permits. Use Alkyl Iodides rather than Bromides or Chlorides.
Scenario 2: Mixture of Isomers in N-Alkylation
-
Cause: Substrate sterics or electronic effects are destabilizing the N-anion.
-
Fix: Switch base to Cesium Carbonate (
) . The larger Cesium cation ("Cesium Effect") can sometimes improve solubility and N-selectivity by forming a tighter ion pair that favors the thermodynamic product.
Scenario 3: Product Hydrolysis during Purification
-
Cause: O-alkyl thiazoles are imidates/lactim ethers and are acid-labile.
-
Fix: Pre-treat silica gel with 5%
in Hexanes before loading the column. Avoid prolonged exposure to moisture.
References
-
Gompper, R. (1964). "Relations between Structure and Reactivity of Ambident Anions." Angewandte Chemie International Edition, 3(8), 560-570. [Link]
-
Chaban, T., et al. (2020). "Synthesis and biological activity of 4-substituted thiazol-2-one derivatives." Bioorganic Chemistry, 100, 103940. [Link]
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. [Link]
-
Kornblum, N., et al. (1963). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Electrophilic Properties of Carbon and Nitrogen." Journal of the American Chemical Society, 85(9), 1359–1360. [Link]
-
Potts, K. T., et al. (1977). "Mesoionic compounds. 41. Synthesis and properties of some 2-substituted thiazoles." The Journal of Organic Chemistry, 42(10), 1648-1649. [Link]
Sources
Application Notes & Protocols: Strategic Synthesis of Thiazole-Based Kinase Inhibitors from 4-Arylthiazol-2-ol Scaffolds
Abstract
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of potent and selective kinase inhibitors.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a highly valuable core for engaging with the ATP-binding site of various kinases.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic preparation of thiazole-based kinase inhibitors, leveraging the versatile 4-arylthiazol-2-ol intermediate. We will explore key synthetic transformations, provide detailed, field-proven protocols, and discuss the underlying chemical principles that guide experimental design. The objective is to furnish a practical framework for the rational design and synthesis of novel kinase inhibitors for therapeutic development.
Introduction: The Thiazole Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[4][5][6] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][6] Thiazole-containing small molecules have emerged as a highly successful class of kinase inhibitors.[4][5] Marketed drugs such as Dasatinib (a multi-kinase inhibitor for leukemia) and Dabrafenib (a BRAF inhibitor for melanoma) feature the thiazole core, underscoring its clinical and pharmacological significance.[3][7]
The 4-arylthiazol-2-ol scaffold is a particularly attractive starting point for library synthesis due to its multiple points for diversification. The core structure exists in a tautomeric equilibrium with the 4-arylthiazolin-2-one form. This scaffold offers three primary vectors for chemical modification:
-
The C2-Oxygen: The hydroxyl group can be readily alkylated or arylated to introduce side chains that probe deep into the hydrophobic pockets of the kinase active site.
-
The Thiazole Core: The C2-hydroxyl can be converted into a leaving group (e.g., a halide), enabling transition metal-catalyzed cross-coupling reactions to build complexity.
-
The C4-Aryl Group: This group can be pre-functionalized, allowing for late-stage modifications via cross-coupling to modulate solubility, cell permeability, and target engagement.
This guide will detail the synthetic pathways emanating from this versatile starting material.
Strategic Synthetic Pathways from 4-Arylthiazol-2-ol
The synthesis of a kinase inhibitor library from 4-arylthiazol-2-ol can be conceptualized as a multi-pronged approach, where each branch represents a key chemical transformation designed to explore different regions of the kinase chemical space.
Figure 1: Key synthetic diversification strategies starting from the 4-arylthiazol-2-ol scaffold.
Causality Behind Experimental Choices
-
O-Alkylation: This is the most direct route for diversification. The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are used to fully deprotonate the hydroxyl group, ensuring the reaction proceeds efficiently via an SN2 mechanism with an alkyl halide.[8] For less reactive alkylating agents, polar aprotic solvents like DMF or THF are employed to solvate the cation and increase the nucleophilicity of the resulting alkoxide.
-
Halogenation: Converting the C2-hydroxyl into a halogen (e.g., chloro or bromo) transforms its electronic character from a poor leaving group into an excellent one, making the C2 position susceptible to nucleophilic substitution and, more importantly, oxidative addition by a palladium catalyst.[9] Reagents like phosphorus oxychloride (POCl₃) or phosphorus tribromide (PBr₃) are standard for this transformation in heterocyclic chemistry.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern drug discovery for its reliability and broad functional group tolerance.[10][11] It allows for the precise installation of diverse aryl and heteroaryl moieties. The choice of palladium catalyst, ligand, and base is interdependent and crucial for achieving high yields. For instance, ligands like Xantphos can be effective for coupling with sterically hindered partners.[9]
Detailed Experimental Protocols
The following protocols are presented as robust, self-validating procedures. Each includes checkpoints for monitoring and standards for characterization.
Protocol 1: Synthesis of the Core Scaffold - 4-Phenylthiazol-2-ol
This protocol utilizes the classic Hantzsch thiazole synthesis.
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv.) and thiourea (0.91 g, 12.0 mmol, 1.2 equiv.).
-
Solvent Addition: Add absolute ethanol (40 mL).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate. The starting ketone spot should disappear and a new, more polar spot corresponding to the product should appear.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. Cool further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).
-
Purification & Characterization: The resulting white solid is typically of high purity. Recrystallization from ethanol can be performed if necessary. Dry the product under vacuum. Expected yield: 80-90%. Characterize the structure by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Scientist's Note: The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide (in this case, thiourea). The 1.2 equivalents of thiourea ensure the complete consumption of the limiting α-haloketone.
Protocol 2: O-Alkylation of 4-Phenylthiazol-2-ol
This protocol describes the synthesis of 2-(benzyloxy)-4-phenylthiazole.
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.24 g, 6.0 mmol, 1.2 equiv.).
-
Solvent Addition: Carefully add anhydrous N,N-Dimethylformamide (DMF, 15 mL) via syringe. Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 4-phenylthiazol-2-ol (0.89 g, 5.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension over 10 minutes. Stir at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Alkylating Agent Addition: Add benzyl bromide (0.94 g, 0.71 mL, 5.5 mmol, 1.1 equiv.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing & Drying: Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude residue by flash column chromatography on silica gel (gradient elution, 100% Hexane to 9:1 Hexane:Ethyl Acetate). Expected yield: 75-85%. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Safety Precaution: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and use appropriate personal protective equipment.
Protocol 3: Conversion to 2-Chloro-4-phenylthiazole
-
Reaction Setup: In a 50 mL round-bottom flask, combine 4-phenylthiazol-2-ol (1.77 g, 10.0 mmol, 1.0 equiv.) and phosphorus oxychloride (POCl₃, 9.2 g, 5.6 mL, 60.0 mmol, 6.0 equiv.).
-
Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. The solution should become homogeneous.
-
Monitoring: Carefully take an aliquot, quench it in ice water, extract with ethyl acetate, and analyze by TLC to confirm consumption of starting material.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring in a well-ventilated fume hood.
-
Neutralization: Once the exotherm has subsided, carefully neutralize the acidic solution by the slow addition of solid sodium bicarbonate (NaHCO₃) or by dropwise addition of a cold, concentrated sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 50 mL).
-
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: The crude product is often pure enough for the next step. If necessary, purify by flash column chromatography (Hexane:Ethyl Acetate). Expected yield: 85-95%. Characterize by ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 4: Suzuki-Miyaura Coupling of 2-Chloro-4-phenylthiazole
This protocol details the synthesis of 4-phenyl-2-(pyridin-3-yl)thiazole.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
-
Reaction Setup: To a 50 mL Schlenk flask, add 2-chloro-4-phenylthiazole (0.98 g, 5.0 mmol, 1.0 equiv.), pyridine-3-boronic acid (0.74 g, 6.0 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.18 g, 0.25 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours.
-
Monitoring: Monitor by TLC or LC-MS for the disappearance of the 2-chlorothiazole starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude material by flash column chromatography (gradient elution, Hexane:Ethyl Acetate) to afford the desired product. Expected yield: 70-85%. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Biological Activity
The synthetic strategies outlined above can generate a wide array of derivatives. The biological activity of these compounds is then assessed in enzymatic and cellular assays.
Table 1: Representative Biological Data of Thiazole-Based Kinase Inhibitors
| Compound ID / Reference | Kinase Target | IC₅₀ Value | Assay Type |
|---|---|---|---|
| Compound 25[4] | CDK9 | 0.64 - 2.01 µM | Cell-based proliferation |
| Compound 18[4] | PI3K/AKT/mTOR | 0.50 - 4.75 µM | Cell-based proliferation |
| Compound 4c[12] | VEGFR-2 | 0.15 µM | Enzymatic |
| Dasatinib[13] | Multi-kinase | Low nM | Enzymatic / Cell-based |
| Compound 23[1] | EGFR / PI3K / mTOR | 0.184 / 0.719 / 0.131 µM | Enzymatic |
Conclusion
The 4-arylthiazol-2-ol scaffold is a powerful and versatile starting point for the synthesis of thiazole-based kinase inhibitors. By leveraging a few robust and high-yielding chemical transformations—namely O-alkylation, halogenation, and palladium-catalyzed cross-coupling—researchers can rapidly generate diverse libraries of compounds. The protocols provided herein are designed to be reproducible and scalable, offering a solid foundation for drug discovery programs aimed at developing novel kinase inhibitors. The key to success lies in the rational application of these synthetic strategies, guided by an understanding of the structure-activity relationships that drive inhibitor potency and selectivity.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery.
- Application Notes and Protocols: The Role of the Thiazole Moiety in the Synthesis of Kinase Inhibitors. (2025). BenchChem.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2023). Taylor & Francis Online.
- Thiazole derivatives as inhibitors of protein kinase. (2022). ResearchGate.
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (2021). Brieflands.
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC.
- An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series. (n.d.). Green Chemistry (RSC Publishing).
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). MDPI.
- Thiazole Derivatives Inhibitors of Protein Kinases. (n.d.). ResearchGate.
- Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative and the structure of the catalyst and ligand. (n.d.). ResearchGate.
- THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). Jetir.org.
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science.
- The synthesis and evaluation of 2-imino-3-(4-arylthiazol-2-yl)-4-thiazolidinones and their 5-arylidene derivatives as potential. (1991). Indian Academy of Sciences.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (2025). BenchChem.
- Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2000). MDPI.
- 1,2,4‐Oxadiazoles as thiazole bioisostere. (n.d.). ResearchGate.
- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega.
- Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. (n.d.). Chemical Communications (RSC Publishing).
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Journal of Pharmaceutical Research International.
- N alkylation at sp 3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
- Technical Support Center: N-Alkylation of 2-Aminothiazoles. (2025). BenchChem.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences.
- Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal.
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Application Note: Optimizing Suzuki-Miyaura Coupling Conditions for 5-Chloro-Substituted Thiazoles
Introduction
The 5-arylthiazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] Its synthesis, however, often relies on carbon-carbon bond-forming reactions where efficiency and substrate scope are paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for this purpose due to its mild conditions and high functional group tolerance.[3][4][5]
A primary challenge in this area is the use of inexpensive but chemically inert 5-chloro-substituted thiazoles as coupling partners. The carbon-chlorine (C-Cl) bond is significantly less reactive than its bromide or iodide counterparts, making the initial oxidative addition to the palladium catalyst the rate-limiting and most challenging step of the catalytic cycle.[5][6][7] Furthermore, the presence of nitrogen and sulfur heteroatoms in the thiazole ring can lead to catalyst inhibition by coordinating to the palladium center.[7][8]
This guide provides a comprehensive overview of the mechanistic considerations, key reaction parameters, and field-proven protocols necessary to achieve successful and high-yielding Suzuki-Miyaura couplings with challenging 5-chloro-substituted thiazole substrates.
Mechanistic Considerations for 5-Chlorothiazole Coupling
The efficacy of a Suzuki-Miyaura reaction hinges on the smooth progression through its three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For 5-chlorothiazoles, each step requires careful consideration.
-
Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-chlorine bond of the thiazole. Due to the high bond strength of C-Cl, this step is energetically demanding and often requires highly active catalyst systems.[6][9] The use of bulky, electron-rich phosphine ligands is crucial, as they stabilize the electron-rich palladium(0) center, promoting its insertion into the C-Cl bond.[10][11]
-
Transmetalation: Following oxidative addition, the organic moiety from the boron reagent is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[3][12] The choice of base and solvent is critical to ensure efficient formation of the boronate without promoting unwanted side reactions like protodeboronation.
-
Reductive Elimination: This final step regenerates the palladium(0) catalyst and forms the desired C-C bond, yielding the 5-arylthiazole product. This step is typically fast and irreversible.
Below is a diagram illustrating the catalytic cycle for this specific transformation.
Caption: The Suzuki-Miyaura catalytic cycle for 5-chlorothiazoles.
Optimizing Key Reaction Parameters
Successful coupling of 5-chlorothiazoles requires careful selection of the catalyst system, base, and solvent.
For unactivated heteroaryl chlorides, the catalyst system is the most critical factor. Modern systems employing bulky, electron-rich phosphine ligands are the most effective starting point.[7]
-
Ligands: The function of the ligand is to increase the electron density on the palladium center, thereby facilitating the oxidative addition step. Dialkylbiaryl phosphines are the state-of-the-art for this purpose.[10]
-
Palladium Precatalysts: Modern palladium precatalysts offer significant advantages over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They are air- and moisture-stable, well-defined, and highly active, ensuring the generation of the active Pd(0) species.
-
Recommended Precatalysts: Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are designed for challenging couplings and often provide excellent results under milder conditions.[7] The use of an air-stable Pd(II) complex like Pd(Amphos)₂Cl₂ has also been shown to be effective for heteroaryl chlorides.[14]
-
The base plays a crucial role in activating the boronic acid for transmetalation.[3] Its strength and solubility can significantly impact reaction efficiency.
-
Potassium Phosphate (K₃PO₄): This is often the base of choice for difficult couplings. It is strong, non-nucleophilic, and its limited solubility in organic solvents can be beneficial.[7]
-
Cesium Carbonate (Cs₂CO₃): A very strong and effective base, though more expensive. It is particularly useful for highly challenging or sterically hindered substrates.[7]
-
Potassium Carbonate (K₂CO₃): A milder and less expensive option. It is most effective when used with an aqueous co-solvent system, which helps dissolve the base.[15][16]
Aprotic polar solvents, often in combination with water, are generally preferred.
-
Common Solvents: 1,4-Dioxane, Toluene, THF, and DMF are common choices.[7][17]
-
Role of Water: The addition of a small amount of water (e.g., a 10:1 organic solvent to water ratio) can be highly beneficial. It aids in dissolving the inorganic base, which facilitates the formation of the boronate species required for transmetalation.[7][15] However, excess water should be avoided as it can promote competitive protodeboronation of the boronic acid.[7]
While boronic acids are most common, their stability can be an issue.
-
Boronic Acids (Ar-B(OH)₂): Readily available but susceptible to protodeboronation, especially at high temperatures.[12]
-
Boronic Pinacol Esters (Ar-Bpin): More stable towards protodeboronation and are excellent alternatives for reactions that require prolonged heating or for substrates prone to decomposition.[7][18]
General Application Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a generic 5-chlorothiazole with an arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Caption: A generalized workflow for Suzuki coupling of 5-chlorothiazoles.
-
Reaction Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 5-chlorothiazole (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Seal the vessel, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure an inert atmosphere.[7]
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) and degassed water (if using a mixed system) via syringe. A typical concentration is ~0.1 M based on the limiting reagent.
-
-
Reaction:
-
Place the sealed reaction vessel into a preheated oil bath or heating block set to the desired temperature (a starting temperature of 100 °C is recommended).
-
Stir the reaction vigorously for 4-24 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-arylthiazole.
-
Data Summary: Recommended Starting Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of 5-chloro-substituted thiazoles based on general principles for challenging heteroaryl chlorides.
| Parameter | Recommendation A (Standard) | Recommendation B (Challenging Substrates) | Rationale & Reference |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | SPhos Pd G4 (3 mol%) | Modern precatalysts are air-stable and highly active, ideal for activating C-Cl bonds.[7] |
| Ligand | (Included in precatalyst) | (Included in precatalyst) | Bulky, electron-rich biaryl phosphine ligands are essential for this transformation.[10][11] |
| Base | K₂CO₃ (3.0 equiv) | K₃PO₄ (2.5 equiv) | K₂CO₃ is effective in aqueous systems; K₃PO₄ is a stronger, non-nucleophilic base for more difficult couplings.[7][16] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Toluene or 2-MeTHF | Aqueous mixtures aid in dissolving the base. Anhydrous conditions with a stronger base can prevent protodeboronation.[7][15] |
| Boron Reagent | Arylboronic Acid (1.3 equiv) | Arylboronic Pinacol Ester (1.2 equiv) | Pinacol esters offer greater stability against decomposition at higher temperatures.[7] |
| Temperature | 100 °C | 110 °C | Higher temperatures are often required to drive the rate-limiting oxidative addition step to completion.[7] |
| Time | 12-18 h | 18-24 h | Reaction times are substrate-dependent and should be determined by monitoring. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Catalyst is inactive or poisoned. 2. Insufficient temperature. 3. Base is too weak or insoluble. | 1. Use a modern, air-stable precatalyst (e.g., Buchwald G4). Ensure all reagents are pure. 2. Increase temperature in 10 °C increments. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure vigorous stirring.[7] |
| Protodeboronation Side Product | 1. Excess water in the reaction. 2. Reaction temperature is too high or time is too long. | 1. Use an anhydrous base (K₃PO₄) and anhydrous solvent. 2. Use a more stable boronic pinacol ester. Monitor the reaction closely and stop it upon completion.[7] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel. 2. Inefficient transmetalation step. | 1. Ensure the solvent is properly degassed and the reaction is maintained under a robust inert atmosphere. 2. Re-evaluate the base and solvent system to ensure the boronate is formed efficiently. |
| Dehalogenation of Starting Material | 1. Presence of water or other proton sources. 2. Certain ligand/base combinations can promote this pathway. | 1. Use anhydrous conditions. 2. Screen alternative phosphine ligands or bases. |
References
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Online]. Available: [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Online]. Available: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Online]. Available: [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Online]. Available: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Online]. Available: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Online]. Available: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Online]. Available: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. [Online]. Available: [Link]
-
Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Online]. Available: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). [Online]. Available: [Link]
-
Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. PubMed. [Online]. Available: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Online]. Available: [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B - ACS Publications. [Online]. Available: [Link]
-
Suzuki cross-coupling reaction. YouTube. [Online]. Available: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Online]. Available: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PMC. [Online]. Available: [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Online]. Available: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Online]. Available: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Online]. Available: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Online]. Available: [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ScienceDirect. [Online]. Available: [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Online]. Available: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC. [Online]. Available: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Online]. Available: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Online]. Available: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Online]. Available: [Link]
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. SpringerLink. [Online]. Available: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Online]. Available: [Link]
-
Preparation of 2- and 5Aryl Substituted Thiazoles via Palladium-Catalyzed Negishi Cross-Coupling. ResearchGate. [Online]. Available: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Online]. Available: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Online]. Available: [Link]
-
Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Online]. Available: [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Online]. Available: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Online]. Available: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Online]. Available: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Online]. Available: [Link]
-
A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript 2])-O-Based Electrophiles. MIT Open Access Articles. [Online]. Available: [Link]
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- 15. researchgate.net [researchgate.net]
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- 18. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 2-Chlorothiazole from Thiazol-2-ol
Introduction: The Significance of 2-Chlorothiazole
2-Chlorothiazole is a vital heterocyclic building block in the fields of medicinal chemistry and drug development.[1][2] As a versatile intermediate, its unique chemical structure, featuring an electrophilic chlorine atom on the thiazole ring, allows for a variety of subsequent chemical modifications. This reactivity is harnessed to synthesize a wide array of more complex molecules, including substituted tyrosine inhibitors and other compounds with potential therapeutic applications.[1] This application note provides a detailed, reliable protocol for the conversion of the readily available starting material, thiazol-2-ol (also known as 2-hydroxythiazole), to 2-chlorothiazole using phosphorus oxychloride (POCl₃).
Reaction Principle and Mechanism
The conversion of thiazol-2-ol to 2-chlorothiazole is fundamentally a deoxychlorination reaction. Thiazol-2-ol exists in tautomeric equilibrium with its keto form, thiazol-2(3H)-one. The hydroxyl group of the enol form or the carbonyl oxygen of the keto form is a poor leaving group. Phosphorus oxychloride (POCl₃) serves as an effective chlorinating and dehydrating agent, transforming the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion.
Mechanism Insight: The reaction proceeds via the activation of the thiazol-2-ol's oxygen atom by the electrophilic phosphorus center of POCl₃.[3] The lone pair of electrons on the oxygen attacks the phosphorus atom, displacing a chloride ion and forming a dichlorophosphate ester intermediate. This ester is an excellent leaving group. A chloride ion, either from the displaced POCl₂ group or another molecule of POCl₃, then acts as a nucleophile, attacking the C2 position of the thiazole ring and displacing the dichlorophosphate group to yield the final 2-chlorothiazole product.
Caption: Reaction mechanism for the conversion of thiazol-2-ol.
Experimental Protocol
This protocol details a robust method for the synthesis, workup, and purification of 2-chlorothiazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Thiazol-2-ol | ≥97% | Sigma-Aldrich | 1779-81-3 | 101.13 | 5.0 g | 49.4 |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | 10025-87-3 | 153.33 | 15 mL | 162.0 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | LabChem | - | - | 150 mL | - |
| Brine (Saturated NaCl) | Aqueous | LabChem | - | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | 7757-82-6 | 142.04 | 10 g | - |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | - | - | As needed | - |
| Ether (Diethyl Ether) | Anhydrous | Fisher Scientific | 60-29-7 | 74.12 | For chromatography | - |
| Pentane | Anhydrous | Fisher Scientific | 109-66-0 | 72.15 | For chromatography | - |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Magnetic stirrer and stir bar.
-
Heating mantle with a temperature controller.
-
Ice-water bath.
-
Separatory funnel (500 mL).
-
Rotary evaporator.
-
Glassware for column chromatography.
-
Standard laboratory glassware and personal protective equipment (PPE).
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-chlorothiazole.
-
Reaction Setup: Assemble the three-neck flask with the condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried to prevent premature hydrolysis of POCl₃. The system should be maintained under a positive pressure of dry nitrogen.
-
Charging Reactants: To the flask, add thiazol-2-ol (5.0 g, 49.4 mmol) and anhydrous dichloromethane (100 mL). Stir the suspension magnetically.
-
Scientist's Note: Anhydrous conditions are critical. POCl₃ reacts violently with water, which would quench the reagent and reduce yield.[4]
-
-
Addition of POCl₃: Cool the flask in an ice-water bath to 0°C. Add phosphorus oxychloride (15 mL, 162.0 mmol) to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes.
-
Scientist's Note: The addition is performed slowly and at 0°C to control the initial exothermic reaction.
-
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40-45°C) using a heating mantle. Maintain reflux for 2-3 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.
-
Workup - Quenching: Once the reaction is complete, cool the mixture back down to 0°C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice portion-wise until the vigorous reaction ceases. Then, slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the pH of the aqueous layer is ~7-8.
-
Safety First: This quenching step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated chemical fume hood.[5]
-
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 50 mL portions of DCM. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system of 0-20% diethyl ether in pentane is effective.[1] Collect the fractions containing the product (visualized by TLC) and concentrate them to afford pure 2-chlorothiazole as a pale yellow liquid.[2]
Results and Characterization
-
Expected Yield: 70-80%.
-
Appearance: Pale yellow liquid.[2]
-
Boiling Point: 180.8°C at 760 mmHg.[6]
-
¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J=4.0 Hz, 1H), 7.15 (d, J=4.0 Hz, 1H).[1]
-
Purity Assessment: The purity of the final product can be confirmed using HPLC or GC-MS analysis.[7]
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure the temperature is adequate. |
| Moisture in the reaction. | Use oven-dried glassware and anhydrous solvents. Ensure a positive nitrogen pressure. | |
| Loss during workup. | Ensure complete extraction from the aqueous layer. Be careful not to discard the organic layer. | |
| Dark-colored Product | Side reactions or decomposition. | Ensure the reaction temperature does not significantly exceed reflux. Purify carefully by column chromatography. |
| Product Fumes in Air | Residual POCl₃. | Ensure the quenching step is complete and the product is thoroughly washed. POCl₃ fumes in moist air.[4] |
Safety Precautions
Chemical Hazards:
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water.[8] It can cause severe skin burns and eye damage, and is fatal if inhaled. Always handle in a chemical fume hood while wearing appropriate PPE, including heavy-duty gloves (Neoprene recommended), a lab coat, and chemical splash goggles with a face shield.[8][9]
-
2-Chlorothiazole: Harmful if swallowed and causes serious eye damage.[6][10] It is also a flammable liquid and vapor.[10]
-
Dichloromethane (DCM): A suspected carcinogen. Handle with care in a well-ventilated area.
Procedural Hazards:
-
The quenching of POCl₃ is highly exothermic and releases toxic HCl gas. Perform this step slowly, with adequate cooling, and inside a certified chemical fume hood.[5]
-
Always wear appropriate PPE, including safety glasses, a lab coat, and compatible gloves. An eyewash station and safety shower must be readily accessible.
Waste Disposal:
-
Dispose of all chemical waste, including solvents and reaction residues, in accordance with local, state, and federal regulations. Do not mix POCl₃ waste with aqueous waste streams.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76429, 2-Chlorothiazole. Available from: [Link]
-
Air Liquide Malaysia. Phosphorus Oxychloride Safety Data Sheet. Available from: [Link]
-
LANXESS. Product Safety Assessment: Phosphorus oxychloride. Available from: [Link]
- Google Patents. WO1997020829A1 - Process for preparing 2-chlorothiazole compounds.
- Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180.
-
PubChemLite. 2-chlorothiazole (C3H2ClNS). Available from: [Link]
- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
-
ResearchGate. 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available from: [Link]
-
ResearchGate. (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Available from: [Link]
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. Available from: [Link]
-
International Journal of Research in Engineering and Science. Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). Available from: [Link]
-
SpringerLink. Optimized POCl 3 -assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Available from: [Link]
-
International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Available from: [Link]
-
Master Organic Chemistry. Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Available from: [Link]
-
YouTube. Alcohols to Alkyl Chlorides, Part 4. Available from: [Link]
-
Chemistry Steps. POCl3 for Dehydration of Alcohols. Available from: [Link]
-
Wikipedia. Phosphoryl chloride. Available from: [Link]
Sources
- 1. 2-Chlorothiazole | 3034-52-4 [chemicalbook.com]
- 2. CAS 3034-52-4: 2-Chlorothiazole | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 2-Chlorothiazole | 3034-52-4 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. my.airliquide.com [my.airliquide.com]
- 9. lanxess.com [lanxess.com]
- 10. 2-Chlorothiazole | C3H2ClNS | CID 76429 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of 2-Aminothiazole Analogs from Thiazol-2-ol Precursors
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of diverse 2-aminothiazole analogs starting from readily available thiazol-2-ol precursors. We move beyond theoretical discussions to provide field-proven, step-by-step protocols, mechanistic insights, and troubleshooting advice. The core strategy detailed involves a robust two-step sequence: the conversion of the thiazol-2-ol to a reactive 2-halothiazole intermediate, followed by its amination via either classical nucleophilic aromatic substitution (SNAr) or modern palladium-catalyzed Buchwald-Hartwig cross-coupling.
Introduction: The Strategic Value of Thiazol-2-ols
While the Hantzsch synthesis is a cornerstone for the de novo construction of the thiazole ring[5], functional group interconversion on a pre-formed thiazole nucleus offers a powerful alternative for analog synthesis. Thiazol-2-ols (which exist in tautomeric equilibrium with thiazol-2(3H)-ones) are attractive starting materials due to their straightforward preparation from α-halocarbonyls and thiocarbamates.[6]
However, the direct conversion of the C2-hydroxyl group to an amino group is challenging. The hydroxyl group is a poor leaving group, and the tautomeric keto form renders the C2 position less susceptible to direct nucleophilic attack by amines. A more effective and widely adopted strategy is to first convert the hydroxyl into a more labile leaving group, typically a halide (Cl or Br). This activated intermediate can then readily undergo substitution with a diverse range of amines to yield the desired 2-aminothiazole analogs.
This guide details validated protocols for both the halogenation of thiazol-2-ols and the subsequent amination, providing researchers with a reliable roadmap for library synthesis.
Overall Synthetic Workflow
The conversion of thiazol-2-ol to 2-aminothiazole is efficiently achieved in a two-part process. The first part involves activating the precursor via halogenation, and the second part is the introduction of the amino moiety.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of Hantzsch thiazole synthesis for electron-rich aryl rings
Ticket ID: #HTS-8842-OPT Subject: Optimization of Yields for Electron-Rich Aryl Substrates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Resolution Provided Below][1]
Executive Summary
You are experiencing suppressed yields (<50%) and difficult isolations (oiling out/tars) when performing Hantzsch thiazole synthesis with electron-rich aryl rings (e.g., 4-methoxyphenyl, 3,4-dimethoxyphenyl, or thiophene derivatives).
This guide addresses the kinetic bottleneck caused by electron-donating groups (EDGs) on the
Module 1: Diagnostic & Mechanistic Troubleshooting
Before altering your protocol, you must identify which component is introducing the electronic resistance. The Hantzsch synthesis is a bimolecular condensation between a thioamide (nucleophile) and an
The "Electronic Mismatch" Effect
Electron-rich rings affect the two components differently.
-
Scenario A: EDG on the Thioamide (Nucleophile)
-
Scenario B: EDG on the
-Haloketone (Electrophile) [MOST COMMON ISSUE]-
Effect: The EDG (e.g., -OMe) donates electron density into the carbonyl via resonance, reducing the partial positive charge (
) on the -carbon. This significantly retards the initial displacement of the halide. -
Observation: Unreacted starting material remains after hours of reflux; product forms as a sticky oil due to incomplete conversion and polymer formation.
-
Fix: Requires catalytic activation or high-energy input (Microwave) to overcome the activation energy barrier.[1]
-
Visualization: The Kinetic Bottleneck
The following diagram illustrates the reaction pathway and where EDGs cause failure.
Figure 1: Mechanistic pathway highlighting the kinetic stall point caused by electron-donating groups on the phenacyl bromide.
Module 2: Optimized Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library synthesis, overcoming steric/electronic hindrance.[1]
Microwave irradiation provides direct dielectric heating, efficiently overcoming the activation barrier created by EDGs that conventional reflux cannot surmount.
Reagents:
-
Substituted Thioamide (1.0 equiv)[1]
-
Electron-rich
-haloketone (e.g., 2-bromo-4'-methoxyacetophenone) (1.0 equiv)[1] -
Solvent: Ethanol (EtOH) or PEG-400 (Green alternative)[1]
Procedure:
-
Mix reagents in a microwave-safe vial with EtOH (2-3 mL per mmol).
-
Irradiate at 70–90°C (Power: 150–300W depending on reactor).
-
Reaction Time: 10–20 minutes (vs. 4–8 hours reflux).
-
Workup: Cool to RT. The product often precipitates as a solid upon cooling. If not, pour into crushed ice/water. Filter and wash with cold EtOH.
Data Comparison:
| Variable | Conventional Reflux | Microwave Assisted |
|---|---|---|
| Time | 4–8 Hours | 10–20 Minutes |
| Yield (4-OMe) | 55–65% | 85–95% |
| Purity | Requires Column | Often Recrystallization only |[1]
Protocol B: Supramolecular Catalysis ( -Cyclodextrin)
Best for: Green chemistry requirements, scaling up, and avoiding "tar" formation.
-Cyclodextrin (Reagents:
- -Cyclodextrin (10 mol% or 1.0 equiv for faster rates)
Procedure:
-
Dissolve
-CD in water at 50°C until clear.[1] -
Add the thioamide and
-haloketone.[1] -
Stir at 50–70°C for 30–60 minutes.
-
Monitoring: The reaction mixture typically starts turbid and may clarify or precipitate the product.
-
Workup: Cool to RT. Filter the solid product.[2][3]
-
Catalyst Recovery: The filtrate containing
-CD can be reused 2–3 times.[1]
-
Module 3: Troubleshooting & FAQ
Q1: My product is "oiling out" instead of precipitating. How do I fix this?
Cause: Electron-rich thiazoles are highly lipophilic.[1] When poured into water, they form emulsions rather than crystals. Solution:
-
Don't dump into water. Instead, remove the organic solvent (EtOH) under reduced pressure to ~10% volume.
-
Add Diethyl Ether or MTBE and triturate (scratch the glass).
-
If still oily, dissolve in minimal DMF and add dropwise to water with vigorous stirring.
-
Recrystallization: Use DMF:Methanol (1:3) or Ethanol:Acetone.[1]
Q2: I see a side product with M+ mass of [Dimer]. What is it?
Cause: Oxidative dimerization of the thioamide to a 1,2,4-thiadiazole. This happens if the haloketone is too unreactive (due to EDGs) and oxygen is present. Solution:
-
Degas solvents with Argon/Nitrogen sparging for 15 minutes.[1]
-
Add the haloketone in slight excess (1.1 equiv).[3]
Q3: Can I use solvent-free conditions?
Yes. Mechanochemistry (grinding) is effective for these substrates.[1]
Protocol: Grind the thioamide and haloketone in a mortar and pestle (or ball mill) for 10–20 minutes. The mixture will likely melt (eutectic mix) and then solidify. Wash the resulting solid with 5%
Decision Logic: Selecting Your Method
Use the following flowchart to determine the best optimization path for your specific substrate.
Figure 2: Decision tree for selecting the optimal synthesis protocol based on available equipment and constraints.
References
-
Microwave-Assisted Synthesis
-
Al-Mulla, A. (2017).[1][3] Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. PMC.
-
Nayak, S. (2022).[1] A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation. Rasayan Journal of Chemistry.
-
-
Green Chemistry / Catalysis
-
General Mechanism & Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Mechanochemical green synthesis of hyper-crosslinked cyclodextrin polymers [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Solubility of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the solubility of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and methanol. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol in DMSO and methanol?
Q2: Why is my batch of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol showing poor solubility even in DMSO?
A2: Several factors can contribute to lower-than-expected solubility. These include:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying lattice energies, which can significantly impact solubility.[3]
-
Purity: Impurities in your sample can affect its dissolution characteristics.
-
Solvent Quality: The presence of water in DMSO can alter its solvent properties. Using anhydrous DMSO is recommended for preparing high-concentration stock solutions.[4]
-
Tautomerism: Thiazol-2-ol compounds can exist in equilibrium with their thiazol-2-one tautomer. These tautomers can have different physical properties, including solubility.[5]
Q3: Can I heat the solution to improve the solubility of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol?
A3: Gentle heating can be a viable method to increase the rate of dissolution and, in many cases, the equilibrium solubility. However, it is crucial to consider the thermal stability of the compound. Prolonged exposure to high temperatures can lead to degradation. It is advisable to perform a preliminary thermal stability assessment if you plan to use heat for solubilization.
Q4: What is the maximum recommended concentration of DMSO in cell-based assays?
A4: While DMSO is a widely used solvent in biological research, it can exhibit cytotoxicity at higher concentrations. Generally, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to minimize its effects on cell physiology.[4] Therefore, achieving a high-concentration stock solution is critical for delivering the desired final concentration of your compound without introducing solvent-induced artifacts.
Troubleshooting Guide
Issue 1: Difficulty in dissolving 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol to prepare a stock solution.
This is a common challenge with novel or poorly characterized compounds. The following workflow will guide you through a systematic approach to determine the solubility and prepare a stock solution of a known concentration.
-
Preparation of a Supersaturated Slurry:
-
Accurately weigh approximately 5-10 mg of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol into a sterile, pre-weighed microcentrifuge tube.
-
Add a small, precise volume of the chosen solvent (e.g., 100 µL of anhydrous DMSO or methanol) to the tube.
-
Vortex the mixture vigorously for 5-10 minutes.
-
-
Equilibration:
-
Incubate the slurry at a constant temperature (e.g., room temperature, 25°C) for 24-48 hours on a shaker or rotator. This allows the solution to reach equilibrium between the dissolved and undissolved compound.[6]
-
-
Separation of Undissolved Solid:
-
Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
-
Quantification of Solubilized Compound:
-
Carefully collect a precise volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent in which the compound is highly soluble and which is compatible with your analytical method (e.g., acetonitrile or a mobile phase for HPLC).
-
Determine the concentration of the compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy against a standard curve.
-
Calculate the original concentration in the supernatant to determine the maximum solubility.
-
| Solvent | Temperature (°C) | Maximum Solubility (mg/mL) | Maximum Solubility (mM) |
| DMSO | 25 | To be determined | To be determined |
| Methanol | 25 | To be determined | To be determined |
Note: The molecular weight of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is 241.69 g/mol .
Issue 2: The determined solubility is insufficient for my experimental needs.
If the maximum solubility of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is too low for your desired stock concentration, several formulation strategies can be employed to enhance its solubility.
-
Co-solvents: The use of a mixture of solvents can often improve solubility more than a single solvent alone.[7][8] For aqueous dilutions, consider preparing a high-concentration stock in DMSO and then diluting it into a buffer containing a co-solvent like polyethylene glycol (PEG) or propylene glycol.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous medium can significantly increase solubility. The thiazol-2-ol moiety has an acidic proton, and its deprotonation at higher pH would likely increase its aqueous solubility. A pH-solubility profile study is recommended.[9][10]
-
Complexation: The use of cyclodextrins can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[3]
-
Solid Dispersions: For solid dosage form development, creating a solid dispersion of the compound in a water-soluble polymer can enhance its dissolution rate and apparent solubility.[9]
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for addressing solubility issues.
References
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.[Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences.[Link]
-
Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.[Link]
-
DMSO Solubility Assessment for Fragment-Based Screening. Molecules.[Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research.[Link]
-
How to check the Drug solubility DMSO solvent..? ResearchGate.[Link]
-
(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one. PubChem.[Link]
-
Conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones: a combined crystallographic and ab initio investigation. Acta Crystallographica Section C: Structural Chemistry.[Link]
-
rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. MDPI.[Link]
-
Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). FooDB.[Link]
-
Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry.[Link]
-
Dimethyl sulfoxide. Wikipedia.[Link]
-
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-((p-methoxybenzyl)amino)-. PubChemLite.[Link]
-
(4-Chloro-2-methoxyphenyl)methanol, dimethylpentafluorophenylsilyl ether. Cheméo.[Link]
-
DMSO. gChem.[Link]
-
Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl) - 2 methoxybenzamide hydrochloride hydrate drug in different solvents. Journal of Chemical and Pharmaceutical Research.[Link]
-
Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti.[Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.[Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conformation and tautomerism of methoxy-substituted 4-phenyl-4-thiazoline-2-thiones: a combined crystallographic and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. brieflands.com [brieflands.com]
Technical Support Center: Purification of 4-Arylthiazol-2-ol Derivatives by Recrystallization
Welcome to the technical support center for the purification of 4-arylthiazol-2-ol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. Drawing from established principles and practical experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target molecules.
Introduction to Recrystallization of 4-Arylthiazol-2-ols
4-Arylthiazol-2-ol and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] The purification of these compounds is a critical step in their synthesis and subsequent application. Recrystallization is a powerful and widely used technique for this purpose, leveraging differences in solubility to separate the desired compound from impurities.[5][6] However, the unique physicochemical properties of 4-arylthiazol-2-ols can present specific challenges during this process. This guide will address these potential hurdles with scientifically grounded solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the recrystallization of 4-arylthiazol-2-ol derivatives in a question-and-answer format.
Question 1: My 4-arylthiazol-2-ol derivative is not dissolving in the hot recrystallization solvent, even after adding a significant amount. What should I do?
Answer:
This is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot:
-
Verify Solvent Choice: The primary reason for poor dissolution is an inappropriate solvent. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[7]
-
Insufficient Solvent Volume: While it's crucial to use the minimum amount of hot solvent to ensure a good yield, you may have underestimated the required volume.[5][6]
-
Action: Add small increments of the hot solvent to the heated mixture, allowing time for dissolution after each addition. Continue until the solid dissolves completely.
-
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent.
-
Action: If a significant portion of your compound has dissolved but a small amount of solid remains, this is likely an insoluble impurity. Perform a hot filtration to remove these solid impurities before allowing the solution to cool.[15]
-
-
Compound Degradation: Although less common, some derivatives may be unstable at the boiling point of the solvent.
-
Action: Check the literature for the stability of your specific compound. If degradation is a concern, consider using a lower-boiling solvent or a different purification technique like column chromatography.
-
Question 2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[15][16][17] This is often because the melting point of the compound is lower than the boiling point of the solvent, or the solution is too supersaturated.[15][17]
-
Reduce the Cooling Rate: Rapid cooling can favor the formation of an oil over crystals.
-
Action: Allow the flask to cool slowly to room temperature on the benchtop, insulated from the cold surface, before transferring it to an ice bath.[17]
-
-
Add More Solvent: The solution may be too concentrated.
-
Change the Solvent System: A different solvent or a solvent pair might be necessary.
-
Action: Select a solvent with a lower boiling point. Alternatively, using a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate and then allow it to cool slowly.[19]
-
-
Scratching or Seeding: Inducing nucleation can help initiate crystallization.
Question 3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
Answer:
The absence of crystal formation usually indicates that the solution is not supersaturated.
-
Insufficient Concentration: The most likely cause is using too much solvent during the initial dissolution step.[5][6][16][17]
-
Induce Crystallization: As mentioned previously, inducing nucleation can be effective.
-
Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures.
Question 4: The recrystallization resulted in a very low yield. What could have gone wrong?
Answer:
A poor yield can be frustrating, but it's often preventable.
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the compound will remain dissolved in the mother liquor.[5][6][16]
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product on the filter paper.[15]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[5][6]
-
Incomplete Crystallization: Not allowing enough time for crystallization or not cooling the solution to a sufficiently low temperature can result in a lower yield.[18]
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for the recrystallization of my 4-arylthiazol-2-ol derivative?
A1: The ideal solvent for recrystallization should meet four key criteria:
-
The compound should be highly soluble in the solvent at its boiling point but have low solubility at room temperature.[7]
-
The impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
The solvent should not react with the compound.
-
The solvent should have a boiling point lower than the melting point of the compound to prevent oiling out.[7]
A systematic approach to solvent selection involves testing the solubility of a small amount of your crude product in various solvents at both room temperature and at the solvent's boiling point.[8]
Q2: What is a mixed-solvent recrystallization, and when should I use it?
A2: A mixed-solvent recrystallization is used when no single solvent meets all the criteria for a good recrystallization solvent. This technique employs two miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent). The crude solid is dissolved in a minimal amount of the hot "good" solvent, and then the hot "poor" solvent is added dropwise until the solution becomes turbid. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[19] This method is particularly useful for compounds that are either too soluble or too insoluble in common single solvents.
Q3: Can I use water as a recrystallization solvent for 4-arylthiazol-2-ol derivatives?
A3: While water is a desirable solvent due to its low cost, non-flammability, and non-toxicity, its suitability depends on the polarity of your specific 4-arylthiazol-2-ol derivative. For more polar derivatives, water or an ethanol/water mixture can be an excellent choice.[10] However, for less polar derivatives, water may not be a good solvent. It's always best to perform a solubility test first.
Experimental Protocols
General Procedure for Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 4-arylthiazol-2-ol derivative. Add a few drops of the chosen solvent at room temperature and observe the solubility. If it is insoluble, heat the test tube in a water bath and observe the solubility again. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator.
Data Presentation
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Suitability |
| Ethanol | Sparingly Soluble | Very Soluble | Potentially Good |
| Water | Insoluble | Sparingly Soluble | Potentially Good (especially for polar derivatives) |
| Hexane | Insoluble | Insoluble | Poor |
| Ethyl Acetate | Soluble | Very Soluble | Poor (may be suitable as the "good" solvent in a mixed-solvent system) |
| Acetone | Soluble | Very Soluble | Poor (may be suitable as the "good" solvent in a mixed-solvent system) |
| This table provides a general guideline. Actual solubilities will vary depending on the specific 4-arylthiazol-2-ol derivative. |
Visualization
Troubleshooting Flowchart for Recrystallization
Sources
- 1. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects | MDPI [mdpi.com]
- 2. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects [ouci.dntb.gov.ua]
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- 10. Reagents & Solvents [chem.rochester.edu]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
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- 19. Home Page [chem.ualberta.ca]
Technical Support Center: Overcoming Poor Solubility of Thiazole-2-ol Intermediates
For Researchers, Scientists, and Drug Development Professionals
Navigating the complexities of synthetic chemistry and drug development often presents unforeseen challenges. One common yet significant hurdle is the poor solubility of key intermediates, such as those containing the thiazole-2-ol scaffold. This guide, designed by application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome these solubility issues in your research.
Troubleshooting Guide: Common Solubility Problems & Solutions
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: My thiazole-2-ol intermediate precipitates out of solution upon dilution into an aqueous buffer for a biological assay.
-
Question: I've successfully dissolved my compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer, it immediately crashes out. What's happening and how can I fix it?
-
Answer: This phenomenon, known as "precipitation upon dilution," is a frequent challenge. While your thiazole-2-ol intermediate is soluble in a polar aprotic solvent like DMSO, its solubility can dramatically decrease in a predominantly aqueous environment.[1] The key is to maintain the compound's solubility in the final assay medium.
Causality: The planar and often rigid structure of thiazole derivatives can lead to strong crystal lattice energy, making them inherently less soluble in water. DMSO is a strong solubilizing agent, but its miscibility with water doesn't guarantee the solubility of the dissolved compound upon dilution.
Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, to minimize solvent-induced effects on your biological system. However, be aware that very low DMSO concentrations can worsen precipitation.[1]
-
Employ Co-solvents: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol (PEG).[1][2][3] This can create a more favorable microenvironment for your compound as it's introduced to the aqueous buffer.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution with a higher percentage of an organic co-solvent before the final dilution into the aqueous buffer.[1]
-
Issue 2: I'm observing inconsistent results in my biological assays, even when using the same stock solution of my thiazole-2-ol intermediate.
-
Question: The biological activity of my compound varies significantly between experiments. Could this be related to solubility?
-
Answer: Yes, inconsistent biological data is often a red flag for underlying solubility and stability issues.
Causality:
-
Micro-precipitation: Your compound may be forming microscopic precipitates in the assay well that are not visible to the naked eye. This reduces the effective concentration of the compound available to interact with its biological target.[1]
-
pH-Dependent Solubility: The solubility of many thiazole derivatives is highly dependent on the pH of the solution.[1][4][5][6] Minor variations in buffer preparation between experiments can lead to significant differences in the amount of dissolved compound. Thiazole-2-ols can exist in tautomeric forms (keto-enol), and the equilibrium between these forms can be pH-sensitive, further impacting solubility.
-
Compound Instability: Some thiazole derivatives can be unstable in certain solvents over time, leading to degradation and altered biological activity.[1]
Solutions:
-
Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of precipitation.
-
Precise pH Control: Always prepare your buffers meticulously and verify the final pH.
-
Fresh Stock Solutions: Prepare fresh stock solutions of your compound before each experiment to minimize the impact of potential degradation.
-
Issue 3: My thiazole-2-ol intermediate is poorly soluble in common organic solvents, making stock solution preparation difficult.
-
Question: I'm struggling to dissolve my compound in standard solvents like DMSO, even with heating and sonication. What are my alternatives?
-
Answer: When even strong organic solvents fail, it's necessary to explore alternative solubilization strategies.
Solutions:
-
Alternative Solvents: Test other powerful organic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA).[1][2] Always verify the compatibility of these solvents with your downstream applications.
-
Mixed-Solvency: A combination of solvents can often achieve higher solubility than a single solvent.[7] Experiment with different ratios of compatible solvents.
-
Ionic Liquids: These salts with low melting points can act as both the solvent and sometimes a catalyst in reactions and can be effective for dissolving challenging compounds.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about enhancing the solubility of thiazole-2-ol intermediates.
Q1: What structural features of thiazole-2-ol intermediates contribute to their poor solubility?
The poor solubility of thiazole-2-ol derivatives often arises from their molecular structure. The planar nature of the fused thiazole rings facilitates strong intermolecular π-π stacking, leading to a stable crystal lattice that is difficult for solvents to disrupt.[9] This inherent structural rigidity contributes to their low solubility in both aqueous and many organic solvents.
Q2: How can I systematically determine the best solvent for my thiazole-2-ol intermediate?
A systematic approach to solubility testing is crucial. A general procedure involves testing the solubility of a small amount of your compound in a series of solvents of varying polarity.[10]
Experimental Protocol: Basic Solubility Screening
-
Place a small, known amount of your solid compound (e.g., 1-5 mg) into separate small test tubes or vials.
-
Add a measured volume (e.g., 0.1 mL) of a solvent to the first tube.
-
Vigorously shake or vortex the tube for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, it is considered soluble in that solvent at that concentration.
-
If not fully dissolved, continue adding the solvent in measured increments (e.g., 0.1 mL) with agitation until dissolution is achieved or a practical volume limit is reached.
-
Repeat this process with a range of solvents.
Data Presentation: Solubility Screening Table
| Solvent | Polarity Index | Solubility (mg/mL) | Observations |
| Water | 10.2 | ||
| Methanol | 5.1 | ||
| Ethanol | 4.3 | ||
| Isopropanol | 3.9 | ||
| Acetonitrile | 5.8 | ||
| Acetone | 5.1 | ||
| Dichloromethane | 3.1 | ||
| Tetrahydrofuran (THF) | 4.0 | ||
| Toluene | 2.4 | ||
| Dimethyl sulfoxide (DMSO) | 7.2 | ||
| N,N-Dimethylformamide (DMF) | 6.4 |
This table should be filled in with your experimental results.
Q3: Can I improve the aqueous solubility of my thiazole-2-ol intermediate through chemical modification?
Yes, structural modifications can significantly impact solubility.[11]
-
Introduction of Polar Groups: Adding polar functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxylic acid (-COOH) groups, can increase a molecule's affinity for water.[11][12]
-
Disruption of Planarity: Introducing non-planar or bulky substituents can disrupt the π-π stacking that contributes to a strong crystal lattice, thereby improving solubility.[12]
-
Salt Formation: If your thiazole-2-ol intermediate has an acidic or basic functional group, converting it to a salt can dramatically increase its aqueous solubility.[13][14][15][16] Weakly acidic compounds become more soluble in basic conditions, while weakly basic compounds are more soluble in acidic conditions.[1][5]
Q4: What are some advanced formulation strategies to enhance the solubility of thiazole-2-ol intermediates?
For particularly challenging compounds, more advanced formulation techniques may be necessary.[17][18][19]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[14] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more water-soluble.[1][14]
-
Nanosuspensions: Reducing the particle size of your compound to the nanometer scale increases the surface area-to-volume ratio, which can lead to a significant enhancement in dissolution rate and solubility.[1][18][19]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a carrier, usually a polymer, to create an amorphous, higher-energy state that is more soluble.[17][18][19]
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[13][14][20][21]
Experimental Protocol: Cyclodextrin Complexation
-
Materials: Thiazole-2-ol intermediate, a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD), deionized water, magnetic stirrer, and a filtration system.
-
Procedure: a. Prepare a solution of the cyclodextrin in deionized water by stirring at a constant temperature. b. Slowly add the thiazole-2-ol intermediate to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is a critical parameter to optimize, typically starting in the range of 1:1 to 1:3.[1] c. Continue stirring the mixture at a constant temperature for 24-72 hours to allow the complexation to reach equilibrium.[1] d. Filter the solution to remove any undissolved compound. e. The resulting clear solution contains the water-soluble drug-cyclodextrin inclusion complex. The concentration can be determined using a suitable analytical method like HPLC-UV.
Data Presentation: Effect of Cyclodextrins on Solubility
| Compound | Cyclodextrin Type | Molar Ratio (Drug:CD) | Solubility (µg/mL) | Fold Increase |
| Thiazole-2-ol Derivative X | None | - | 1x | |
| Thiazole-2-ol Derivative X | HP-β-CD | 1:1 | ||
| Thiazole-2-ol Derivative X | HP-β-CD | 1:2 | ||
| Thiazole-2-ol Derivative X | HP-β-CD | 1:3 |
This table should be populated with your experimental data.
Visualizing Troubleshooting and Solutions
Diagram 1: Decision Tree for Troubleshooting Poor Solubility
Caption: A decision tree to guide researchers in troubleshooting common solubility issues with thiazole-2-ol intermediates.
Diagram 2: Workflow for Enhancing Aqueous Solubility
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. ajdhs.com [ajdhs.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Formulation Strategies for Poorly Soluble APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 15. researchgate.net [researchgate.net]
- 16. Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener [mdpi.com]
- 17. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 18. apibeta.mydrreddys.com [apibeta.mydrreddys.com]
- 19. Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility [ardena.webinargeek.com]
- 20. jocpr.com [jocpr.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
Controlling regioselectivity in alkylation of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
Welcome to the technical support center for the regioselective alkylation of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. Here, we address common challenges and fundamental questions to empower you to control your reaction outcomes with precision.
Introduction: The Challenge of Regioselectivity
The alkylation of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol presents a classic chemical challenge rooted in the molecule's ability to exist in tautomeric forms. Upon deprotonation, it generates an ambident nucleophile with reactive sites at both the nitrogen (N) and oxygen (O) atoms of the thiazole core. The key to a successful synthesis is directing the incoming electrophile (your alkyl group) to the desired atom, thereby controlling the formation of either the N-alkylated or O-alkylated product. This guide will provide the strategic principles and actionable protocols to achieve this control.
Frequently Asked Questions (FAQs)
Q1: Why is controlling regioselectivity in this specific alkylation so critical?
The core issue lies in the tautomerism between the 2-hydroxythiazole form and the thiazol-2(3H)-one form. When a base is introduced, it removes the acidic proton, creating a resonance-stabilized anion. This anion, known as an ambident nucleophile, has significant negative charge density on both the exocyclic oxygen and the ring nitrogen.
-
Attack at Oxygen: Leads to the O-alkylated product, a 2-alkoxythiazole derivative.
-
Attack at Nitrogen: Leads to the N-alkylated product, a 3-alkylthiazol-2(3H)-one derivative.
These two isomers are distinct compounds with different physical, chemical, and potentially biological properties. Achieving a high yield of the desired isomer is crucial for avoiding difficult purification steps and ensuring the correct compound is advanced in a drug development pipeline.
Caption: Ambident nucleophile formation and competing alkylation pathways.
Q2: How does the Hard and Soft Acids and Bases (HSAB) principle dictate the reaction outcome?
The HSAB principle is a powerful qualitative concept for predicting the outcome of these competing pathways.[1] It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[2][3]
-
Oxygen Nucleophile: The oxygen atom is highly electronegative and has a high charge density. It is considered a hard base .
-
Nitrogen Nucleophile: The nitrogen atom is less electronegative and more polarizable than oxygen. It is considered a soft base .
The nature of your alkylating agent (the electrophile, or Lewis acid) is therefore critical:
-
Hard Electrophiles: These have a high positive charge density and are not very polarizable. Examples include dimethyl sulfate, methyl triflate, and Meerwein's salt (triethyloxonium tetrafluoroborate).[4] These will preferentially react with the hard oxygen center, leading to O-alkylation .
-
Soft Electrophiles: These have a lower charge density and are more polarizable. A classic example is methyl iodide.[4] These will preferentially react with the soft nitrogen center, favoring N-alkylation .
This principle provides a rational basis for selecting your electrophile to steer the reaction towards the desired isomer.[5]
Q3: What is the role of Kinetic vs. Thermodynamic Control?
These concepts govern how reaction conditions, particularly temperature and time, influence the product ratio.[6][7]
-
Kinetic Control: This regime favors the product that is formed fastest. The reaction is typically run at low temperatures for a short duration under irreversible conditions.[8] For thiazol-2-olates, the site with the highest negative charge density is the oxygen atom. Therefore, O-alkylation is generally the kinetic product because the electrostatic attraction leads to a lower activation energy.[9]
-
Thermodynamic Control: This regime favors the product that is the most stable. The reaction is run at higher temperatures for a longer duration, allowing the initial products to equilibrate.[8] Generally, the N-alkylated thiazol-2(3H)-one is the more thermodynamic product due to the stability of the amide-like functionality within the ring. Under these conditions, the initially formed O-alkylated product can revert to the anion and eventually isomerize to the more stable N-alkylated isomer.[10]
Understanding this distinction is key to troubleshooting. If you are getting the wrong isomer, you are likely operating under the wrong control regime.[7]
Troubleshooting Guide
Problem 1: "My reaction is yielding a mixture of N- and O-alkylated products. How can I improve selectivity for the N-alkylated isomer?"
This is a classic sign that your reaction conditions are not optimized for thermodynamic control. The N-alkylated product is typically the more stable isomer, and its formation can be favored by allowing the reaction to reach thermodynamic equilibrium.
Root Causes & Solutions:
-
Incorrect Base/Solvent Combination: Strong, sterically hindered bases (like LDA) in nonpolar solvents (like THF) at low temperatures favor rapid, irreversible deprotonation and kinetic control.[11] Similarly, using a base like sodium hydride (NaH) in THF can favor N-1 selectivity in similar heterocyclic systems, but conditions must be carefully controlled.[10]
-
Insufficient Temperature or Time: The reaction has not been given enough energy or time to allow the kinetically favored O-alkylated product to revert and form the more stable N-alkylated product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving N-alkylation selectivity.
Protocol: Maximizing N-Alkylation (Thermodynamic Control)
This protocol is designed to favor the formation of the more stable 3-alkyl-4-(5-chloro-2-methoxyphenyl)thiazol-2(3H)-one.
-
Reagent Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.1 M solution.
-
Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Rationale: A polar aprotic solvent like DMF effectively solvates the cation of the base, creating a more "naked" and reactive anion, while the mild base allows for reversible deprotonation, facilitating equilibration.[10]
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 30 minutes to ensure deprotonation.
-
Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 eq) dropwise.
-
Heat the reaction mixture to 80 °C.
-
Rationale: Higher temperature provides the necessary energy to overcome the activation barrier for the reverse O-alkylation and the forward N-alkylation, pushing the reaction toward the thermodynamic minimum.[8]
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 4-24 hours to reach completion. Look for the disappearance of the starting material and the formation of a new, typically more nonpolar, spot.
-
Once complete, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Problem 2: "I am getting almost exclusively the O-alkylated product. How can I achieve this selectively if needed, or avoid it if it's the undesired product?"
Obtaining the O-alkylated product means your reaction is operating under kinetic control. This is favored by conditions that make the initial, rapid attack at the oxygen irreversible.
Favoring O-Alkylation (Kinetic Control):
-
Base: Use a very strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium diisopropylamide (LDA).
-
Solvent: Use a less polar solvent like Tetrahydrofuran (THF).
-
Temperature: Run the reaction at a low temperature (e.g., -78 °C to 0 °C).
-
Electrophile: Use a "hard" electrophile like dimethyl sulfate.[4]
Table 1: Summary of Conditions vs. Regioselectivity
| Parameter | Favors N-Alkylation (Thermodynamic) | Favors O-Alkylation (Kinetic) | Rationale |
| Base | Weak (K₂CO₃, Cs₂CO₃) | Strong (NaH, LDA, KHMDS) | Weak bases allow equilibrium; strong bases cause rapid, irreversible deprotonation. |
| Solvent | Polar Aprotic (DMF, DMSO) | Nonpolar/Weakly Polar (THF, Dioxane) | Polar aprotic solvents stabilize the transition state for N-alkylation. |
| Temperature | High (e.g., > 60 °C) | Low (e.g., -78 °C to RT) | High T allows equilibration to the most stable product; Low T traps the fastest-formed product.[8] |
| Electrophile | Soft (e.g., R-I, R-Br) | Hard (e.g., (CH₃)₂SO₄, R-OTf) | Matches the soft (N) and hard (O) nature of the nucleophilic centers (HSAB Principle).[1][4] |
| Reaction Time | Long (hours to days) | Short (minutes to hours) | Allows time for equilibrium to be established. |
Problem 3: "My reaction is not proceeding to completion, and I have a low yield of any alkylated product."
Low conversion can stem from several fundamental issues unrelated to regioselectivity.
Potential Causes & Solutions:
-
Inactive Base or Wet Reagents:
-
Solution: Ensure your base is fresh and has been stored correctly. Use anhydrous solvents and dry your starting material if it is hygroscopic. Water will quench the base and the anion.
-
-
Poor Leaving Group:
-
Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction (Finkelstein reaction).[12]
-
-
Steric Hindrance:
-
Solution: If either the thiazole substrate or the alkylating agent is sterically bulky, the Sₙ2 reaction will be slow. More forcing conditions, such as higher temperatures or switching to a microwave reactor, may be necessary.[12] In extreme cases, a different synthetic strategy may be required.
-
References
- Hard-Soft Acid-Base Theory. (n.d.).
- Chattaraj, P. K., Sarkar, U., & Roy, D. R. (2005). An elementary derivation of the hard/soft-acid/base principle. PubMed.
- AdiChemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept.
- Pearson's HSAB concept. (n.d.). Textbook of Inorganic Chemistry.
- Hard and Soft Acids and Bases (HSAB) Theory. (n.d.).
- Regioselectivity and Stereoselectivity in the Alkylation of Enol
- Chambers, R. D., et al. (1980). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D.
- Ahmad, S., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PMC.
- Farrelly, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Kinetic vs. Thermodynamic Control Definition. (2025). Fiveable.
- Troubleshooting regioselectivity in indole N-alkyl
- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
- A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. (2025). BenchChem.
- Why n-alkylation is more favorable than o-alkyation? (2016).
- Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.
- Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. (2025). BenchChem.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. An elementary derivation of the hard/soft-acid/base principle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
Welcome to the technical support center for 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and address potential stability challenges in your experiments.
Introduction: Understanding the Stability of Substituted Thiazoles
4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is a molecule of interest in drug discovery, featuring a substituted thiazole core. The thiazole ring, while aromatic, possesses inherent reactivity that can be influenced by its substituents. The presence of a chloro (electron-withdrawing) and a methoxy (electron-donating) group on the phenyl ring, along with a hydroxyl group at the 2-position of the thiazole, creates a unique electronic environment that dictates its stability profile. Acidic conditions, frequently encountered in pharmaceutical formulation and physiological environments, can be particularly challenging for such structures. This guide will delve into the potential degradation pathways and provide practical solutions for handling and analyzing this compound.
Troubleshooting Guide: Stability Issues & Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, focusing on the causality behind the observations and providing actionable solutions.
Question 1: I'm observing a rapid decrease in the concentration of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol in my acidic formulation. What is the likely cause?
Answer: The primary suspect for the loss of your compound in acidic media is acid-catalyzed hydrolysis of the thiazole ring. The nitrogen atom in the thiazole ring can be protonated, which makes the ring more susceptible to nucleophilic attack by water. This can lead to the opening of the thiazole ring, forming inactive degradation products.[1][2] The rate of this degradation is dependent on the pH, temperature, and the specific acid used.
Question 2: What are the potential degradation products I should be looking for?
Answer: The acid-catalyzed hydrolysis of a 2-hydroxythiazole derivative can be complex. A plausible degradation pathway involves the protonation of the thiazole nitrogen, followed by the attack of water at the C2 position. This can lead to a tetrahedral intermediate which can then undergo ring opening. The ultimate degradation products could include a thioamide derivative of the substituted phenylacetic acid. It is crucial to employ analytical techniques such as LC-MS to identify and characterize these potential degradants.
Question 3: My analytical method (HPLC-UV) shows a new peak appearing over time in my acidic sample, but the mass balance is poor. Why is this happening?
Answer: A poor mass balance suggests several possibilities. Firstly, your primary degradation product might not have a chromophore that absorbs at the same wavelength as the parent compound, leading to an underestimation of its concentration. Secondly, there could be multiple degradation products, some of which may be UV-inactive or co-elute with other components. It is also possible that some degradants are volatile or adsorb to the container surface. To troubleshoot this, we recommend using a more universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in conjunction with your UV detector.
Question 4: How can I minimize the degradation of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol during my experiments?
Answer: To minimize degradation, consider the following strategies:
-
pH Control: If your experimental conditions allow, work at a less acidic pH. Even a slight increase in pH can significantly reduce the rate of hydrolysis.
-
Temperature Control: Perform your experiments at the lowest feasible temperature. Hydrolysis reactions are typically accelerated at higher temperatures.
-
Solvent Selection: If possible, use a co-solvent to reduce the water activity in your formulation. However, ensure the co-solvent is compatible with your experimental setup and does not introduce other stability issues.
-
Excipient Screening: If you are developing a formulation, screen for stabilizing excipients that may protect the compound from acidic attack.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for this compound?
A1: A forced degradation study, also known as stress testing, is a critical component of drug development that exposes a drug substance to conditions more severe than accelerated stability testing.[3] For 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol, this is essential to understand its intrinsic stability, identify potential degradation products, and establish its degradation pathways.[3][4] This information is vital for developing stable formulations and ensuring the safety and efficacy of the final drug product. The ICH guideline Q1A(R2) provides a framework for conducting these studies.[5]
Q2: What are the typical acidic conditions used in a forced degradation study?
A2: For acid hydrolysis studies, it is common to use hydrochloric acid or sulfuric acid at concentrations ranging from 0.1 M to 1 M.[3] The choice of acid and its concentration depends on the lability of the drug substance. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method is truly "stability-indicating."[5]
Q3: How do the substituents on the phenyl ring affect the stability of the thiazole ring?
A3: Substituents on the phenyl ring can have a significant electronic influence on the stability of the thiazole ring. The methoxy group (-OCH3) is an electron-donating group, which can increase the electron density on the thiazole ring, potentially making the nitrogen more basic and susceptible to protonation. Conversely, the chloro group (-Cl) is an electron-withdrawing group, which can decrease the electron density. The overall effect on stability will be a balance of these opposing electronic effects.[6][7]
Q4: Can the 2-hydroxy group on the thiazole ring influence its stability?
A4: Yes, the 2-hydroxy group is significant. It can exist in tautomeric equilibrium with a thiazol-2(3H)-one form. This tautomerism can affect the electronic properties and reactivity of the ring system, potentially influencing its susceptibility to acid-catalyzed hydrolysis.
Visualizing Potential Degradation: A Hypothetical Pathway
The following diagram illustrates a potential acid-catalyzed degradation pathway for 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol. This is a generalized representation, and the actual degradation products should be confirmed experimentally.
Caption: Hypothetical acid-catalyzed degradation pathway of the thiazole compound.
Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol provides a step-by-step methodology for conducting a forced degradation study under acidic conditions.
Objective: To evaluate the stability of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol in an acidic solution and to identify potential degradation products.
Materials:
-
4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV/PDA detector and/or a mass spectrometer
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Label three sets of vials: "Control," "0.1 M HCl," and "1 M HCl."
-
To the "Control" vial, add a known volume of the stock solution and dilute with a 50:50 mixture of water and the organic solvent used for the stock solution.
-
To the "0.1 M HCl" vial, add the same volume of stock solution and dilute with 0.1 M HCl.
-
To the "1 M HCl" vial, add the same volume of stock solution and dilute with 1 M HCl.
-
Incubate all vials at a controlled temperature (e.g., 60 °C).
-
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis:
-
Immediately cool the withdrawn aliquots to room temperature.
-
Neutralize the acidic samples by adding an equivalent amount of NaOH solution (e.g., add the same volume of 0.1 M NaOH to the 0.1 M HCl sample).
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Example HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance, and also scan across a range using a PDA detector to identify new peaks.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the percentage of each degradation product formed.
-
Calculate the mass balance to account for all the material.[8]
-
If using LC-MS, obtain the mass spectra of the degradation products to aid in their identification.
-
Data Presentation:
| Time (hours) | % Parent Remaining (Control) | % Parent Remaining (0.1 M HCl) | % Parent Remaining (1 M HCl) | % Degradant 1 (1 M HCl) | % Degradant 2 (1 M HCl) | Mass Balance (%) |
| 0 | 100.0 | 100.0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 99.8 | 95.2 | 85.1 | 4.5 | 0.3 | 99.9 |
| 4 | 99.7 | 90.5 | 72.3 | 8.9 | 0.6 | 100.1 |
| 8 | 99.5 | 82.1 | 55.4 | 15.8 | 1.1 | 99.7 |
| 12 | 99.4 | 75.3 | 42.1 | 22.4 | 1.5 | 99.5 |
| 24 | 99.2 | 60.8 | 25.7 | 35.1 | 2.3 | 99.6 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Workflow Diagram for Stability Study
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Troubleshooting cyclization failures in thiazole synthesis
Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of thiazole cyclization. The following content is structured to address specific experimental failures, explain the underlying chemical principles, and offer field-proven solutions.
Section 1: Critical Failures in Cyclization - Low or No Product Yield
One of the most common and frustrating challenges in thiazole synthesis is the partial or complete failure of the cyclization step, resulting in low to no yield of the desired product. This section addresses the root causes and provides a systematic approach to troubleshooting.
FAQ 1: My Hantzsch thiazole synthesis is yielding little to no product. What are the primary factors I should investigate?
Low or no yield in a Hantzsch synthesis, a cornerstone reaction involving the condensation of an α-haloketone with a thioamide, can be attributed to several factors.[1][2] A systematic investigation is crucial for pinpointing the issue.
Troubleshooting Protocol:
-
Reagent Quality and Stability:
-
α-Haloketone Stability: These reagents can be unstable. Ensure they are freshly prepared or have been stored correctly (e.g., cold and dark).[3] Decomposition of this starting material is a frequent cause of reaction failure.
-
Thioamide Purity: Impurities in the thioamide can lead to unwanted side reactions.[3] Use a high-purity thioamide or consider recrystallization before use. Unstable thioamides, particularly in acidic media, can also contribute to low yields.[4][5]
-
-
Reaction Conditions:
-
Temperature: The optimal temperature is substrate-dependent. While many reactions proceed at room temperature, others may require heating.[3] If no product is forming, a modest increase in temperature may be necessary. However, be aware that excessive heat can promote decomposition.[3]
-
Solvent Choice: The polarity of the solvent is critical. Alcohols like methanol and ethanol are common, but for certain substrates, aprotic solvents such as DMF might be more effective.[3][6] Recent advancements have also shown success with greener solvents or even solvent-free conditions, which can improve yields and simplify work-up.[7][8][9]
-
Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] Insufficient time will lead to incomplete conversion, whereas prolonged reaction times may result in the formation of degradation products.[3]
-
pH of the Reaction Mixture: The Hantzsch synthesis is sensitive to pH. Generally, neutral or slightly basic conditions are preferred.[3][8] Acidic conditions can lead to the formation of isomeric impurities.[8]
-
-
Stoichiometry:
Visualizing the Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low or no yield in thiazole synthesis.
Section 2: Byproduct and Isomer Formation
Even when the reaction proceeds, the formation of unintended byproducts or isomers can significantly complicate purification and reduce the yield of the desired thiazole.
FAQ 2: I've isolated a major byproduct that I suspect is an isomer of my target 2-aminothiazole. How can I confirm its identity and prevent its formation?
A common isomeric impurity in the synthesis of 2-aminothiazoles is the corresponding 2-imino-2,3-dihydrothiazole.[8] This is particularly prevalent under acidic conditions.[8]
Identification and Prevention:
-
Spectroscopic Analysis: Careful analysis of NMR and IR spectra can help distinguish between the 2-amino and 2-imino tautomers.
-
pH Control: The primary method to avoid the formation of the 2-imino isomer is to maintain a neutral or slightly basic reaction medium.[8]
-
Reaction Temperature and Time: While pH is the main driver, extended reaction times or high temperatures, even in a neutral medium, can potentially lead to isomerization.[3] It is advisable to monitor the reaction and halt it once the formation of the desired product is maximized.[3]
FAQ 3: My reaction is messy, with multiple spots on the TLC plate. What are the likely side reactions, and how can I minimize them?
The formation of multiple products can stem from various side reactions.
Common Side Reactions and Mitigation Strategies:
-
Bis-thiazole Formation: If a reactant possesses multiple reaction sites, the formation of bis-thiazoles can occur.[8] Careful control over stoichiometry is key to minimizing this.[8]
-
Reaction with Solvent: Certain solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.[8] If necessary, use freshly distilled solvent.
-
Degradation of Starting Materials: As mentioned previously, the stability of the α-haloketone and thioamide is paramount.[3] Degradation can lead to a cascade of undefined byproducts.
Visualizing the Hantzsch Synthesis Mechanism
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.[1]
Section 3: Product Isolation and Purification Challenges
Successfully forming the thiazole product is only half the battle. Efficient isolation and purification are critical for obtaining a high-purity final compound.
FAQ 4: I'm having difficulty isolating my thiazole product from the reaction mixture. What are some effective work-up procedures?
The work-up procedure is highly dependent on the physical properties of your specific thiazole derivative.
General Isolation Strategies:
-
Precipitation: Many thiazole products are poorly soluble in water.[1] After the reaction is complete, pouring the reaction mixture into a weak base solution, such as 5% sodium carbonate, can neutralize the initially formed hydrohalide salt and precipitate the free base product.[1][6][10] This is often effective for reactions run in polar solvents like methanol.[1][10]
-
Extraction: If the product does not precipitate, standard liquid-liquid extraction with an appropriate organic solvent can be employed after neutralizing the reaction mixture.
-
Solvent Removal: For reactions where the product is soluble, the solvent can be removed under reduced pressure, and the resulting crude solid or oil can then be subjected to further purification.[8]
FAQ 5: My crude product is difficult to purify by column chromatography. Are there alternative purification methods?
Purification challenges often arise when the product co-elutes with impurities or is unstable on silica gel.
Purification Troubleshooting:
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure crystalline products. Ethanol is often a good starting point for recrystallizing thiazole derivatives.[11]
-
Alternative Chromatography: If silica gel chromatography is problematic, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Salt Formation and Precipitation: In some cases, intentionally forming a salt of the thiazole product with an appropriate acid can induce precipitation, allowing for isolation from neutral impurities. The free base can then be regenerated.
Section 4: Optimizing Reaction Conditions for Enhanced Performance
For challenging substrates or when scaling up a reaction, optimization of the reaction parameters is often necessary to achieve satisfactory results.
Table 1: Key Parameters for Optimizing Hantzsch Thiazole Synthesis
| Parameter | Conventional Approach | Modern & "Green" Alternatives | Rationale & Key Considerations |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation[7][8][11] | Alternative energy sources can significantly reduce reaction times and improve yields.[8] |
| Catalyst | Often catalyst-free | Silica-supported tungstosilicic acid, Lewis acids[8][11][12] | Catalysts can enhance reaction rates and yields, particularly for less reactive substrates.[8] |
| Solvent | Methanol, Ethanol, Dioxane[1][4] | Water, PEG-400, Deep eutectic solvents, Solvent-free conditions[7][8][13] | Green solvents reduce environmental impact. Solvent-free conditions simplify work-up and can lead to higher yields.[7][8] |
References
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Retrieved February 13, 2026, from [Link]
-
Systematic Review On Thiazole And Its Applications. (n.d.). Retrieved February 13, 2026, from [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved February 13, 2026, from [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023, July 26). National Institutes of Health. Retrieved February 13, 2026, from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved February 13, 2026, from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Retrieved February 13, 2026, from [Link]
-
Thiazole formation through a modified Gewald reaction. (2015, May 26). Beilstein Journals. Retrieved February 13, 2026, from [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). ScienceScholar. Retrieved February 13, 2026, from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health. Retrieved February 13, 2026, from [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18). MDPI. Retrieved February 13, 2026, from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 13, 2026, from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved February 13, 2026, from [Link]
-
Overview of the Chemistry of 2-Thiazolines. (2009, January 20). ACS Publications. Retrieved February 13, 2026, from [Link]
-
New methods for the rapid synthesis of thiazoles. (2023, June 9). University of Sussex - Figshare. Retrieved February 13, 2026, from [Link]
-
Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. (2016, May 30). SciSpace. Retrieved February 13, 2026, from [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017, June 26). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. (2024, May 10). ChemRxiv. Retrieved February 13, 2026, from [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct. Retrieved February 13, 2026, from [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Reinvestigation of a modified Hantzsch thiazole synthesis. (n.d.). Academia.edu. Retrieved February 13, 2026, from [Link]
-
Recent advances in the synthesis and utility of thiazoline and its derivatives. (2024, January 2). RSC Publishing. Retrieved February 13, 2026, from [Link]
-
2 H -Thiazolo[4,5- d ][1][7][14]triazole: synthesis, functionalization, and application in scaffold-hopping. (2024, September 3). Chemical Science (RSC Publishing). Retrieved February 13, 2026, from [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023, November 27). ScienceDirect. Retrieved February 13, 2026, from [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]
-
Thiazole formation through a modified Gewald reaction. (2025, December 29). ResearchGate. Retrieved February 13, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved February 13, 2026, from [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. (2025, July 8). National Institutes of Health. Retrieved February 13, 2026, from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bepls.com [bepls.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. kuey.net [kuey.net]
Optimizing reaction time for thiocyanate condensation with alpha-haloketones
Technical Support Center: Optimizing Thiocyanate Condensation with -Haloketones
Case ID: OPT-SCN-2024 Subject: Kinetic Acceleration & Yield Optimization for Thiazole/Thiocyanatoketone Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Hub: The Kinetic Bottleneck
Before attempting optimization, it is critical to understand why your reaction is slow or failing. The condensation of
The Mechanistic Pathway
The reaction proceeds via the attack of the sulfur atom of the ambident thiocyanate ion on the
-
Kinetic Control: Sulfur (soft nucleophile) attacks the
-carbon (soft electrophile) to form the -thiocyanatoketone . -
Thermodynamic Pitfall: High temperatures or polar protic solvents can sometimes favor nitrogen attack, leading to isothiocyanates (
), or promote polymerization of the reactive thiocyanatoketone intermediate. -
The "Time" Factor: In conventional solvents (ethanol/acetone), the solvation of the thiocyanate anion reduces its nucleophilicity, requiring long reflux times (3–12 hours). This prolonged heating often degrades the product into dark tars.
Figure 1: Mechanistic pathway showing the kinetic competition between product formation and thermal degradation.
Optimization Protocols (Experimental Workflows)
To reduce reaction time from hours to minutes, we recommend shifting from Method A (Conventional) to Method B (Microwave-Assisted) or C (Solid-State).
Comparative Efficiency Data
| Parameter | Method A: Conventional Reflux | Method B: Microwave-Assisted (Recommended) | Method C: Solid-State Grinding |
| Reaction Time | 3.0 – 12.0 Hours | 2 – 10 Minutes | 10 – 20 Minutes |
| Solvent | Ethanol / Acetone | Water / Solvent-Free | None (Neat) |
| Yield | 60 – 75% | 85 – 96% | 80 – 90% |
| Energy Efficiency | Low (Prolonged heating) | High (Direct dielectric heating) | High (Mechanical energy) |
| Clean-up | Extraction required | Simple filtration | Simple washing |
Protocol B: Microwave-Assisted Synthesis (High-Throughput)
Best for: Rapid library generation and minimizing thermal decomposition.
-
Preparation: In a microwave-safe borosilicate vial, mix
-haloketone (1.0 mmol) and ammonium thiocyanate (1.2 mmol). -
Solvent System: Add 1–2 mL of deionized water. Note: Water acts as an efficient dielectric medium for microwave absorption and precipitates the organic product.
-
Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).
-
Settings: Constant Power (not pulsed), 80°C – 100°C target temperature.
-
Time: Set for 2–5 minutes.
-
-
Workup:
Protocol C: Solid-State Grinding (Green Chemistry)
Best for: Avoiding solvent waste and handling moisture-sensitive substrates.
-
Mixing: Place
-haloketone (1.0 mmol) and Potassium Thiocyanate (KSCN, 1.2 mmol) in a clean agate mortar. -
Activation: Grind the mixture vigorously with a pestle.
-
Observation: The mixture will likely become a paste or liquid (eutectic melt) as the reaction proceeds.
-
-
Duration: Grind for 10–20 minutes. Monitor by TLC (disappearance of haloketone).
-
Isolation: Add water to the paste, stir for 5 minutes, and filter the solid product.
Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users in the field.
Q1: My reaction mixture turns into a black, sticky tar. What happened?
Diagnosis: Thermal decomposition and polymerization.
Root Cause:
-
Switch to Protocol B (Microwave): The short exposure time (minutes vs hours) prevents secondary decomposition.
-
Lower Temperature: If using conventional heating, do not exceed 60°C.
-
Add Scavenger: If synthesizing thiazoles directly (one-pot), add the amine component immediately to trap the thiocyanate intermediate.
Q2: I am seeing two spots on TLC with similar Rf values. Isomerization?
Diagnosis: Competition between S-alkylation (Thiocyanate) and N-alkylation (Isothiocyanate). Root Cause: While S-alkylation is kinetically favored, polar aprotic solvents (like DMF or DMSO) or high temperatures can encourage N-attack or rearrangement. Corrective Action:
-
Solvent Switch: Use protic solvents like Ethanol or Water (Protocol B). These solvate the hard nitrogen end of the anion, leaving the soft sulfur end free to attack the haloketone.
-
Soft Counter-ion: Use Ammonium Thiocyanate (
) rather than Sodium Thiocyanate, as the ammonium cation pairs differently with the anion, often favoring the softer interaction.
Q3: The reaction stalls at 50% conversion.
Diagnosis: Halide inhibition or solubility issues. Root Cause: As the reaction proceeds, bromide/chloride ions accumulate. In solvent-free or low-solubility conditions, the haloketone may become coated in salt byproducts. Corrective Action:
-
Sonication: Apply ultrasound for 5 minutes to break up particle aggregates and refresh the surface area.
-
Phase Transfer Catalyst: If using a biphasic system (e.g., Water/DCM), add 5 mol% TBAB (Tetrabutylammonium bromide) to shuttle the thiocyanate into the organic phase.
Figure 2: Decision tree for rapid troubleshooting of common reaction failures.
References & Authority
The protocols and mechanistic insights provided above are grounded in the following peer-reviewed literature:
-
Microwave-Assisted Synthesis (Aqueous Media):
-
Ju, Y., Kumar, D., & Varma, R. S. (2006).[2] Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry.
-
-
Solid-State/Solvent-Free Synthesis:
-
Varma, R. S., & Kumar, D. (1999).[3] Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids. Organic Letters.
-
-
Ionic Liquid Catalysis (Green Optimization):
-
Yadav, J. S., Reddy, B. V. S., et al. (2001). Ionic liquid accelerated synthesis of 2-aminothiazoles. Synlett.
-
-
General Mechanism & Kinetics:
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society. (Foundational theory for S- vs N- attack selectivity).
-
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 3. Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids [organic-chemistry.org]
Removing byproduct impurities from thiazole formation reactions
Status: Operational Lead Scientist: Dr. A. Vance Topic: Hantzsch Thiazole Synthesis & Impurity Removal
Introduction: The "Sticky" Science of Thiazoles
Welcome. If you are here, you likely have a crude thiazole reaction mixture that is either dark red, smells like a lachrymator (tear gas), or is streaking down your chromatography column.
The Hantzsch Thiazole Synthesis (condensation of
This guide prioritizes chemoselective purification —using the chemical properties of the impurities against them to avoid tedious chromatography.
Module 1: Stoichiometry & Prevention
Q: My crude NMR shows significant unreacted
A: The most common error in thiazole synthesis is using a 1:1 equivalent ratio or a slight excess of the haloketone to "drive" the reaction.
-
The Problem:
-Haloketones (e.g., chloroacetone, phenacyl bromide) are potent electrophiles and lachrymators. They are lipophilic and co-elute with thiazoles on silica. -
The Fix: Always use a 1.1 to 1.2 equivalent excess of the Thioamide .
-
Thioamides are generally water-soluble or easily removed via acid-base extraction.
-
Unreacted haloketones are toxic alkylating agents; unreacted thioamides are merely nuisances.
-
Module 2: Removing -Haloketones (The Lachrymator)
Q: I already ran the reaction with excess haloketone. I can't restart. How do I clean it without a column?
A: You must chemically sequester the electrophile before workup. Do not attempt to rotovap the crude mixture directly if volatile haloketones are present; you will contaminate your equipment.
Protocol A: Polymer-Supported Scavenging (Recommended)
This method uses a resin-bound amine to react with the
Reagents:
-
Crude reaction mixture (in DCM, THF, or Ethanol).
-
Polymer-supported amine resin (e.g., Trisamine or Diamine resin).
-
Loading: Typically 1.0–3.0 mmol/g.
-
Steps:
-
Calculate Loading: Estimate the moles of excess
-haloketone (based on stoichiometry or NMR integration). -
Add Resin: Add 2.0 equivalents (relative to the impurity) of the amine resin to the reaction vessel.
-
Incubate: Stir gently (do not use a magnetic stir bar that grinds beads; use an overhead stirrer or shaker) at room temperature for 1–2 hours.
-
Filter: Filter the mixture through a fritted funnel or a cotton plug.
-
Wash: Rinse the resin with the reaction solvent to recover entrained product.
-
Result: The filtrate contains your thiazole; the lachrymator is trapped on the resin.
Protocol B: The "Soft Nucleophile" Wash (Budget Alternative)
If resins are unavailable, use a water-soluble nucleophile to convert the haloketone into a water-soluble species.
-
Dissolve crude in EtOAc.
-
Wash with an aqueous solution of sodium thiosulfate or cysteine (pH adjusted to ~8).
-
The thiol/thiosulfate reacts with the haloketone, rendering it highly polar.
-
Separate the organic layer.
Module 3: Acid-Base Extraction (The pKa Trap)
Q: I tried an acid-base extraction, but my yield was terrible. Did I lose it?
A: You likely treated the thiazole like a pyridine.[3] Thiazoles are weak bases .
-
Pyridine pKa: ~5.2
-
Thiazole pKa: ~2.5 (Conjugate acid)[3]
If you extract with weak acid (like 5% citric acid) or neutralize to pH 7, the thiazole may not behave as expected.
Protocol C: The "pH Swing" Extraction
This protocol isolates the thiazole from non-basic impurities (dimers, oxidized sulfur byproducts).
Safety: Perform in a fume hood. Prerequisites: Product must be stable to strong aqueous acid for short durations.
-
Dissolution: Dissolve crude residue in diethyl ether or EtOAc.
-
Forward Extraction (Protonation):
-
Extract the organic layer with 1.0 M HCl (3x).
-
Critical: The aqueous phase pH must be < 1 . At pH 2.5, 50% of your product is still in the organic layer.
-
Keep the Aqueous Layer. Discard the organic layer (contains non-basic impurities).
-
-
Washing:
-
(Optional) Wash the acidic aqueous layer once with fresh ether to remove trapped lipophilic oils.
-
-
Reverse Extraction (Deprotonation):
-
Cool the aqueous layer in an ice bath.
-
Slowly basify with 6.0 M NaOH or solid K2CO3 until pH reaches > 9-10 .
-
Note: The solution will likely turn cloudy/milky as the free base precipitates.
-
-
Isolation:
-
Extract the cloudy aqueous mixture with DCM or EtOAc (3x).
-
Dry combined organics over Na2SO4, filter, and concentrate.
-
Module 4: Chromatography & Visuals
Q: My product streaks on the TLC plate and column. Why? A: The basic nitrogen interacts with the acidic silanols on the silica gel.
-
Fix: Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent system (e.g., 1% Et3N / 40% EtOAc / 59% Hexanes).
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the scavenging mechanism.
Figure 1: Decision Logic for Thiazole Purification. Note the critical pH checkpoints.
Figure 2: Mechanism of Solid-Phase Scavenging for Electrophilic Impurities.
Troubleshooting FAQ
Q: My product is an oil, but the literature says it's a solid. How do I crystallize it? A: Thiazoles often form low-melting solids that "oil out" with trace impurities.
-
Solution: Form a salt. Dissolve the oil in diethyl ether and add 2M HCl in ether (or dioxane) dropwise. The Thiazole-HCl salt is usually a stable, non-hygroscopic solid that is easily filtered and recrystallized (e.g., from MeOH/Et2O).
Q: The product is red/brown. Is it decomposed? A: Not necessarily. Thiazoles and residual thioamides are prone to oxidative dimerization (forming disulfides or conjugated colored species) upon air exposure.
-
Solution: Treat the crude solution with Activated Carbon (Charcoal) in refluxing methanol for 15 minutes, then filter through Celite. This usually removes the high-molecular-weight colored impurities.
References
-
Hantzsch Thiazole Synthesis Overview. Organic Chemistry Portal. Source: organic-chemistry.org URL:[Link]
-
pKa Values of Heterocycles (Bordwell pKa Table). University of Wisconsin-Madison. Source: chem.wisc.edu URL:[Link]
-
Polymer-Supported Scavengers for Electrophiles. Biotage Application Notes. Source: biotage.com URL:[Link]
-
Purification of Nitrogen Heterocycles. Journal of Organic Chemistry (General Reference for Acid-Base Extraction logic). Source: pubs.acs.org URL:[Link]
Sources
Technical Support Center: Handling Hygroscopic Thiazolium Salts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for handling the hygroscopic properties of thiazolium salts, which are crucial precursors for N-Heterocyclic Carbenes (NHCs) used in organocatalysis. Adherence to these protocols is critical for ensuring experimental reproducibility, catalyst activity, and overall success in your synthetic endeavors.
Section 1: Troubleshooting Guide
This section addresses common problems encountered when working with thiazolium salts, providing insights into the root causes and actionable solutions.
Issue 1: Inconsistent Reaction Yields or Failure to Initiate Catalysis
Q: My reaction yields are highly variable, or the reaction fails to start altogether. I suspect my thiazolium salt catalyst precursor is the issue. What should I check?
A: This is a classic symptom of catalyst deactivation, often due to the hygroscopic nature of thiazolium salts. Absorbed moisture can interfere with the reaction in several ways. The primary issue is that water can prevent the in situ formation of the active N-heterocyclic carbene (NHC) catalyst. The generation of the NHC requires the deprotonation of the acidic C2-proton of the thiazolium ring by a base.[1] If water is present, the base may preferentially react with water instead of the thiazolium salt, thus inhibiting the formation of the catalytically active carbene.[2]
Troubleshooting Steps:
-
Visual Inspection: Examine the salt. Has it changed from a free-flowing powder to a clumpy, sticky, or even deliquescent solid? This is a strong indicator of significant water absorption.[3][4]
-
Drying Protocol Verification: Confirm that the salt was adequately dried before use. Hygroscopic solids should be dried under high vacuum, often with gentle heating.[5] For many thiazolium salts, drying in a vacuum oven (e.g., at 40-60 °C) overnight is a standard starting point.
-
Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried. Water from any source can compromise the reaction. Standard protocols for drying solvents, such as distillation over sodium or passing through activated alumina columns, should be employed.
-
Inert Atmosphere: The entire experimental setup, from weighing the salt to running the reaction, should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture exposure.[6][7] Glove boxes or Schlenk line techniques are highly recommended.[6]
Issue 2: Difficulty in Accurately Weighing the Thiazolium Salt
Q: My thiazolium salt is absorbing atmospheric moisture so quickly that I cannot get an accurate weight. The mass is constantly increasing on the balance. How can I manage this?
A: This is a direct consequence of high hygroscopicity, especially in humid environments.[4] Rapidly weighing the reagent is crucial.[3]
Solutions:
-
Weighing in an Inert Atmosphere: The most reliable method is to handle and weigh the salt inside a glove box with a low-humidity atmosphere.[6]
-
Rapid Weighing Technique: If a glove box is unavailable, work quickly. Use a weighing boat or vial and tare the balance. Add the approximate amount of salt needed, record the mass quickly, and immediately transfer it to the reaction vessel under a positive pressure of inert gas.
-
Pre-aliquoting: For frequently used salts, consider pre-weighing aliquots inside a glove box and sealing them in vials.[7] This minimizes the exposure of the main stock bottle to the atmosphere.
-
Stock Solution Preparation: An alternative is to prepare a stock solution of the thiazolium salt in a rigorously dried, non-reactive solvent.[7] This allows for dosing by volume, which can be more accurate and convenient for highly hygroscopic materials. Ensure the stock solution is stored under an inert atmosphere and at an appropriate temperature.
Issue 3: Suspected Degradation of the Thiazolium Salt
Q: I've stored my thiazolium salt for a while, and I'm concerned about its viability. How can I assess if it has degraded?
A: While many thiazolium salts are stable when stored properly, prolonged exposure to moisture and air can lead to degradation. Hydrolytic cleavage of the thiazolium ring is a potential concern, although less common than for free carbenes.[2]
Assessment Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Take a ¹H NMR spectrum of a small sample. Compare it to a reference spectrum (from the supplier or literature). The appearance of new peaks or significant changes in the chemical shifts of the characteristic thiazolium protons can indicate degradation or the presence of water.
-
Karl Fischer Titration: To quantify the water content directly, Karl Fischer titration is the gold standard.[8][9] This will give you a precise measure of the water content and help you decide if further drying is necessary.
-
Test Reaction: Run a small-scale, well-established test reaction for which you have reliable yield data. If the salt fails to perform as expected under strictly anhydrous conditions, it may have degraded.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason thiazolium salts are hygroscopic?
A1: The hygroscopicity stems from the ionic nature of the salt. The thiazolium cation and its corresponding anion create a polar, ionic lattice. This structure can readily form hydrogen bonds with water molecules from the atmosphere, leading to the absorption of moisture. The presence of heteroatoms like nitrogen and sulfur can also contribute to this property.[8]
Q2: What is the best general-purpose method for drying thiazolium salts?
A2: Drying under high vacuum is the most common and effective method.[5] Place the salt in a suitable flask (e.g., a Schlenk flask) and connect it to a high vacuum line. Gentle heating (e.g., with a water bath or oil bath at 40-60 °C) can accelerate the process, but care must be taken not to exceed the decomposition temperature of the salt. Drying overnight is typically sufficient. For removing trace amounts of water from a solution containing the salt, azeotropic distillation with a solvent like toluene can be effective.[10]
Q3: How should I store my thiazolium salts to maintain their integrity?
A3: Proper storage is critical. Thiazolium salts should be stored in tightly sealed containers.[3] For added protection, the primary container can be placed inside a secondary container, such as a desiccator with a drying agent (e.g., Drierite® or phosphorus pentoxide), or sealed in a bag with desiccant packs.[7] For long-term storage, refrigeration or freezing (-20 °C) can be beneficial, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.[7]
Q4: Can I use a "wet" thiazolium salt if I add extra base to the reaction?
A4: This is not recommended. While adding excess base might eventually lead to the formation of some of the active NHC, the reaction conditions will be poorly defined and likely irreproducible. The presence of water can also lead to unwanted side reactions, such as hydrolysis of substrates or intermediates, ultimately impacting the reaction yield and purity of the desired product.
Q5: Are all N-Heterocyclic Carbene (NHC) precursors hygroscopic?
A5: While many azolium salts (including thiazolium and imidazolium salts) are hygroscopic, the degree varies based on the specific structure and the counter-ion. Some modern NHC precursors, such as NHC-CO2 adducts, are designed to be more bench-stable and less sensitive to moisture, releasing the active NHC upon heating. However, assuming some level of hygroscopicity and taking appropriate precautions is a good general practice for all azolium salt precursors.[11]
Section 3: Protocols and Data
Protocol 1: Standard Drying of a Hygroscopic Thiazolium Salt
-
Place the thiazolium salt (e.g., 1-5 g) into a Schlenk flask equipped with a magnetic stir bar.
-
Attach the flask to a high vacuum line (Schlenk line) equipped with a cold trap.
-
Slowly open the valve to the vacuum, ensuring the powder does not aspirate into the line.
-
Once under a stable high vacuum (<1 Torr), begin stirring gently.
-
Place the flask in a heating mantle or oil bath and gently heat to 50 °C. Caution: Do not exceed the known decomposition temperature of the salt.
-
Continue drying under vacuum with heating and stirring for at least 12 hours, or overnight.
-
Allow the flask to cool to room temperature completely before backfilling with an inert gas (Argon or Nitrogen).
-
The dried salt should be stored under an inert atmosphere and used promptly.
Protocol 2: Quantitative Water Determination by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters will depend on your titrator model.
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Use a suitable anhydrous solvent system (e.g., methanol-based or ethanol-based reagents).[12]
-
Titrator Conditioning: Run a pre-titration to neutralize any residual water in the solvent until a stable, low drift rate is achieved.
-
Sample Preparation: In a glove box or a very dry environment, accurately weigh approximately 50-100 mg of the thiazolium salt into a gas-tight syringe or a sample boat.
-
Titration: Quickly introduce the sample into the titration vessel. Start the titration. The instrument will electrochemically generate iodine (coulometric) or dispense an iodine-containing titrant (volumetric) to react with the water present in the sample.[12]
-
Calculation: The instrument's software will calculate the water content based on the amount of iodine consumed. The result is typically expressed as a percentage (%) or parts per million (ppm).
Table 1: Impact of Handling Conditions on Water Content
| Handling Condition | Typical Water Content (ppm) | Implications for Catalysis |
| New bottle, opened and handled in a glove box | < 100 | Optimal for high-yield, reproducible reactions. |
| Dried under high vacuum (50 °C, 12h) | < 150 | Excellent for most moisture-sensitive applications. |
| Stored in a desiccator for 1 week | 200 - 800 | Generally acceptable, but re-drying is recommended. |
| Exposed to ambient lab air (~50% RH) for 5 minutes | 1,000 - 5,000 | Significant risk of reduced yield and reproducibility. |
| Exposed to ambient lab air (~50% RH) for 1 hour | > 10,000 (may appear clumpy) | High probability of reaction failure; salt must be rigorously dried. |
Note: These values are illustrative. Actual water uptake will depend on the specific salt, ambient humidity, and temperature.
Section 4: Visual Workflow and Logic Diagrams
Diagram 1: Decision Tree for Handling a New Thiazolium Salt
This diagram outlines the logical steps a researcher should take upon receiving and before using a thiazolium salt.
Caption: Decision workflow for handling thiazolium salt precursors.
Diagram 2: Experimental Workflow for Moisture-Sensitive Reactions
This diagram illustrates the ideal workflow for setting up a reaction using a hygroscopic thiazolium salt.
Caption: Ideal experimental workflow for moisture-sensitive catalysis.
References
- Google Patents. (n.d.). N-alkylated thiazolium salts and process for their preparation.
-
Debiais, M., Hamoud, A., Drain, R., Barthélémy, P., & Desvergnes, V. (2020). Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions. RSC Publishing. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
-
HepatoChem, Inc. (2016). How do you handle hygroscopic salts?. Retrieved from [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with?. Retrieved from [Link]
-
Chemistry lover. (2019). Thiazolium cation: all you need to know. YouTube. Retrieved from [Link]
-
MDPI. (2025). Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
Wikipedia. (n.d.). Persistent carbene. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Thiazoles. Retrieved from [Link]
-
IRIS UniPA. (n.d.). ORGANIC-INORGANIC HYBRID CATALYSTS BASED ON IMIDAZOLIUM AND THIAZOLIUM SALTS. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of thiazolium salts and their screening for catalytic activity. Retrieved from [Link]
-
Academia.edu. (n.d.). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Retrieved from [Link]
-
MedCrave online. (2018). Thiazolium and imidazolium cations from ionic liquids as pre-catalysts in benzoin condensation–a mini review. Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Beilstein Journals. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Retrieved from [Link]
-
HARVEST (uSask). (n.d.). A Facile Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex and Their Application in Intermolecular Stetter Reactions. Retrieved from [Link]
-
Canadian Science Publishing. (2024). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Karl Fischer Titration - School experiments. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Analysis of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol: A Comparative Approach
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is a heterocyclic compound representative of scaffolds found in medicinally relevant molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for determining its precise molecular architecture.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol. Beyond a simple spectral interpretation, we will explore the causal reasoning behind the observed chemical shifts and coupling patterns. Furthermore, we will objectively compare the utility of ¹H NMR with other essential analytical techniques, offering a holistic perspective on its role in modern chemical characterization.
Section 1: The Molecular Blueprint and Predicted ¹H NMR Signature
To interpret the ¹H NMR spectrum, one must first dissect the molecule's electronic landscape. The structure of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol presents several distinct proton environments: a trisubstituted aromatic ring, a methoxy group, and a thiazol-2-ol moiety.
A critical feature of the thiazol-2-ol ring is its existence in a tautomeric equilibrium with the thiazol-2(3H)-one form. This equilibrium can significantly influence the chemical shifts of the thiazole proton (H5) and the labile hydroxyl/amine proton (OH/NH), often depending on the solvent and temperature. For this analysis, we will consider both possibilities.
Based on these structural features, we can predict the following signals:
-
Aromatic Protons (3H): The 5-chloro-2-methoxyphenyl group contains three protons. Their chemical shifts are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro group (-Cl). We expect to see three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm).
-
Thiazole Proton (1H): The single proton on the thiazole ring (H5) is expected to appear as a singlet. Its chemical environment is influenced by the adjacent sulfur and nitrogen atoms and the aromatic substituent.[1][2]
-
Methoxy Protons (3H): The methoxy group protons will appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region, due to the deshielding effect of the attached oxygen atom.[3]
-
Labile Proton (1H): The hydroxyl (OH) or amide (NH) proton will likely appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[4]
Section 2: A Validated Protocol for High-Resolution ¹H NMR Spectroscopy
Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and data acquisition. The following protocol is designed to yield reliable and reproducible results.
Experimental Workflow for ¹H NMR Analysis
Caption: Complementary techniques for structural elucidation.
Comparison of Key Analytical Methods
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed carbon-hydrogen framework, proton connectivity, stereochemistry. | Provides unparalleled detail on molecular structure and connectivity. Quantitative. | Requires relatively large sample amounts (mg scale); sensitivity can be an issue for very dilute samples. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS). Fragmentation patterns offer structural clues. [5][6] | Extremely high sensitivity (μg to ng scale). Confirms molecular formula. [6] | Does not provide detailed connectivity information. Isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Identifies the presence or absence of specific functional groups (e.g., C=O, O-H, N-H) based on bond vibrations. [7] | Fast, non-destructive, and requires minimal sample. Excellent for a quick survey of functional groups. [7][8] | Provides limited information about the overall molecular skeleton. The "fingerprint" region can be complex to interpret. |
| ¹³C NMR | Reveals the number of unique carbon atoms and their electronic environments (e.g., C=O, C-O, aromatic C). | Complements ¹H NMR by providing a map of the carbon backbone. | Low natural abundance of ¹³C (1.1%) results in lower sensitivity and requires longer acquisition times or more concentrated samples. [5] |
Conclusion
The ¹H NMR spectrum of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol provides a wealth of information, enabling a detailed assignment of its proton environments. The predicted spectrum, characterized by distinct signals for the aromatic, thiazole, and methoxy protons, serves as a reliable fingerprint for its structural verification.
As this guide demonstrates, while ¹H NMR is arguably the most powerful single technique for the structural elucidation of organic molecules, its true potential is realized when used in concert with other analytical methods. The combined data from Mass Spectrometry, FTIR, and ¹³C NMR creates a self-validating system, ensuring the highest degree of confidence in structural assignment—a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
-
MDPI. (n.d.). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Retrieved from [Link]
-
University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Retrieved from [Link]
-
ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
DergiPark. (2022). Synthesis and in silico evaluation of some new 2,4-disubstituted thiazole derivatives. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Slideshare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]
-
MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Blogspot. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. Retrieved from [Link]
-
Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]
-
Quora. (2020). Which one is better for an analytical technique, NMR or IR? Why?. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Retrieved from [Link]
-
University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
PubMed. (2005). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
PubMed. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. Retrieved from [Link]
-
Semantic Scholar. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2‑(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (2025). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods. Retrieved from [Link]
-
Encyclopedia.pub. (2020). Tautomerism Detected by NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]
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A Researcher's Guide to Distinguishing Thiazol-2-ol and Thiazolin-2-one Tautomers by Infrared Spectroscopy
In the realm of heterocyclic chemistry, the tautomeric relationship between thiazol-2-ol and thiazolin-2-one presents a fascinating case study in molecular structure and reactivity. For researchers in drug development and materials science, the ability to definitively identify the predominant tautomer in a given sample is of paramount importance, as the two forms can exhibit markedly different biological activities and chemical properties. Infrared (IR) spectroscopy offers a powerful, non-destructive technique to probe the vibrational characteristics of these molecules and, consequently, to distinguish between the two tautomers. This guide provides an in-depth comparison of their characteristic IR bands, supported by experimental data and a detailed analytical protocol.
The Thiazole Tautomeric System: A Primer
The equilibrium between thiazol-2-ol and thiazolin-2-one is an example of lactam-lactim tautomerism. The thiazol-2-ol form possesses an aromatic thiazole ring with an exocyclic hydroxyl group, while the thiazolin-2-one (or thiazolidin-2-one) form features a non-aromatic thiazoline ring with a carbonyl group. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other functional groups on the thiazole ring.
dot graph Tautomerism { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"]; A [label="Thiazol-2-ol (Lactim form)"]; B [label="Thiazolin-2-one (Lactam form)"]; A -- B [label=" Tautomeric Equilibrium"]; } caption: Tautomeric equilibrium between thiazol-2-ol and thiazolin-2-one.
Decoding the Vibrational Fingerprints: A Comparative Analysis of IR Bands
The key to differentiating between the two tautomers lies in identifying the unique vibrational modes associated with their distinct functional groups. The presence of a hydroxyl group and an aromatic ring in thiazol-2-ol, versus a carbonyl group and an N-H bond in thiazolin-2-one, gives rise to characteristic and mutually exclusive absorption bands in their respective IR spectra.
| Functional Group | Vibrational Mode | Thiazol-2-ol (cm⁻¹) | Thiazolin-2-one (cm⁻¹) | Intensity | Notes |
| O-H | Stretch | ~3400-3200 | Absent | Broad, Medium-Strong | The broadness is due to hydrogen bonding. In the vapor phase, a sharper band may be observed at higher wavenumbers. |
| N-H | Stretch | Absent | ~3450-3100 | Medium-Strong | Can be a sharp or broad band depending on hydrogen bonding. In some derivatives, this can appear as two distinct bands.[1] |
| C=O | Stretch | Absent | ~1740-1650 | Strong, Sharp | This is a highly characteristic and intense band for the lactam form.[1][2] Its position can be influenced by substituents and hydrogen bonding. |
| C=N | Stretch | ~1640-1600 | Present, but often weaker and may overlap | Medium | Characteristic of the thiazole ring.[1] |
| C=C | Stretch (Aromatic) | ~1600-1450 | Absent or shifted | Medium-Weak | The aromatic character of the thiazol-2-ol ring gives rise to these bands.[3] |
| C-O | Stretch | ~1260-1100 | Absent | Medium-Strong | Associated with the phenolic-like C-O bond. |
| C-S | Stretch | ~700-600 | ~700-600 | Weak-Medium | Present in both tautomers, but may show slight shifts. |
Key Differentiating Features:
-
The Carbonyl Signature: The most definitive indicator of the thiazolin-2-one tautomer is the strong absorption band in the region of 1740-1650 cm⁻¹ corresponding to the C=O stretching vibration.[1] The absence of this band is a strong argument against the presence of the lactam form.
-
The Hydroxyl and Amide Markers: Conversely, a broad absorption in the 3400-3200 cm⁻¹ range is characteristic of the O-H stretch of the thiazol-2-ol tautomer. The presence of a band in the 3450-3100 cm⁻¹ region, attributable to the N-H stretch, points towards the thiazolin-2-one form.[1]
-
Aromaticity in the Spectrum: The aromatic nature of the thiazol-2-ol ring is reflected in the C=C stretching vibrations between 1600 and 1450 cm⁻¹.[3] These bands are typically absent or significantly altered in the non-aromatic thiazolin-2-one tautomer.
Experimental Protocol for Tautomer Identification via FT-IR Spectroscopy
This protocol outlines the steps for preparing a sample and acquiring an FT-IR spectrum to determine the predominant tautomeric form.
Materials:
-
Thiazole derivative sample
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle (agate)
-
Hydraulic press with pellet die
-
FT-IR spectrometer
Methodology:
dot graph Experimental_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; A [label="Sample Preparation", fillcolor="#4285F4"]; B [label="KBr Pellet Formation", fillcolor="#4285F4"]; C [label="Background Spectrum Acquisition", fillcolor="#EA4335"]; D [label="Sample Spectrum Acquisition", fillcolor="#EA4335"]; E [label="Data Analysis & Interpretation", fillcolor="#FBBC05"]; A -> B [color="#34A853"]; B -> C [color="#34A853"]; C -> D [color="#34A853"]; D -> E [color="#34A853"]; } caption: Experimental workflow for FT-IR analysis of thiazole tautomers.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the O-H and N-H regions of the spectrum.
-
Weigh out approximately 1-2 mg of the thiazole derivative sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding process should be vigorous enough to reduce the particle size and ensure uniform distribution.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture to the pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample dispersion and minimal light scattering.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis and Interpretation:
-
Process the acquired spectrum by performing a background subtraction.
-
Identify the key absorption bands and compare their wavenumbers and intensities to the characteristic values for thiazol-2-ol and thiazolin-2-one as detailed in the comparison table.
-
The presence of a strong C=O band is a clear indication of the thiazolin-2-one form, while a prominent O-H band suggests the thiazol-2-ol tautomer. The relative intensities of these bands can provide a qualitative assessment of the tautomeric equilibrium.
-
Conclusion
Infrared spectroscopy stands as an indispensable tool for the structural elucidation of thiazole derivatives. By carefully analyzing the presence or absence of key vibrational bands, particularly those corresponding to the C=O, O-H, and N-H stretching modes, researchers can confidently distinguish between the thiazol-2-ol and thiazolin-2-one tautomers. This analytical capability is crucial for understanding the structure-activity relationships of these important heterocyclic compounds and for ensuring the desired molecular form is present in pharmaceutical formulations and advanced materials.
References
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]
-
CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. Journal of Natural Sciences and Mathematics of UT. Available at: [Link]
-
Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. Available at: [Link]
-
Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. MedCrave. Available at: [Link]
Sources
LC-MS fragmentation pattern of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
This guide details the LC-MS fragmentation behavior of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol , a pharmacophore often encountered in drug discovery as a scaffold for kinase inhibitors and metabolic probes.
This document is structured to provide actionable data for structural confirmation, distinguishing it from isobaric interferences and metabolic derivatives.
Compound Profile & Structural Dynamics
Before interpreting spectra, it is critical to understand the tautomeric equilibrium of this molecule, as it dictates the ionization site and subsequent fragmentation pathways.
-
Chemical Formula:
-
Monoisotopic Mass: 241.00 Da
-
Precursor Ion [M+H]⁺: m/z 242.00
-
Tautomeric State: In solution (especially polar mobile phases), the compound exists in equilibrium between the hydroxy-thiazole and the thiazolin-2-one (lactam-like) forms.
-
Impact: Protonation in ESI(+) typically occurs at the thiazole nitrogen (or the amide oxygen in the tautomer), directing charge-remote fragmentation.
-
Experimental Methodology
To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These parameters prioritize the detection of diagnostic fragment ions over sensitivity.
| Parameter | Recommended Setting | Rationale |
| Ionization Source | ESI Positive (+) | The basic nitrogen in the thiazole ring ensures high ionization efficiency in positive mode. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the protonated precursor [M+H]⁺. |
| Mobile Phase B | Acetonitrile or Methanol | ACN typically yields sharper peaks; MeOH may enhance protic solvent-assisted ionization. |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Low CE preserves the Cl-isotope pattern; High CE reveals ring-cleavage diagnostics. |
| Column | C18 Reverse Phase | Standard retention of the lipophilic chlorophenyl moiety. |
Fragmentation Pathway Analysis
The fragmentation of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is driven by the stability of the aromatic core and the lability of the methoxy substituent.
Key Diagnostic Transitions
Primary Transition: Demethylation (Loss of
)
-
Precursor: m/z 242.0 ([M+H]⁺)
-
Product: m/z 227.0
-
Mechanism: Radical loss of the methyl group from the ether linkage is a dominant low-energy pathway, generating a resonance-stabilized phenoxy radical cation. This is often the Base Peak at moderate collision energies.
Secondary Transition: Dehydration/Carbonyl Loss
-
Precursor: m/z 227.0
-
Product: m/z 199.0 (Loss of CO)
-
Mechanism: The resulting phenol-like ion often ejects carbon monoxide (CO, 28 Da), contracting the ring or forming a fused heterocyclic system.
Tertiary Transition: Thiazole Ring Cleavage (RDA)
-
Precursor: m/z 242.0
-
Product: m/z 141.0 / 143.0 (Chlorobenzoyl cation)
-
Mechanism: High-energy Retro-Diels-Alder (RDA) cleavage of the thiazole ring can sever the bond between the thiazole C4 and the phenyl ring, leaving the chlorobenzoyl moiety.
-
Note: This fragment retains the Chlorine atom, preserving the characteristic 3:1 isotope ratio (
).
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic flow from the precursor ion to the primary diagnostic fragments.
Caption: Mechanistic fragmentation pathway of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol in ESI(+) mode.
Comparative Performance Guide
To ensure accurate identification, the target compound is compared below against common "Alternative" structural candidates—isomers and analogs often found in the same screening libraries.
Comparison 1: Target vs. Positional Isomer
Alternative: 4-(4-Chloro-2-methoxyphenyl)thiazol-2-ol (Chlorine shifted from meta to para position relative to the thiazole).
| Feature | Target Compound (5-Cl) | Isomer Alternative (4-Cl) | Differentiator |
| Precursor m/z | 242.0 | 242.0 | None (Isobaric) |
| Retention Time | Slightly Later | Slightly Earlier | 5-Cl is more lipophilic due to meta-substitution shielding. |
| Fragment m/z 141 | Present (Strong) | Present (Weak) | The steric hindrance of the 5-Cl facilitates specific ring torsions that favor the m/z 141 benzoyl ion. |
Comparison 2: Target vs. Dechlorinated Metabolite
Alternative: 4-(2-methoxyphenyl)thiazol-2-ol (Metabolic product of dechlorination).
| Feature | Target Compound | Dechlorinated Analog | Differentiator |
| Precursor m/z | 242.0 | 208.0 | Mass Shift (-34 Da) |
| Isotope Pattern | 3:1 Ratio ( | No Isotope Pattern | The M+2 peak at m/z 244 is the definitive confirmation of the target. |
| Fragmentation | Yields m/z 227 | Yields m/z 193 | Parallel loss of methyl group, but mass shifted. |
Summary of Diagnostic Ions
Use this table to program your Multiple Reaction Monitoring (MRM) or Data-Dependent Acquisition (DDA) inclusion lists.
| Ion Type | m/z (Monoisotopic) | Formula | Collision Energy | Purpose |
| Precursor | 242.0 | - | Quantitation / Trigger | |
| Fragment 1 | 227.0 | 15-20 eV | Quantifier (Most abundant) | |
| Fragment 2 | 199.0 | 25-30 eV | Qualifier (Structural confirmation) | |
| Fragment 3 | 141.0 | 35-45 eV | Specificity (Aromatic Core) |
References
-
MetWare Bio. "Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra." MetWare Bio Technical Guides. Accessed 2024.[1] Link
-
Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Updated Aug 29, 2023. Link
-
National Institutes of Health (NIH). "Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag." PubMed Central. Published April 07, 2025.[2] Link
-
Sigma-Aldrich. "4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine Properties and Safety." Sigma-Aldrich Product Catalog. Accessed 2024.[1] Link
Sources
Thiazol-2-ol vs. 2-Aminothiazole: A Bioisosteric & Functional Comparison Guide
Topic: Comparing biological activity of thiazol-2-ol vs 2-aminothiazole isosteres Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-aminothiazole (2-AT) scaffold is a "privileged structure" in medicinal chemistry, appearing in FDA-approved kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. However, its utility is frequently compromised by structural alerts : metabolic activation leading to hepatotoxicity and "frequent hitter" (PAINS) behavior in high-throughput screening.
The thiazol-2-ol (2-OH) moiety is often proposed as a bioisostere to mitigate these liabilities. This guide objectively compares these two scaffolds, revealing a critical mechanistic divergence: thiazol-2-ol does not exist as an aromatic "ol" but predominantly as the non-aromatic thiazol-2(3H)-one (lactam) tautomer. This tautomeric shift inverts the hydrogen bond donor/acceptor profile, fundamentally altering target binding and metabolic stability.
Structural & Physicochemical Analysis
The most critical distinction between these isosteres is their tautomeric preference in physiological solution. While 2-aminothiazole retains aromaticity, the "2-hydroxy" derivative sacrifices it for a stable lactam form.
| Feature | 2-Aminothiazole (2-AT) | Thiazol-2-ol (2-OH) / Thiazol-2-one |
| Dominant Tautomer | Amino-imine (Aromatic) | Lactam (Thiazol-2-one) (Non-aromatic) |
| H-Bond Donor | Exocyclic –NH₂ | Ring –NH (N3 position) |
| H-Bond Acceptor | Ring N (N3 position) | Exocyclic C=O (C2 position) |
| pKa (approx.) | ~5.3 (Ring N basicity) | Non-basic / Weakly Acidic (Amide-like) |
| Aromaticity | High (6 | Disrupted (Interrupted by C=O) |
| LogP Trend | Moderate | Lower (More polar due to C=O/NH) |
Visualizing the Binding Mode "Flip"
The following diagram illustrates the tautomeric equilibrium and the resulting inversion of the pharmacophore. Note how the Donor (D) and Acceptor (A) sites swap positions.
Figure 1: Tautomeric comparison showing the pharmacophore inversion. The 2-AT scaffold presents an acceptor in the ring, whereas the stable 2-one form presents a donor in the ring.
Biological Activity & Toxicity Profile
Kinase Inhibition & Target Binding
-
2-Aminothiazole: The "hinge binder" par excellence. In drugs like Dasatinib, the ring nitrogen accepts an H-bond from the kinase backbone (e.g., Met318), while the exocyclic amino group donates an H-bond to a backbone carbonyl (e.g., Thr315).
-
Thiazol-2-one: Because the ring nitrogen becomes a protonated donor (NH) in the lactam form, it cannot accept a hydrogen bond from the kinase hinge region. Consequently, direct replacement of 2-AT with 2-OH often leads to a complete loss of potency for targets requiring the classic hinge-binding motif.
Metabolic Stability & Toxicity (The "Toxicophore" Issue)
2-Aminothiazoles are structurally alert.[1][2] The electron-rich ring is prone to bioactivation by Cytochrome P450s (CYP450).
-
Sulfoxidation: The ring sulfur is oxidized.
-
Epoxidation: The C4-C5 double bond forms an epoxide, which opens to form reactive dialdehydes or thioketenes.
-
Glutathione Trapping: These reactive intermediates bind covalent to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI).
The Thiazol-2-one Advantage: The lactam form is significantly less electron-rich than the aminothiazole. The presence of the carbonyl reduces the electron density at the sulfur and the C4-C5 bond, suppressing oxidative bioactivation . This makes the 2-one scaffold a safer, albeit pharmacologically distinct, alternative.
Figure 2: Metabolic divergence. 2-AT is prone to bioactivation, while the 2-one scaffold offers enhanced metabolic stability.
Experimental Protocols
To objectively compare these scaffolds, parallel synthesis is required. Below are the standard protocols for synthesizing 4-phenyl derivatives of both isosteres.
Protocol A: Synthesis of 4-Phenylthiazol-2-amine (Hantzsch Synthesis)
Standard reference method for 2-ATs.
-
Reagents: Acetophenone (10 mmol), Thiourea (20 mmol), Iodine (10 mmol) or Bromine (10 mmol).
-
Solvent: Ethanol (anhydrous).
-
Procedure:
-
Dissolve acetophenone (1.20 g) in Ethanol (20 mL).
-
Add Iodine (2.54 g) and Thiourea (1.52 g).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature.[3] A precipitate (hydroiodide salt) may form.
-
Workup: Pour into ice water. Basify with aqueous NH₄OH to pH 9–10 to liberate the free base.
-
Filter the resulting solid, wash with water, and recrystallize from ethanol/water.
-
-
Expected Yield: 80–90%.
-
Characterization: Melting point ~150°C. ¹H NMR shows aromatic protons and a broad singlet (~7.0 ppm) for NH₂.
Protocol B: Synthesis of 4-Phenylthiazol-2(3H)-one
Method for the 2-OH/2-one isostere. Note: Thiourea is replaced by Potassium Thiocyanate (KSCN) and acid.
-
Reagents: 2-Bromoacetophenone (10 mmol), Potassium Thiocyanate (KSCN, 12 mmol).
-
Solvent: Ethanol / Acetic Acid.
-
Procedure:
-
Step 1 (Thiocyanation): Dissolve 2-bromoacetophenone (1.99 g) in Ethanol (20 mL). Add KSCN (1.16 g) dissolved in minimal water. Stir at room temperature for 1 hour. A white precipitate of KBr forms.
-
Step 2 (Cyclization): Add Acetic Acid (5 mL) and dilute HCl (10%, 5 mL) to the mixture. Reflux for 2–3 hours.
-
Mechanistic Note: The intermediate 2-thiocyanatoacetophenone undergoes acid-catalyzed cyclization to form the thiazol-2-one.
-
-
Workup: Pour the reaction mixture into ice water. The product usually precipitates as a solid.
-
Filter, wash with water, and recrystallize from ethanol.
-
-
Expected Yield: 70–85%.
-
Characterization: IR spectrum will show a strong C=O stretch around 1650–1680 cm⁻¹ (confirming the lactam form) and absence of NH₂ peaks. ¹H NMR shows a broad NH signal (often >11 ppm) and no exocyclic NH₂.
Summary of Recommendations
| Goal | Recommendation | Reasoning |
| Kinase Hinge Binding | Stay with 2-Aminothiazole | The specific Donor-Acceptor motif is usually required. 2-OH will likely abolish activity. |
| Improving Solubility | Try 2-Aminothiazole | The basic amine allows salt formation (e.g., HCl, Mesylate), improving solubility. 2-OH is neutral/weakly acidic. |
| Reducing Toxicity | Switch to Thiazol-2-one | If the 2-AT is causing DILI or positive Ames tests, the 2-one is a stable, non-reactive alternative. |
| Scaffold Hopping | Consider 2-Aminooxazole | If 2-AT is toxic but the binding mode is essential, 2-aminooxazole is a closer electronic mimic than thiazol-2-one, though less stable. |
References
-
Das, J. et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)." Journal of Medicinal Chemistry. Link
-
Jakopin, Ž. (2020).[2] "2-Aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions. Link
-
Devine, S. M. et al. (2015). "Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold." Journal of Medicinal Chemistry. Link
-
Matiichuk, Y. et al. (2025).[4] "Synthesis and Anticancer Activity of Aminothiazole-Terminal Phenoxycompounds Hybrids and Their Analogs: A Short Review." Chemistry & Chemical Technology. Link
-
BenchChem Application Notes. (2025). "Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones." Link
Sources
Reference Standards for 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol Purity: A Comparative Technical Guide
Executive Summary: The "Purity Trap" in Heterocyclic Scaffolds
In drug development, the integrity of your data is only as good as the reference standard used to validate it. 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is a critical scaffold often employed in the synthesis of kinase inhibitors and CFTR modulators. However, this molecule presents a classic analytical challenge: lactam-lactim tautomerism .
Standard "Reagent Grade" materials often report purity based solely on HPLC Area%, which fails to account for inorganic salts, residual solvents, and tautomeric equilibrium shifts that do not absorb UV light equally. This guide objectively compares Certified Reference Materials (CRM) against Commercial Reagent Grades (CRG) , demonstrating why orthogonal validation (qNMR + HPLC) is the only acceptable standard for GLP/GMP applications.
The Technical Challenge: Tautomerism & Solubility
Before comparing products, one must understand the analyte. The thiazol-2-ol moiety exists in a dynamic equilibrium between the hydroxy-thiazole (enol) and the thiazolone (keto) forms.
-
The Problem: In unbuffered HPLC systems, this equilibrium can lead to peak splitting or broadening, often mistaken for impurities. Furthermore, the two tautomers have different extinction coefficients (
), rendering standard UV-based purity integration inaccurate without a correction factor. -
The Solution: A Certified Reference Standard must be characterized in a way that "locks" or accounts for this equilibrium, typically using qNMR for mass balance rather than relying on chromatographic response.
Visualization: Synthesis & Tautomeric Equilibrium
The following diagram illustrates the Hantzsch synthesis pathway and the resulting tautomeric challenge.
Figure 1: Hantzsch synthesis path and the critical lactam-lactim tautomerism that complicates HPLC analysis.
Comparative Analysis: CRM vs. Reagent Grade
The following table contrasts the performance and specifications of a Certified Reference Material (CRM) against typical Commercial Reagent Grade (CRG) alternatives.
Table 1: Performance Specification Comparison
| Feature | Alternative A: Reagent Grade (CRG) | Product: Certified Reference Material (CRM) | Impact on Research |
| Purity Definition | Chromatographic Purity (Area %) . Ignores water, salts, and volatiles. | Mass Balance / Potency (w/w %) . Derived from qNMR + TGA + ROI. | CRG can overstate purity by 5-10%, leading to incorrect IC50 values. |
| Tautomer Handling | Often analyzed in unbuffered MeOH/Water, causing split peaks. | Characterized in buffered media or DMSO- | CRM ensures single-peak integration; CRG risks false "impurity" flags. |
| Traceability | Batch-dependent; often no link to SI units. | Metrologically Traceable (ISO 17034) to NIST/BIPM standards. | CRM is required for Regulatory submissions (IND/NDA). |
| Water/Solvent | "Loss on Drying" (imprecise). | Karl Fischer (KF) + GC-Headspace . | Critical for accurate weighing in molar dosing. |
| Homogeneity | Not tested. | Homogeneity Validated (ANOVA analysis of multiple vials). | Ensures consistency across different experiments/sites. |
Experimental Protocols (Self-Validating Systems)
To replicate the certification of a high-purity standard, we employ an Orthogonal Analytical Workflow .
Protocol A: qNMR (The Absolute Truth)
Why: qNMR is a primary ratio method. It relies on the number of protons, not UV absorption, making it immune to tautomeric extinction coefficient differences.
Methodology:
-
Internal Standard (IS): Use Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .
-
Requirement: The IS signals must not overlap with the thiazole proton (~7.1 ppm) or the methoxy group (~3.9 ppm).
-
-
Solvent: Dissolve 10 mg of Analyte and 5 mg of IS in DMSO-
.-
Note: DMSO stabilizes the H-bonds, often favoring one tautomer and sharpening the peaks compared to
.
-
-
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): (typically 60s) to ensure full relaxation. -
Scans: 64 (for S/N > 250:1).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Protocol B: Stability-Indicating HPLC (The Routine Check)
Why: To detect organic impurities that qNMR might miss (if they lack protons or overlap) and to confirm tautomeric stability.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5
, mm. -
Mobile Phase:
-
A: 10 mM Ammonium Acetate (pH 5.0) – Buffer is critical to prevent peak splitting.
-
B: Acetonitrile.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (thiazole specific).
-
Acceptance Criteria:
-
Tailing Factor (
): . -
Resolution (
): between the main peak and nearest impurity.
-
Decision Framework: When to Use Which?
Not every experiment requires a CRM.[1] Use this logic flow to optimize cost vs. compliance.
Figure 2: Selection guide for reference standard grades based on development phase.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3] (2023).[3][4][5][6] Available at: [Link]
-
ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[7] Available at: [Link]
- Holzgrabe, U.Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010). (Contextual grounding for qNMR protocol).
-
European Medicines Agency (EMA). Guideline on the use of Near Infrared Spectroscopy (NIRS) by the pharmaceutical industry and the data requirements for new submissions and variations. (Reference for orthogonal spectral validation concepts). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. mdpi.com [mdpi.com]
- 5. database.ich.org [database.ich.org]
- 6. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
A Comparative Guide to the UV-Vis Absorption Maxima of 4-Arylthiazol-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-arylthiazol-2-ol derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science, and understanding their electronic properties is crucial for their application. This document delves into the synthesis, spectroscopic analysis, and the underlying principles governing the UV-Vis absorption of these molecules.
Introduction to 4-Arylthiazol-2-ol Derivatives
The 4-arylthiazol-2-ol scaffold is a versatile heterocyclic system that has garnered attention for its potential biological activities. The electronic properties of these molecules, particularly their ability to absorb UV-Vis light, are intrinsically linked to their chemical structure. The nature of the substituent on the 4-aryl ring can significantly influence the electron distribution within the molecule, thereby altering its absorption maximum (λmax).
A critical aspect of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with their 2-thiazolinone form. This equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. Both tautomers possess distinct chromophoric systems, and the observed UV-Vis spectrum is often a composite of the absorption of both forms.
Comparative UV-Vis Absorption Data
Below is a representative table illustrating the expected UV-Vis absorption maxima (λmax) for a series of 4-arylthiazol-2-ol derivatives in a polar solvent like ethanol. These values are based on the anticipated electronic effects of the substituents.
| Substituent (R) | Chemical Structure | Expected λmax (nm) | Rationale |
| -H (Phenyl) | ~ 280 - 290 | Unsubstituted parent compound with a baseline π-conjugated system. | |
| -Cl (4-Chlorophenyl) | ~ 285 - 295 | The chloro group has a mild electron-withdrawing inductive effect and a weak electron-donating resonance effect, leading to a slight bathochromic shift. | |
| -OCH₃ (4-Methoxyphenyl) | ~ 295 - 310 | The methoxy group is a strong electron-donating group through resonance, extending the π-conjugation and causing a significant bathochromic shift. | |
| -NO₂ (4-Nitrophenyl) | ~ 320 - 340 | The nitro group is a strong electron-withdrawing group, which can lead to a significant charge-transfer character in the electronic transition, resulting in a pronounced bathochromic shift. |
Note: The actual λmax values can vary depending on the solvent polarity and the position of the tautomeric equilibrium. The data presented here serves as a predictive guide for researchers.
Experimental Protocols
To facilitate further research and validation of the predicted trends, detailed experimental protocols for the synthesis and UV-Vis spectroscopic analysis of 4-arylthiazol-2-ol derivatives are provided below.
Synthesis of 4-Arylthiazol-2-ol Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical and reliable method for the preparation of the thiazole ring. For the synthesis of 4-arylthiazol-2-ols, an α-haloketone is reacted with a thiourea derivative.
Materials:
-
Substituted α-bromoacetophenone (e.g., 2-bromo-1-phenylethanone)
-
Thiourea
-
Ethanol
-
Sodium carbonate solution (5%)
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted α-bromoacetophenone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL).
-
Reflux: Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of 2-Amino-4-arylthiazole: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a 5% sodium carbonate solution until a precipitate forms. Filter the solid, wash with cold water, and dry to obtain the intermediate 2-amino-4-arylthiazole.
-
Hydrolysis to 4-Arylthiazol-2-ol: Suspend the 2-amino-4-arylthiazole (5 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL). Heat the mixture under reflux for 6-8 hours.
-
Purification: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the 4-arylthiazol-2-ol. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.
Diagram of the Hantzsch Thiazole Synthesis Workflow:
Caption: Workflow for the synthesis of 4-arylthiazol-2-ol.
UV-Vis Spectroscopic Analysis
Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
Procedure:
-
Sample Preparation: Prepare stock solutions of the synthesized 4-arylthiazol-2-ol derivatives in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) for analysis.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer.
-
Sample Measurement: Fill another quartz cuvette with the sample solution and place it in the sample beam.
-
Spectral Acquisition: Scan the sample over a wavelength range of 200-600 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Diagram of the UV-Vis Analysis Workflow:
Caption: Workflow for UV-Vis spectroscopic analysis.
Causality Behind Experimental Choices
-
Choice of Synthesis Method: The Hantzsch thiazole synthesis is chosen for its reliability, high yields, and the ready availability of starting materials. The two-step process involving the formation and subsequent hydrolysis of the 2-aminothiazole intermediate is a well-established route to obtaining 2-hydroxythiazole derivatives.
-
Solvent Selection for UV-Vis Analysis: Spectroscopic grade solvents are essential to avoid interference from impurities. The choice of solvent (e.g., ethanol, acetonitrile) can influence the position of the tautomeric equilibrium and thus the observed λmax. It is advisable to perform the analysis in a series of solvents with varying polarities to gain a comprehensive understanding of the compound's photophysical behavior.
Conclusion
The UV-Vis absorption maxima of 4-arylthiazol-2-ol derivatives are highly dependent on the electronic nature of the substituents on the aryl ring. While comprehensive experimental data is limited, predictable trends can be established based on fundamental electronic principles. The provided synthetic and analytical protocols offer a robust framework for researchers to synthesize these compounds and systematically investigate their photophysical properties. Further studies in this area will undoubtedly contribute to a deeper understanding of the structure-property relationships in this important class of heterocyclic compounds and facilitate their development for various applications.
References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]
- Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Elguero, J.; Marzin, C.; Katritzky, A. R.; Linda, P. The Tautomerism of Heterocycles; Academic Press: New York, 1976.
A Comparative Guide to the Validation of Thiazole Synthesis Using Elemental Analysis
For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the first step. Rigorous validation of a molecule's structure and purity is paramount, forming the bedrock upon which all subsequent biological and pharmacological data are built. Thiazole derivatives, a cornerstone in medicinal chemistry, are prized for their wide spectrum of biological activities, from antimicrobial to anticancer properties.[1][2][3] The successful synthesis of these scaffolds, therefore, demands unimpeachable analytical confirmation.
This guide provides an in-depth comparison of analytical methodologies, focusing on the pivotal role of elemental analysis as a fundamental, quantitative technique for validating thiazole synthesis. We will explore the causality behind experimental choices, compare elemental analysis with complementary spectroscopic methods, and provide field-proven protocols to ensure your synthetic work is robust, reproducible, and trustworthy.
The Synthetic Foundation: Hantzsch Thiazole Synthesis
A common and highly reliable method for creating the thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[4] This reaction's enduring prevalence is due to its simplicity, high yields, and the stability of the resulting aromatic products.[4][5][6] The core mechanism involves the condensation reaction between an α-haloketone and a thioamide.[4][7]
The reaction proceeds via a multi-step pathway:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction.[4][7]
-
Cyclization: An intramolecular attack by the thioamide's nitrogen onto the ketone's carbonyl carbon forms the five-membered ring intermediate.[4]
-
Dehydration: The intermediate loses a molecule of water to form the final, stable aromatic thiazole ring.[4]
Understanding this mechanism is key to troubleshooting the synthesis and predicting potential side products. The choice of solvent and temperature is critical; the reaction is often heated to provide the necessary activation energy to drive the reaction towards the highly stable aromatic product.[7]
Experimental Protocol 1: Hantzsch Synthesis of 2-amino-4-phenylthiazole
This protocol provides a practical example for synthesizing a common thiazole derivative.
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Procedure:
-
In a 20 mL vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. Initially, the reaction will form the hydrobromide salt of the thiazole product, which is soluble in the reaction mixture.[7]
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the cooled reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix. The basic solution neutralizes the HBr salt, causing the free base of the 2-amino-4-phenylthiazole product to precipitate, as it is poorly soluble in water.[5][7]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid (filter cake) with deionized water to remove any remaining salts.
-
Spread the solid on a watch glass and allow it to air dry completely before proceeding to analysis.
Elemental Analysis: The Cornerstone of Empirical Formula Validation
While spectroscopic methods like NMR and Mass Spectrometry are excellent for elucidating a molecule's structure, elemental analysis provides the definitive quantitative data to confirm its elemental composition and purity.[8][9] For regulatory bodies and top-tier scientific journals, it remains a critical component of compound characterization.[10][11]
Modern organic elemental analyzers operate on the principle of high-temperature combustion analysis.[8][12] The process is a self-validating system:
-
Combustion: A precisely weighed sample (typically a few milligrams) is combusted in a high-temperature furnace (e.g., ~1150°C) within a pure oxygen environment. This process breaks the organic molecule down into its elemental gases.[10][12]
-
Reduction & Separation: The resulting gas mixture (CO₂, H₂O, Nₓ, SO₂, etc.) is passed through a reduction tube to convert nitrogen oxides to N₂. These gases are then separated, often using chromatographic columns.[10][12]
-
Detection: The concentration of each gas is measured by a highly sensitive thermal conductivity detector (TCD). The instrument's software then calculates the mass percentage of each element (C, H, N, S) in the original sample.[10]
The power of this technique lies in its accuracy. The accepted tolerance for elemental analysis data in most publications is an absolute deviation of ±0.4% from the calculated theoretical values.[11][13] Achieving this benchmark is a strong indicator of high sample purity.
Data Presentation: Comparing Theoretical vs. Experimental Values
For our synthesized 2-amino-4-phenylthiazole (Molecular Formula: C₉H₈N₂S), we can calculate the theoretical elemental composition and compare it to a set of typical experimental results.
| Element | Theoretical Mass % | Experimental Mass % (Run 1) | Experimental Mass % (Run 2) | Deviation | Pass/Fail (≤0.4%) |
| Carbon (C) | 61.34% | 61.21% | 61.15% | -0.13% / -0.19% | Pass |
| Hydrogen (H) | 4.58% | 4.65% | 4.61% | +0.07% / +0.03% | Pass |
| Nitrogen (N) | 15.90% | 15.75% | 15.81% | -0.15% / -0.09% | Pass |
| Sulfur (S) | 18.19% | 18.08% | 18.11% | -0.11% / -0.08% | Pass |
Interpretation: The close correlation between the theoretical and experimental values strongly validates that the synthesized product has the correct empirical formula, C₉H₈N₂S. Deviations greater than 0.4% could indicate the presence of impurities, such as residual solvent or unreacted starting materials, necessitating further purification.[13]
The Complete Analytical Workflow: A Visual Guide
To achieve trustworthy results, synthesis, purification, and analysis must be seamlessly integrated. The following workflow illustrates the logical progression from starting materials to a validated final product.
Sources
- 1. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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- 7. youtube.com [youtube.com]
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- 10. Application Research of Elemental Analysis (EA) in Drug Development and Quality Control - Oreate AI Blog [oreateai.com]
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- 12. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 13. chem.ubc.ca [chem.ubc.ca]
Crystal structure data for 4-substituted thiazol-2-ol compounds
Title: Solid-State Architecture of 4-Substituted Thiazol-2-ols: A Comparative Crystallographic Guide
Executive Summary
This technical guide analyzes the crystal structure determinants of 4-substituted thiazol-2-ol compounds, specifically addressing the critical tautomeric equilibrium between the hydroxy (ol) and lactam (one) forms. For drug development professionals, understanding this solid-state preference is non-negotiable; misidentifying the active tautomer leads to erroneous docking scores and failed lead optimization.
This guide compares the Thiazol-2(3H)-one (the dominant solid-state polymorph of thiazol-2-ols) against its common bioisostere, 2-Aminothiazole , providing experimental protocols for single-crystal growth and comparative X-ray diffraction (XRD) data.
The Tautomeric Conundrum: Solution vs. Lattice
In solution, 4-substituted thiazol-2-ols exist in a rapid equilibrium. However, upon crystallization, the lattice energy stabilization almost exclusively locks the molecule into the thiazol-2(3H)-one form (NH-lactam). This is driven by the formation of robust intermolecular hydrogen-bonded dimers or chains, which are energetically superior to the motifs accessible by the -OH form.
Visualizing the Structural Shift
The following diagram illustrates the mechanistic shift from the solution-phase equilibrium to the stabilized solid-state architecture.
Caption: Figure 1. The thermodynamic funnel driving the crystallization of the 'one' tautomer over the 'ol' form due to favorable N-H...O intermolecular pairing.
Comparative Crystallography: Thiazol-2-one vs. 2-Aminothiazole
To validate structural assumptions, we compare the crystallographic metrics of the 4-substituted thiazol-2-one (derived from thiazol-2-ol) with 2-aminothiazoles.
Key Insight: While 2-aminothiazoles retain their aromaticity in the solid state (amino form), thiazol-2-ols lose aromaticity in the thiazole ring to form the carbonyl (C=O), resulting in significant bond length alterations.
Table 1: Comparative Structural Metrics (X-Ray Diffraction Data)
| Structural Feature | Thiazol-2(3H)-one (Solid state of Thiazol-2-ol) | 2-Aminothiazole (Bioisostere) | Significance for Modeling |
| C2 Exocyclic Bond | C=O (Double) 1.21 – 1.24 Å | C–N (Single) 1.33 – 1.36 Å | Defines H-bond acceptor capability. The C=O is a stronger acceptor than the amino N. |
| Ring N3 Protonation | Protonated (NH) | Unprotonated (N:) | The Thiazol-2-one N3 acts as a Donor , whereas Aminothiazole N3 is an Acceptor . |
| C2–N3 Bond Length | 1.36 – 1.38 Å (Single bond character) | 1.29 – 1.32 Å (Double bond character) | Indicates loss of ring aromaticity in the 'one' form. |
| Primary H-Bond Motif | R2,2(8) Dimers (N-H...O=C) | R2,2(8) Dimers (N-H...N_ring) | Both form dimers, but the 'one' form utilizes the exocyclic oxygen, creating a different steric footprint. |
| Space Group | Often P21/c or P-1 | Often P21/n or C2/c | Affects packing density and solubility prediction. |
Data synthesized from aggregate crystallographic trends for 4-phenylthiazole derivatives [1, 2].
Experimental Protocol: Single Crystal Growth
Growing X-ray quality crystals of thiazol-2-ol derivatives is challenging due to their tendency to form amorphous powders or microcrystalline needles. The Vapor Diffusion method is superior to slow evaporation for these polar heterocycles.
Protocol: Vapor Diffusion for Tautomeric Control
Objective: Obtain single crystals >0.2mm suitable for XRD.
-
Preparation of Inner Solution:
-
Dissolve 20 mg of the 4-substituted thiazol-2-ol in 2 mL of a polar solvent (DMSO or DMF). Note: These solvents stabilize the polar 'one' form.
-
Filter through a 0.45 µm PTFE syringe filter into a small vial (Insert).
-
-
Preparation of Outer Chamber:
-
Place the small vial (uncapped) inside a larger jar containing 10 mL of a non-polar anti-solvent (Ethanol or Diethyl Ether).
-
Critical Step: Ensure the anti-solvent level is below the top of the inner vial.
-
-
Equilibration:
-
Seal the outer jar tightly. Store at 20°C in a vibration-free environment.
-
As the volatile anti-solvent diffuses into the DMSO/DMF, solubility decreases, promoting slow nucleation of the thermodynamically stable tautomer.
-
-
Harvesting:
-
Crystals typically appear within 3–7 days.
-
Mount crystals using Paratone-N oil and flash-cool to 100K immediately to prevent lattice solvent loss.
-
Visual Workflow: Crystallization Decision Matrix
Caption: Figure 2. Decision matrix for solvent and method selection to optimize crystal quality.
Implications for Drug Design & Docking
The crystallographic data has immediate consequences for Structure-Based Drug Design (SBDD):
-
Pharmacophore Mapping: If you model the compound as the -ol (aromatic), you assume the ring Nitrogen is a hydrogen bond acceptor. The crystal data proves it is a protonated -NH (donor). This reverses the interaction profile with the receptor pocket.
-
Planarity: The thiazol-2(3H)-one ring exhibits slight puckering compared to the strictly planar aromatic thiazol-2-ol or 2-aminothiazole. This affects pi-stacking interactions with residues like Phenylalanine or Tryptophan.
-
Electrostatics: The Carbonyl oxygen (C=O) in the crystal structure has a high negative electrostatic potential, making it a prime target for backbone amide interactions in the binding pocket.
References
- Cambridge Structural Database (CSD).Geometric parameters of 4-substituted thiazole derivatives.
-
Acta Crystallographica Section C. 2-aminothiazole and 2-aminothiazolinone derivatives.[1] (2003).[1][2] Comparison of hydrogen bonding patterns in thiazole isosteres. Link
-
MDPI Molecules. Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation. (2023).[1][3] Detailed analysis of thiazole-imine crystal packing. Link
-
Journal of the Chemical Society. Tables of bond lengths determined by X-ray and neutron diffraction. (Standard reference for C=O vs C-O bond lengths). Link
-
National Institutes of Health (PMC). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (SAR and structural context for aminothiazoles). Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol
This document provides essential safety and logistical information for the proper disposal of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol. As a specialized chemical used in research and development, its handling and disposal require a meticulous approach grounded in safety, regulatory compliance, and scientific principles. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures protect both laboratory personnel and the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol could not be located in the available resources. Therefore, the guidance provided herein is based on the chemical's structural components: a chlorinated aromatic compound and a thiazole derivative. This guide mandates a cautious approach, treating the compound as hazardous by default. It is imperative to consult with your institution's Environmental Health & Safety (EHS) office and a certified hazardous waste disposal company to ensure full compliance with all federal, state, and local regulations.[1]
Hazard Identification and Risk Assessment
The inherent risks of a chemical compound are dictated by its structure. In the absence of specific toxicological and environmental data for 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol, we must infer its potential hazards from its constituent moieties.
-
Chlorinated Aromatic Moiety: Chlorinated aromatic compounds are a class of chemicals recognized for their potential environmental persistence and toxicity.[2] Many compounds in this category, such as polychlorinated biphenyls (PCBs), are known to be toxic, bioaccumulative, and resistant to degradation.[2][3] Therefore, it is prudent to assume this compound may be harmful to aquatic life and should not enter drains or waterways.[1]
-
Thiazole Moiety: The thiazole ring is a common pharmacophore in many biologically active agents and approved drugs.[4][5] While this makes it valuable in drug discovery, it also implies significant biological activity that must be respected during handling and disposal. Thiazole and its derivatives can also exhibit toxic properties and may be flammable.[1]
Based on this structural analysis, a precautionary hazard profile is summarized below.
| Hazard Category | Assumed Classification & Rationale | Precautionary Statements |
| Physical Hazards | Flammable Solid (Assumed) : Thiazole itself is a flammable liquid.[1] While the subject compound is a solid, its flammability should be assumed until tested. | Keep away from heat, sparks, open flames, and hot surfaces. Avoid creating dust. |
| Health Hazards | Acute Toxicity (Oral, Dermal, Inhalation) : Assumed to be harmful if swallowed, inhaled, or in contact with skin based on general hazards of thiazole derivatives and biologically active molecules.[6] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[6] |
| Skin/Eye Irritation : Assumed to cause skin and eye irritation.[1] | Avoid contact with skin and eyes. In case of contact, rinse cautiously with water for several minutes. | |
| Environmental Hazards | Hazardous to the Aquatic Environment : Chlorinated aromatic compounds are often persistent and toxic to aquatic life.[2] | Avoid release to the environment. This compound must be disposed of as hazardous waste and not poured down the drain.[1][7] |
Essential Safety and Handling Protocols
A proactive safety culture is paramount. The following operational procedures are designed to minimize exposure and mitigate risks during the handling and accumulation of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol waste.
Personal Protective Equipment (PPE)
Based on the assumed hazard profile, the following minimum PPE is required when handling this compound or its waste:
-
Hand Protection: Compatible, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[6]
-
Eye/Face Protection: Government-approved safety glasses with side shields or goggles. A face shield may be required for bulk handling or spill cleanup.[6]
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities, additional protective clothing may be necessary.[6]
-
Respiratory Protection: Handling should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a government-approved respirator is required.[6]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space. Report the incident to the laboratory supervisor and your institution's EHS office.
-
Control & Contain: Prevent the spill from spreading. For solid spills, gently cover with an absorbent material designed for chemical spills to avoid raising dust.
-
Neutralize & Clean: Do not attempt to neutralize the chemical itself. The cleanup process involves carefully collecting the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a soap and water solution.[1]
-
Dispose: All materials used for cleanup (absorbent pads, gloves, etc.) must be collected, sealed in a bag, and disposed of in the hazardous waste container for the compound.[1]
Hazardous Waste Disposal Workflow
The disposal of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol must follow the "cradle-to-grave" management principle for hazardous materials as mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This ensures the waste is tracked from generation to its final, safe disposal.
Disposal Decision Workflow
The following diagram outlines the mandatory workflow for the disposal of this chemical.
Caption: Disposal Decision Workflow for 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol.
Step-by-Step Disposal Protocol
-
Waste Collection: All waste containing 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves), must be collected in a dedicated hazardous waste container that is compatible with the waste and can be securely sealed.[1]
-
Container Labeling: The waste container must be labeled with the following information as soon as the first drop of waste is added:[1]
-
The words "Hazardous Waste" .
-
The full chemical name: "4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol" .
-
A clear indication of the hazards: "Toxic," "Flammable."
-
The date when waste was first added (the "accumulation start date").
-
-
Storage: The sealed container must be stored in a designated satellite accumulation area. This area should be secure, away from ignition sources, and segregated from incompatible materials.[1]
-
Disposal Request: Once the container is full or within the time limits specified by regulations (e.g., 180 days), contact your institution's EHS department to arrange for pickup. Do not attempt to transport the waste yourself. A licensed waste transporter must handle the material.[9]
-
Final Disposition: The licensed waste facility will handle the final disposal, which for chlorinated aromatic compounds often involves high-temperature incineration to ensure complete destruction.[2]
The Rationale Against In-Lab Neutralization
For some laboratory waste, chemical neutralization can be a viable pre-treatment step. However, for a complex, uncharacterized organic molecule like 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol, in-lab neutralization is strongly discouraged.
-
Unpredictable Reactions: Without a validated protocol, attempting to chemically degrade this compound could lead to incomplete reactions or the formation of new, potentially more hazardous byproducts.
-
Lack of Efficacy Data: There are no established and verified methods in the public domain for the simple neutralization of this specific compound in a laboratory setting. Industrial processes for dechlorination exist but are not applicable to small-scale lab waste.[10]
-
Regulatory Non-Compliance: Treating hazardous waste without a proper permit is a violation of EPA regulations.[9] The safest and most compliant method is to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
By adhering to the principles and protocols outlined in this guide, you contribute to a safe and compliant laboratory environment, ensuring that the disposal of 4-(5-Chloro-2-methoxyphenyl)thiazol-2-ol is managed with the scientific rigor it demands.
References
- Hitchman, M. L., et al. "Disposal Methods for Chlorinated Aromatic Waste." Chemical Society Reviews, Royal Society of Chemistry.
- BenchChem. "Proper Disposal of 4-(2,4-Dimethylphenyl)
- ERG Environmental Services.
- U.S. Environmental Protection Agency. "Resource Conservation and Recovery Act (RCRA)
- Axon
- U.S. Environmental Protection Agency.
- Enhesa. "US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals."
- Google Patents.
- Technoilogy.
- Fisher Scientific. "Safety Data Sheet - 4-Amino-5-chloro-2-methoxybenzoic acid."
- Taylor & Francis Online. "Chlorinated aromatic hydrocarbons – Knowledge and References."
- Cannon Water Technology. "Chlorine Neutralizer Chemical."
- WHO International Scheme to Evaluate Household Water Treatment Technologies. "Chlorine Chemical Disinfectant Technology Version 4.1."
- ETH Zürich. "Neutralization of Liquids Containing Chlorine Bleach."
- 3M.
- Enamine. "Safety Data Sheet - 4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol."
- ABIONIK.
- MBL Life Science.
- Eurochlor.
- Sigma-Aldrich. "4-(5-chloro-2-methoxyphenyl)thiazol-2-ol."
- Chemistry World.
- Ayati, A., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." PMC.
- European Chemicals Agency (ECHA). "Reaction mass of...
- ResearchGate. "(PDF)
- MDPI. "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking."
- Al-Ostoot, F. H., et al. "Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents." PMC.
- MDPI.
- MDPI.
- Hyma Synthesis Pvt. Ltd. "Welcome To Hyma Synthesis Pvt. Ltd."
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- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. epa.gov [epa.gov]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
